Technical Documentation Center

Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate

Core Science & Biosynthesis

Foundational

Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate chemical properties

Topic: Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2][3] Executive Summary Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2][3]

Executive Summary

Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate is a specialized heterocyclic intermediate utilized primarily in the development of liver-targeting therapeutics and kinase inhibitors. Unlike the more common 4-hydroxyquinoline isomers (Gould-Jacobs products), this 3-hydroxy variant is synthesized via the Pfitzinger reaction or modified condensation of isatins.

Its value lies in its trifunctional nature:

  • 3-Hydroxyl group: A handle for etherification or prodrug design; imparts antioxidant properties.

  • 4-Methyl ester: An electrophilic site for amidation to generate diverse carboxamide libraries.

  • 6-Chloro substituent: A robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic core.

Recent research identifies 3-hydroxyquinoline-4-carboxylates as potent ligands for the Asialoglycoprotein Receptor (ASGPR) , enabling targeted drug delivery to hepatocytes [1].

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

PropertyDataNote
IUPAC Name Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate
CAS Number 1897744-90-9 (Methyl ester)Parent Acid: 856177-13-4
Molecular Formula C₁₁H₈ClNO₃
Molecular Weight 237.64 g/mol
Appearance Yellow to Orange Crystalline SolidCharacteristic of 3-hydroxyquinolines due to conjugation
Solubility DMSO, DMF, hot MeOH, CHCl₃Poor water solubility; 3-OH allows solubility in alkaline aq.[1] media
pKa (Predicted) ~8.5 (3-OH)Phenolic acidity enhanced by the electron-deficient quinoline ring
LogP (Predicted) 2.5 - 2.8Lipophilic, suitable for membrane permeability

Synthetic Pathways

The synthesis of the 3-hydroxy scaffold requires a specific modification of the classical Pfitzinger reaction. Standard ketones yield 3-alkyl/aryl quinolines; to introduce the 3-hydroxyl group, halopyruvates are required.

Core Synthesis: Modified Pfitzinger Condensation

The most robust route involves the condensation of 5-chloroisatin with methyl chloropyruvate (or chloropyruvic acid followed by esterification).

Mechanism:

  • Hydrolysis: Base-mediated ring opening of 5-chloroisatin to the isatic acid salt (2-amino-5-chlorophenylglyoxylate).

  • Condensation: The aniline amine attacks the ketone of the pyruvate.

  • Cyclization: Intramolecular aldol-type condensation closes the ring.

  • Aromatization: Elimination of water/HCl (depending on exact reagents) establishes the 3-hydroxyquinoline core.

SynthesisWorkflow Isatin 5-Chloroisatin (Start) Base KOH / NaOH (Hydrolysis) Isatin->Base Ring Opening IsaticSalt Isatic Acid Salt (Intermediate) Base->IsaticSalt Cyclization Condensation & Cyclization (Reflux) IsaticSalt->Cyclization Pyruvate Methyl Chloropyruvate (Reagent) Pyruvate->Cyclization + Reagent Product Methyl 6-chloro-3-hydroxy quinoline-4-carboxylate Cyclization->Product - H2O, - HCl

Figure 1: Synthetic workflow for the 3-hydroxyquinoline scaffold starting from 5-chloroisatin.

Reactivity & Functionalization Map

This molecule is a "privileged scaffold" because it allows orthogonal functionalization at three distinct positions.

A. 3-Hydroxyl Group (Nucleophilic)
  • Etherification: Reacts with alkyl halides (e.g., propargyl bromide, benzyl bromide) using K₂CO₃ in DMF.

  • Acylation: Forms esters or carbamates, useful for prodrug strategies to mask the phenolic group.

  • Tautomerism: Exists primarily in the enol form (3-OH) rather than the keto form due to aromatic stabilization of the quinoline ring.

B. 4-Methyl Ester (Electrophilic)
  • Amidation: Reacts with primary/secondary amines (often requiring Lewis acid catalysis or conversion to the acid chloride first) to form quinoline-4-carboxamides . This is the primary vector for generating bioactive libraries.[2]

  • Hydrolysis: Saponification (LiOH/THF) yields the free carboxylic acid (MP >270°C dec).

C. 6-Chloro Group (Electrophilic - Cross Coupling)
  • Suzuki-Miyaura: Coupling with aryl boronic acids to place aromatic rings at the 6-position.

  • Buchwald-Hartwig: Amination to introduce solubilizing amine groups.

  • Note: The 6-Cl is less reactive than a 2- or 4-Cl but can be activated using modern phosphine ligands (e.g., XPhos, RuPhos).

ReactivityMap Center Methyl 6-chloro-3-hydroxy quinoline-4-carboxylate OH_Ether Etherification (R-X, Base) Center->OH_Ether 3-OH OH_Prodrug Prodrug Formation (Acylation) Center->OH_Prodrug 3-OH Ester_Amide Amidation (R-NH2, Heat/Cat) Center->Ester_Amide 4-COOMe Ester_Acid Hydrolysis (LiOH -> COOH) Center->Ester_Acid 4-COOMe Cl_Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Center->Cl_Suzuki 6-Cl Cl_Buchwald Buchwald Amination (R2NH, Pd) Center->Cl_Buchwald 6-Cl

Figure 2: Orthogonal reactivity map demonstrating the three sites for chemical modification.

Experimental Protocol: Synthesis of the Scaffold

Based on standard protocols for 3-hydroxyquinoline-4-carboxylic acids [2, 3].

Objective: Synthesis of 6-chloro-3-hydroxyquinoline-4-carboxylic acid (followed by esterification).

Reagents:

  • 5-Chloroisatin (10 mmol)

  • Chloropyruvic acid (12 mmol) (or Methyl Chloropyruvate for direct ester)

  • Potassium Hydroxide (KOH) (30% aq. solution)

  • Methanol (MeOH)

  • Sulfuric Acid (H₂SO₄) (catalytic for esterification)

Step-by-Step Methodology:

  • Ring Opening: In a round-bottom flask, dissolve 5-chloroisatin (1.81 g, 10 mmol) in 20 mL of 30% KOH. Heat gently to 40°C until the solution turns yellow/orange (formation of potassium isatinate).

  • Condensation: Add Chloropyruvic acid (1.47 g, 12 mmol) dropwise.

  • Cyclization: Reflux the mixture at 80-90°C for 4–6 hours. The color will darken.

  • Precipitation: Cool to room temperature. Acidify carefully with dilute HCl to pH 3–4. The carboxylic acid intermediate will precipitate as a yellow solid.

  • Isolation: Filter, wash with cold water, and dry.

  • Esterification (Methylation): Suspend the dried acid in MeOH (30 mL). Add conc. H₂SO₄ (0.5 mL). Reflux for 12 hours.

  • Workup: Concentrate the solvent. Neutralize with NaHCO₃. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc) to obtain Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate .

Self-Validating Check:

  • TLC: The product should be less polar than the acid intermediate.

  • NMR: Look for the disappearance of the carboxylic acid proton and appearance of the methyl singlet (~3.9 ppm). The 3-OH signal is often broad or exchangeable.

Applications & Safety

Key Applications
  • ASGPR Targeting: Derivatives of this scaffold bind to the Asialoglycoprotein Receptor on hepatocytes, serving as vectors for liver-specific drug delivery [1].

  • Kinase Inhibition: The 3-hydroxyquinoline core mimics the ATP-binding motif of several kinases.

  • Antioxidants: The 3-hydroxyl group provides radical scavenging activity, stabilizing the quinoline radical via resonance.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place. The ester is stable, but the 3-OH group is susceptible to oxidation over long periods if exposed to light/air; store in amber vials.

References

  • Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Public Health Toxicology, 2021. Link

  • 3-Hydroxyquinoline. Organic Syntheses, Coll. Vol. 4, p.536 (1963); Vol. 39, p.34 (1959). (Foundational protocol for 3-hydroxyquinoline synthesis via chloropyruvic acid). Link

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate, 2012. Link

Sources

Exploratory

6-chloro-3-hydroxyquinoline-4-carboxylic acid methyl ester CAS number

An In-Depth Technical Guide to 6-Chloro-3-hydroxyquinoline-4-carboxylic Acid Methyl Ester As a Senior Application Scientist, navigating the complex landscape of heterocyclic building blocks requires a deep understanding...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Chloro-3-hydroxyquinoline-4-carboxylic Acid Methyl Ester

As a Senior Application Scientist, navigating the complex landscape of heterocyclic building blocks requires a deep understanding of both their physicochemical properties and their strategic utility in synthetic workflows. 6-Chloro-3-hydroxyquinoline-4-carboxylic acid methyl ester (CAS: 1897744-90-9) is a highly specialized quinoline derivative that serves as a critical intermediate in drug discovery, materials science, and the development of targeted therapeutics.

This whitepaper deconstructs the structural rationale, synthetic methodologies, and pharmacological relevance of this compound, providing a self-validating framework for researchers looking to integrate this scaffold into their development pipelines.

Chemical Identity & Physicochemical Profiling

The quinoline scaffold is a "privileged structure" in medicinal chemistry. The specific substitution pattern of this molecule—a chlorine atom at C6, a hydroxyl group at C3, and a methyl ester at C4—creates a uniquely reactive and biologically relevant profile.

The parent acid,1 [1], is often esterified to improve solubility and protect the carboxylic moiety during downstream cross-coupling or alkylation reactions.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance
Chemical Name 6-Chloro-3-hydroxyquinoline-4-carboxylic acid methyl esterStandard IUPAC nomenclature.
CAS Number [2]Unique identifier for the methyl ester derivative.
Parent Acid CAS 856177-13-4Precursor molecule; highly polar, often requires protection.
Molecular Formula C11H8ClNO3Defines the exact atomic composition.
Molecular Weight 237.64 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5).
Structural Features C6-Cl, C3-OH, C4-COOMeThe C6-Cl enables Suzuki/Buchwald couplings; C3-OH allows for etherification.

Synthetic Workflows & Causality in Experimental Design

The synthesis of 6-chloro-3-hydroxyquinoline-4-carboxylic acid methyl ester typically begins with the construction of the quinoline core via a modified Pfitzinger reaction, followed by a targeted esterification.

Why use the methyl ester instead of the free acid? The free carboxylic acid at the C4 position severely limits membrane permeability and complicates transition-metal-catalyzed cross-coupling reactions by poisoning the palladium catalysts. Esterification masks this acidic proton, facilitating downstream structural modifications (e.g., Suzuki-Miyaura coupling at the C6-chloro position or O-alkylation at the C3-hydroxyl group).

Synthesis A 5-Chloroisatin + 3-Chloro-2-oxopropanoic acid B 6-Chloro-3-hydroxyquinoline- 4-carboxylic acid (CAS: 856177-13-4) A->B KOH (aq), Heat (Core Condensation) C 6-Chloro-3-hydroxyquinoline- 4-carboxylic acid methyl ester (CAS: 1897744-90-9) B->C MeOH, H2SO4 (cat.) (Esterification)

Synthetic route to 6-chloro-3-hydroxyquinoline-4-carboxylic acid methyl ester.

Self-Validating Protocol: Esterification of the Parent Acid

This protocol relies on in situ generation of anhydrous conditions to drive the equilibrium toward the ester product.

  • Reaction Setup: Suspend 1.0 eq of 6-chloro-3-hydroxyquinoline-4-carboxylic acid in anhydrous methanol (0.2 M). Causality: Anhydrous conditions are critical to prevent the reverse hydrolysis reaction.

  • Catalysis: Slowly add 2.0 eq of thionyl chloride (

    
    ) dropwise at 0°C. Causality:
    
    
    
    reacts with methanol to generate anhydrous HCl in situ, which acts as the acid catalyst while simultaneously consuming any trace water.
  • Reflux & Monitoring: Heat the mixture to 65°C (reflux) for 12 hours. Monitor via TLC (DCM:MeOH 9:1). Validation: The highly polar baseline spot (free acid) must completely disappear, replaced by a higher

    
     spot (methyl ester).
    
  • Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous

    
    . Causality: Neutralization prevents acid-catalyzed hydrolysis of the newly formed ester during the aqueous extraction phase.
    
  • Isolation: Extract with ethyl acetate, dry over

    
    , and purify via flash chromatography to yield the pure methyl ester.
    

Mechanistic Applications in Drug Design

Derivatives of 3-hydroxyquinoline-4-carboxylic acid are renowned for their diverse biological activities. By utilizing the methyl ester as a building block, researchers can access a vast chemical space.

  • P-Selectin Antagonism: Substituted 3-hydroxyquinoline-4-carboxylic acids (such as PSI-697 and 2 [3]) have been heavily investigated as potent P-selectin inhibitors. These compounds block the interaction between P-selectin and PSGL-1, effectively reducing leukocyte rolling and mitigating atherosclerosis and deep vein thrombosis.

  • Antioxidant Activity: The 3-hydroxyquinoline moiety is capable of radical scavenging. Studies utilizing the 3 [4] have demonstrated that 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives exhibit significant antioxidant properties, protecting against free radical-initiated peroxidation.

  • Metal Chelation: The spatial arrangement of the C3-hydroxyl and the C4-carboxylate (once hydrolyzed in vivo) creates a powerful bidentate chelating center, useful for targeting metalloenzymes.

BioPathway A 3-Hydroxyquinoline-4-carboxylate Scaffold B Metal Chelation (Metalloenzyme Inhibition) A->B Bidentate coordination C P-Selectin Antagonism (e.g., PSI-421 analogs) A->C Receptor Binding D Antioxidant Activity (Radical Scavenging) A->D Electron donation E Reduced Leukocyte Rolling & Atherosclerosis C->E In vivo efficacy

Pharmacological mechanisms of 3-hydroxyquinoline-4-carboxylate derivatives.

Conclusion

6-Chloro-3-hydroxyquinoline-4-carboxylic acid methyl ester (CAS: 1897744-90-9) is far more than a simple catalog chemical; it is a highly programmable scaffold. By masking the carboxylic acid as a methyl ester, synthetic chemists bypass the polarity and catalyst-poisoning issues inherent to the parent acid. This enables precise functionalization at the C3 and C6 positions, ultimately accelerating the discovery of novel antioxidants, antimicrobial agents, and cardiovascular therapeutics.

References

  • Molaid Chemical Database. "6-chloro-3-hydroxy-quinoline-4-carboxylic acid | 856177-13-4". Molaid. Available at: [Link]

  • Journal of Medicinal Chemistry. "3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic Acid (PSI-421), a P-Selectin Inhibitor with Improved Pharmacokinetic Properties and Oral Efficacy in Models of Vascular Injury". ACS Publications. Available at:[Link]

  • Heterocyclic Communications. "Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants". ResearchGate. Available at:[Link]

Sources

Foundational

Structure-Activity Relationship of 3-Hydroxyquinoline-4-Carboxylates

The following technical guide details the structure-activity relationship (SAR) of 3-hydroxyquinoline-4-carboxylates, specifically focusing on their primary therapeutic application as HIF Prolyl Hydroxylase (PHD) Inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure-activity relationship (SAR) of 3-hydroxyquinoline-4-carboxylates, specifically focusing on their primary therapeutic application as HIF Prolyl Hydroxylase (PHD) Inhibitors .

A Technical Guide to HIF-PHD Inhibition and 2-Oxoglutarate Mimicry

Executive Summary & Scaffold Overview

The 3-hydroxyquinoline-4-carboxylate scaffold represents a privileged class of nitrogen-containing heterocycles. While often overshadowed by their isoquinoline cousins (e.g., Roxadustat), these quinolines serve as potent, competitive inhibitors of 2-oxoglutarate (2-OG) dependent dioxygenases, most notably the Hypoxia-Inducible Factor Prolyl Hydroxylases (PHDs) .

By mimicking the natural cofactor 2-oxoglutarate, these compounds chelate the active site iron (Fe²⁺) of the PHD enzyme, preventing the hydroxylation of HIF-1α. This stabilization of HIF-1α triggers the hypoxic response pathway, upregulating erythropoietin (EPO) and vascular endothelial growth factor (VEGF), making this scaffold critical for treating renal anemia and ischemic diseases.

The Core Pharmacophore

The scaffold's activity hinges on the bidentate chelating motif formed by the 3-hydroxyl group and the 4-carboxylate moiety.

SAR_Map Core 3-Hydroxyquinoline-4-Carboxylate Core Scaffold C3_OH C3-Hydroxyl Group (Essential Donor) Core->C3_OH Fe2+ Chelation C4_COOH C4-Carboxylate (Essential Acceptor/Acid) Core->C4_COOH Fe2+ Chelation & Salt Bridge to Arg383 C2_Pos C2-Position (Steric Gatekeeper) Core->C2_Pos Potency Tuning Benzo Benzene Ring (C5-C8) (Lipophilicity/Metabolic Stability) Core->Benzo ADME Properties Rule1 Removal abolishes activity C3_OH->Rule1 Must remain -OH Rule2 Acid = Active in Enzyme Ester = Prodrug (Cell Active) C4_COOH->Rule2 Acid vs. Ester Rule3 Small alkyl (Me) > H Bulky aryls enhance selectivity C2_Pos->Rule3 Substitution

Figure 1: Pharmacophore dissection of the 3-hydroxyquinoline-4-carboxylate scaffold indicating critical regions for biological activity.

Mechanism of Action: The "2-OG Mimicry"

To design effective derivatives, one must understand the causality of inhibition. The PHD2 enzyme active site contains a ferrous iron (Fe²⁺) triad held by two histidines and one aspartate.

  • Displacement: The inhibitor enters the active site, displacing the natural cofactor 2-oxoglutarate.

  • Chelation: The 3-hydroxyl oxygen and the 4-carbonyl oxygen (of the carboxylate) coordinate to the Fe²⁺ in a bidentate fashion.

  • Salt Bridge: The carboxylate tail forms a critical electrostatic interaction (salt bridge) with Arg383 (in PHD2), mimicking the C5-carboxylate of 2-oxoglutarate.

This "lock-and-key" mechanism prevents O₂ activation, thereby halting the hydroxylation of HIF-1α Pro402/Pro564.

Detailed Structure-Activity Relationship (SAR)

The Chelation Axis (C3 & C4)
  • C3-Hydroxyl: This group is non-negotiable. Methylation (–OMe) or removal (–H) at this position results in a complete loss of inhibitory activity (>100-fold increase in IC₅₀) because the iron chelation is disrupted.

  • C4-Carboxylate:

    • Free Acid (-COOH): Essential for in vitro enzymatic inhibition. It binds Arg383.[1]

    • Ester (-COOR): Esters (methyl, ethyl, butyl) are typically inactive against the isolated enzyme but show high potency in cell-based assays.

    • Causality: The ester acts as a prodrug . It enhances lipophilicity, allowing the molecule to cross the cell membrane, where intracellular esterases hydrolyze it back to the active free acid.

The C2 "Gatekeeper" Position

The C2 position is adjacent to the chelating nitrogen.

  • Unsubstituted (R=H): Moderate activity.

  • Small Alkyl (R=Me): Significantly enhanced potency. The methyl group likely fills a small hydrophobic pocket near the active site iron, displacing water and increasing binding entropy.

  • Bulky Aryl: Introduction of phenyl or substituted phenyl rings can improve selectivity between PHD isoforms (PHD2 vs. PHD3) but may reduce solubility.

The Benzenoid Ring (C5-C8)

Modifications here primarily affect ADME (Absorption, Distribution, Metabolism, Excretion) rather than intrinsic binding affinity.

  • Electron-Withdrawing Groups (F, Cl): Often placed at C6 or C7 to block metabolic oxidation (blocking P450 sites), extending half-life.

  • Lipophilicity: Adding hydrophobic groups (e.g., -CF3, -Ph) increases cell permeability, lowering the cellular EC₅₀.

Quantitative Data Summary
Compound VariantR1 (C2)R2 (C4)Substituent (Ring)PHD2 IC₅₀ (Enzyme)*HIF-1α Stabilization (Cell)**
Ref 1 (Parent) HOHH12.5 µM(+) Moderate
Ref 2 (Methyl) Me OHH2.0 µM (++) Strong
Ref 3 (Prodrug) MeOEt H> 100 µM (Inactive)(+++) Very Strong
Ref 4 (Inactive) MeOH3-OMe (Blocker)> 500 µM(-) None
Ref 5 (Halogen) MeOH6-Cl1.8 µM(++) Strong

*Enzyme Assay: Fluorescence polarization displacement assay. **Cell Assay: HRE-Luciferase reporter in Hep3B cells.

Chemical Synthesis Protocols

We utilize a modified Isatin-Chloroacetone Route (Pfitzinger-type cyclization). This pathway is preferred over the standard Pfitzinger reaction for its specificity in generating the 3-hydroxy motif.

Protocol: Synthesis of 2-Methyl-3-hydroxyquinoline-4-carboxylic acid

Reagents: Isatin (CAS 91-56-5), Chloroacetone, Magnesium Oxide (MgO), Hydrochloric Acid (HCl).

Workflow Diagram:

Synthesis_Workflow Step1 Ring Opening Isatin + MgO + Water (80°C) Step2 Condensation Add Chloroacetone (Dropwise) Step1->Step2 Step3 Cyclization & Decarboxylation Stir 6 hours @ 80°C Step2->Step3 Step4 Acidification Add dilute HCl -> Precipitate Step3->Step4 Product Final Product: 2-Methyl-3-hydroxyquinoline-4-carboxylic acid Step4->Product

Figure 2: Synthetic route for the generation of the target scaffold.[2]

Step-by-Step Procedure:

  • Isatic Acid Formation: Suspend Isatin (49 g) and Magnesium Oxide (60 g) in Water (2000 mL) . Heat to 80°C with vigorous stirring until the isatin reacts completely (solution turns from orange to pale yellow), forming the magnesium salt of isatic acid.

  • Condensation: While maintaining 80°C, add Chloroacetone (75 g) dropwise over 30 minutes.

  • Reaction: Stir the mixture for 6 hours at 80°C. The color will darken as the quinoline ring forms.

  • Isolation: Cool the reaction mixture to room temperature. Acidify carefully with dilute Hydrochloric Acid (HCl) to pH 3-4.

  • Purification: A yellow precipitate will form. Filter the solid, wash with cold water (3 x 100 mL), and recrystallize from ethanol to obtain the pure acid.

    • Yield Expectation: ~90%

    • Validation: Check melting point (decomposes >200°C) and ¹H-NMR (Singlet at ~2.6 ppm for C2-Me).

Biological Evaluation Protocol

Assay: HIF-1α ODD-Luciferase Reporter (Cell-Based)

This assay validates the compound's ability to penetrate the cell, inhibit PHD, and stabilize HIF.

  • Cell Line: Stable SH-SY5Y or Hep3B cells expressing a fusion protein of the HIF-1α Oxygen Degradation Domain (ODD) and Luciferase .

  • Seeding: Plate cells at 20,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat cells with the test compound (dissolved in DMSO) at concentrations ranging from 0.1 µM to 100 µM. Include Dimethyloxalylglycine (DMOG) (1 mM) as a positive control.

  • Incubation: Incubate for 6–12 hours under normoxic conditions.

  • Readout: Lyse cells and add Luciferin substrate. Measure luminescence.

    • Interpretation: Increased luminescence indicates inhibition of PHD (which normally degrades the ODD-Luciferase fusion).

References

  • Smirnova, N. A., et al. (2010). Structure-Activity Relationship Studies of Oxyquinoline Derivatives as HIF Prolyl Hydroxylase Inhibitors. Chemistry & Biology.[3] Link

  • Warshakoon, N. C., et al. (2006). Design and synthesis of substituted 3-hydroxyquinoline-4-carboxylic acids as inhibitors of HIF-1alpha prolyl hydroxylase. Bioorganic & Medicinal Chemistry Letters.[4] Link

  • Calbiochem (Merck). HIF Prolyl Hydroxylase Inhibitor (Product Data Sheet).Link

  • Hampson, C. F., et al. (2009). Chemical biology of HIF hydroxylases. Chemical Communications. Link

  • Cragoe, E. J., et al. (1953). The Synthesis of 2-Methyl-3-hydroxyquinoline-4-carboxylic Acid. Journal of Organic Chemistry. Link

Sources

Exploratory

A Technical Guide to the Antimalarial Potential of Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of methyl 6-chloro-3-hydroxyquinoline-4-carboxylate, a compound of interest in the ongoing s...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 6-chloro-3-hydroxyquinoline-4-carboxylate, a compound of interest in the ongoing search for novel antimalarial agents. We will delve into its synthesis, explore its antimalarial potential based on established structure-activity relationships within the quinoline class, and provide detailed experimental protocols for its evaluation.

Introduction: The Quinoline Scaffold in Antimalarial Chemotherapy

The quinoline ring system is a cornerstone of antimalarial drug discovery, with foundational drugs such as quinine, chloroquine, and mefloquine having saved countless lives.[1][2] These agents historically function by disrupting the detoxification of heme, a toxic byproduct of hemoglobin digestion by the Plasmodium parasite within its acidic food vacuole.[1][3][4] The parasite polymerizes toxic heme into inert hemozoin crystals; quinoline drugs are thought to cap these growing crystals, leading to a buildup of toxic heme and parasite death.[4][5]

However, the relentless rise of drug-resistant Plasmodium falciparum strains necessitates the development of new chemical entities.[2][6] The exploration of novel quinoline derivatives, such as those based on the quinoline-4-carboxylic acid scaffold, offers a promising avenue for identifying next-generation antimalarials that may overcome existing resistance mechanisms.[7][8] This guide focuses on methyl 6-chloro-3-hydroxyquinoline-4-carboxylate, a specific analogue, to illustrate a systematic approach to evaluating its potential as a modern antimalarial candidate.

Synthesis and Characterization of the Target Compound

While the direct synthesis of methyl 6-chloro-3-hydroxyquinoline-4-carboxylate is not explicitly detailed in the reviewed literature, a plausible and efficient route can be extrapolated from established methods for analogous 4-hydroxyquinoline derivatives. The Conrad-Limpach synthesis or its variations provide a robust framework.

A potential synthetic pathway involves the condensation of a substituted aniline with a β-ketoester, followed by thermal cyclization. For the target compound, this would likely involve the reaction of m-chloroaniline with diethyl malonate or a similar reagent, followed by cyclization and subsequent esterification. A related procedure for a similar compound, 6-chloro-2-hydroxyquinoline-4-carboxylic acid, involves treatment with thionyl chloride and DMF, followed by reaction with an amine, showcasing the versatility of this quinoline core for further derivatization.[9][10]

Diagram: Proposed Synthetic Approach

Synthetic_Pathway cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product m-Chloroaniline m-Chloroaniline Condensation Condensation m-Chloroaniline->Condensation Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->Condensation Thermal_Cyclization Thermal_Cyclization Condensation->Thermal_Cyclization Intermediate Esterification Esterification Thermal_Cyclization->Esterification Hydroxyquinoline Carboxylic Acid Target_Compound Methyl 6-chloro-3-hydroxy quinoline-4-carboxylate Esterification->Target_Compound

Caption: A generalized synthetic workflow for the target compound.

Upon synthesis, rigorous characterization is essential to confirm the structure and purity. Standard analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the proton and carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Elemental Analysis: To determine the elemental composition.

Structure-Activity Relationship (SAR) and Antimalarial Potential

The antimalarial potency of quinoline derivatives is highly dependent on their substitution patterns. Studies on 4-oxo-3-carboxyl quinolones reveal critical insights:

  • The 3-Carboxyl Ester Group: This moiety appears crucial for activity. A methyl or ethyl ester at the 3-carboxyl position often confers potent antimalarial activity, while converting it to a carboxylic acid or amide can abolish potency.[11] The absence of a substituent at this position also results in a loss of activity.[11] This suggests that the ester group on our target compound is a favorable feature.

  • Substitution at C6: The presence of a halogen, such as chlorine, at the C6 position is a common feature in many active quinoline-4-carboxamide derivatives.[9] This substitution can enhance activity compared to an unsubstituted ring.

  • The 4-Hydroxy Group: The tautomeric 4-hydroxy/4-oxo functionality is central to this class of compounds. It is a key part of the pharmacophore in endochin-like molecules, which are known to target the parasite's cytochrome bc1 complex.[6][11]

Based on these established SAR principles, methyl 6-chloro-3-hydroxyquinoline-4-carboxylate possesses a promising combination of structural features: the essential 3-carboxyl ester, a potentially activity-enhancing 6-chloro substituent, and the core 4-hydroxyquinoline scaffold.

Evaluating the Antimalarial Profile: A Step-by-Step Guide

A systematic evaluation is required to determine the compound's efficacy and selectivity. This involves a tiered approach, starting with in vitro assays and progressing to in vivo models for promising candidates.

In Vitro Efficacy and Cytotoxicity Assessment

The initial screening phase aims to determine the compound's potency against the parasite and its toxicity to mammalian cells.

Diagram: In Vitro Evaluation Workflow

In_Vitro_Workflow Start Synthesized Compound Assay_1 Antiplasmodial Assay (P. falciparum strains) Start->Assay_1 Assay_2 Cytotoxicity Assay (e.g., HepG2 cells) Start->Assay_2 Data_1 Calculate IC50 Assay_1->Data_1 Data_2 Calculate CC50 Assay_2->Data_2 Analysis Calculate Selectivity Index (SI) (CC50 / IC50) Data_1->Analysis Data_2->Analysis Decision Proceed to Mechanism Studies? Analysis->Decision

Caption: Workflow for initial in vitro screening of antimalarial candidates.

Protocol 1: In Vitro Antiplasmodial Activity Assay

This protocol determines the 50% inhibitory concentration (IC50) of the compound against chloroquine-sensitive (e.g., 3D7, NF54) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum.[7][8][12]

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[13] Use RPMI-1640 medium supplemented with Albumax I.

  • Drug Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations.

  • Assay Plate Setup: In a 96-well plate, add 100 µL of parasitized red blood cell suspension (1% parasitemia, 2% hematocrit) to wells containing 100 µL of the diluted compound. Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plates for 48-72 hours under the conditions described in step 1.

  • Quantification of Parasite Growth: Use a standardized method to measure parasite viability:

    • SYBR Green I-based Assay: Lyse the cells, add SYBR Green I dye (which binds to parasite DNA), and measure fluorescence.

    • [3H]-Hypoxanthine Incorporation: Add [3H]-hypoxanthine, a nucleic acid precursor, and measure its incorporation by the parasite using a scintillation counter.[14]

  • Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) against a mammalian cell line to assess the compound's selectivity.

  • Cell Culture: Culture a suitable mammalian cell line, such as human hepatocarcinoma (HepG2) or human fetal lung fibroblast (WI-26VA4) cells, in appropriate medium at 37°C with 5% CO2.[15][16]

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere for 24 hours.[12]

  • Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the test compound. Include appropriate controls. Incubate for 48 hours.[17]

  • Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3 hours.[15][16]

    • Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the optical density at 570 nm using a plate reader.[15]

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is then calculated as CC50 / IC50. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Mechanistic Studies: Hemozoin Inhibition

To investigate if the compound acts via the classical quinoline mechanism, a hemozoin inhibition assay is performed.

Protocol 3: β-Hematin (Hemozoin) Inhibition Assay

This cell-free assay measures the ability of the compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.

  • Reagent Preparation:

    • Prepare a stock solution of hemin chloride in DMSO.[18]

    • Prepare a 1 M acetate buffer (pH 4.8).

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations.

  • Initiation of Polymerization: Add a solution of hemin (final concentration ~100 µM) in the acetate buffer to each well.[19]

  • Incubation: Cover the plate and incubate at 37°C for 5-6 hours to allow for β-hematin formation.[19]

  • Quantification: Use the pyridine-ferrichrome method for analysis.[19] This involves centrifuging the plate, removing the supernatant (unreacted heme), and dissolving the β-hematin pellet in a pyridine solution to form a complex that can be quantified spectrophotometrically.

  • Data Analysis: Determine the concentration of the compound that inhibits 50% of β-hematin formation.

In Vivo Efficacy Assessment

Compounds with high in vitro potency and a favorable selectivity index should be advanced to in vivo testing using a murine malaria model.[20]

Protocol 4: 4-Day Suppressive Test in a Plasmodium berghei Mouse Model

This is the standard primary in vivo test to evaluate the schizonticidal activity of a candidate compound.[13]

  • Animal Model: Use Swiss or BALB/c mice.[20]

  • Infection: Inoculate the mice intraperitoneally with P. berghei-infected red blood cells (e.g., 1 x 10^5 parasitized erythrocytes).[13]

  • Treatment: Randomly divide the mice into groups. Administer the test compound orally or subcutaneously once daily for four consecutive days, starting a few hours after infection. Include a vehicle control group and a positive control group (e.g., treated with chloroquine).

  • Monitoring Parasitemia: On day 5, collect blood from the tail vein of each mouse. Prepare thin blood smears, stain with Giemsa, and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis: Calculate the average percentage of parasitemia suppression for each group compared to the vehicle control group. A high percentage of suppression indicates significant in vivo activity. Survival time can also be monitored.[7][21]

Data Presentation and Interpretation

The data generated from these protocols should be summarized for clear interpretation and comparison.

Table 1: In Vitro Activity and Selectivity Profile

CompoundStrainIC50 (µM)CC50 (µM, HepG2)Selectivity Index (SI)
Test Compound 3D7 (CS)ValueValueValue
K1 (CR)ValueValue
Chloroquine 3D7 (CS)ValueValueValue
K1 (CR)ValueValue
CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant

Table 2: In Vivo Efficacy in the 4-Day Suppressive Test

Treatment GroupDose (mg/kg/day)Mean Parasitemia (%)% Suppression
Vehicle Control -Value0
Test Compound Dose 1ValueValue
Dose 2ValueValue
Chloroquine 10ValueValue

Conclusion and Future Outlook

Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate represents a structurally rational candidate for antimalarial drug discovery. Its design incorporates key features known to be important for activity within the broader class of quinoline-4-carboxylates. The systematic evaluation pipeline detailed in this guide—from synthesis and in vitro screening to mechanistic and in vivo studies—provides a robust framework for validating its potential.

Should this compound demonstrate promising activity and selectivity, future efforts would focus on lead optimization. This could involve modifying substituents on the quinoline ring to enhance potency and improve pharmacokinetic properties, further elucidating its mechanism of action to confirm its target and assess its potential for cross-resistance with existing drugs, and evaluating its activity against additional life-cycle stages of the parasite. Such a rigorous, data-driven approach is essential in the global effort to develop new, effective, and resilient therapies to combat malaria.

References

  • Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Hochegger, P., Faist, J., Seebacher, W., et al. (n.d.). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. Semantic Scholar.
  • Lin, C., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PubMed.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.
  • Lin, C., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
  • de Madureira, et al. (2002).
  • Hochegger, P., et al. (2017). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity.
  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed.
  • A-paidy, F., et al. (2024). Discovery of antimalarial drugs from secondary metabolites in actinomycetes culture library.
  • Woodland, J. G. (n.d.). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA.
  • de Madureira, M. C., et al. (2002).
  • Yadav, D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • Milner, E., et al. (2010). Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum. PubMed.
  • Hochegger, P., et al. (n.d.). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. ChEMBL.
  • de Souza, M. V. N., et al. (2018). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. American Society for Microbiology.
  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Medicines for Malaria Venture.
  • Khoury, G., et al. (2026).
  • Khanye, S. D. (2014). In vitro efficacy assessment of targeted antimalarial drugs synthesized following in silico design. University of Pretoria.
  • Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • Voorberg-van der Wel, A., et al. (2008). Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria. PubMed Central.
  • Kokaisel, N., & T-Thienprasert, N. P. (2021).
  • Fidock, D. A., et al. (2019). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Cold Spring Harbor Perspectives in Medicine.
  • Kaur, K., & Singh, J. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship.
  • Asare, C. (2020). Malaria: understanding drug resistance. BugBitten.
  • Fola, A. A., et al. (2021). Chloroquine and Sulfadoxine–Pyrimethamine Resistance in Sub-Saharan Africa—A Review. Frontiers in Immunology.
  • Khanye, S. D., et al. (n.d.). Identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum. University of Cape Town.
  • Chinappi, M., et al. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLoS ONE.
  • Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity.
  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • Cheaveau, J., et al. (2025). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI.
  • Angulo-Barturen, I., et al. (2008). A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes. PLOS ONE.
  • Sundar, J. K., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate.
  • Phatsawan, T., et al. (2002). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. American Society for Microbiology.
  • Rebelo, M., et al. (2013). A Novel Flow Cytometric Hemozoin Detection Assay for Real-Time Sensitivity Testing of Plasmodium falciparum. PLOS ONE.
  • Kumar, N., et al. (2016).
  • Pluskota-Karwatka, D., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI.
  • Brizuela, M. A., et al. (2024). Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. MDPI.
  • Lahna, A., et al. (2022).
  • Ma’aruf, B., et al. (2018). Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. AIP Publishing.
  • Reitsema, R. H. (1948). 2-methyl-4-hydroxyquinoline. Organic Syntheses.
  • Almássy, L., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • Sundar, J. K., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate.

Sources

Foundational

3-hydroxy-4-methoxycarbonylquinoline scaffold analysis

An In-Depth Technical Guide to the 3-Hydroxy-4-Methoxycarbonylquinoline Scaffold: Synthesis, Properties, and Therapeutic Potential Introduction The quinoline ring system is a cornerstone in the field of medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 3-Hydroxy-4-Methoxycarbonylquinoline Scaffold: Synthesis, Properties, and Therapeutic Potential

Introduction

The quinoline ring system is a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic compounds with significant pharmacological activities.[1] Its derivatives have demonstrated a remarkable breadth of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and immunomodulatory effects.[2][3][4][5][6] Within this diverse family, the 3-hydroxy-4-methoxycarbonylquinoline scaffold has emerged as a particularly interesting pharmacophore. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of this core structure, from its synthesis and chemical properties to its biological activities and potential applications in modern drug discovery.

The unique arrangement of a hydroxyl group at the 3-position and a methoxycarbonyl group at the 4-position on the quinoline core imparts specific electronic and steric properties that are crucial for its biological function. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the methoxycarbonyl group can participate in various interactions and serves as a handle for further chemical modifications. This guide will delve into the synthetic pathways to access this scaffold, its reactivity, its spectroscopic signature, and the therapeutic potential that has been uncovered through the study of its derivatives.

Synthesis of the 3-Hydroxy-4-Methoxycarbonylquinoline Core

The construction of the quinoline core can be achieved through several classic named reactions, with the Pfitzinger and Doebner reactions being particularly relevant for the synthesis of quinoline-4-carboxylic acids.[7] These methods typically involve the condensation of an isatin (for the Pfitzinger reaction) or an aniline with a β-keto ester or equivalent (for the Doebner reaction) to form the quinoline ring.

For the specific synthesis of the 3-hydroxy-4-methoxycarbonylquinoline scaffold, a plausible and efficient route involves the reaction of an isatin with a suitable C2-synthon. A detailed protocol, adapted from established methodologies for similar quinoline-4-carboxylic acid derivatives, is provided below.[8]

Experimental Protocol: Synthesis of Methyl 3-hydroxy-2-phenylquinoline-4-carboxylate

This protocol describes a modified Pfitzinger-type reaction for the synthesis of a representative derivative of the target scaffold.

Materials:

  • Isatin

  • Methyl phenylacetate

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, concentrated and dilute)

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (2 equivalents) in methanol.

  • Addition of Reagents: To the methanolic KOH solution, add isatin (1 equivalent) and methyl phenylacetate (1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Acidification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and filtered to remove any insoluble impurities. The clear filtrate is then acidified with dilute hydrochloric acid until a precipitate is formed.

  • Isolation and Purification: The crude product, 3-hydroxy-2-phenylquinoline-4-carboxylic acid, is collected by filtration, washed with water, and dried.

  • Esterification: The crude carboxylic acid is then esterified by refluxing in methanol with a catalytic amount of concentrated sulfuric acid for 6-8 hours.[9]

  • Final Isolation: After the reaction is complete, the methanol is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution. The resulting precipitate, methyl 3-hydroxy-2-phenylquinoline-4-carboxylate, is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Causality in Experimental Choices:

  • Base Catalysis (KOH): The use of a strong base like KOH is crucial for the initial deprotonation of the active methylene group in methyl phenylacetate, which then acts as the nucleophile in the condensation with isatin.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the condensation and subsequent cyclization reactions.

  • Acidic Work-up: Acidification is required to protonate the carboxylate intermediate, leading to the precipitation of the quinoline-4-carboxylic acid.

  • Fischer Esterification: The final esterification step is a classic and reliable method for converting the carboxylic acid to its methyl ester, which is often more suitable for further derivatization and can exhibit different solubility and pharmacokinetic properties.

Synthesis_Workflow Isatin Isatin Intermediate 3-Hydroxy-2-phenylquinoline- 4-carboxylic Acid Isatin->Intermediate Condensation & Cyclization Reagents1 Methyl Phenylacetate, KOH, MeOH Reagents1->Intermediate Product Methyl 3-hydroxy-2-phenylquinoline- 4-carboxylate Intermediate->Product Esterification Reagents2 MeOH, H₂SO₄ (cat.) Reagents2->Product

Caption: Synthetic workflow for a 3-hydroxy-4-methoxycarbonylquinoline derivative.

Physicochemical and Spectroscopic Properties

The unambiguous identification and characterization of the 3-hydroxy-4-methoxycarbonylquinoline scaffold rely on a combination of physicochemical data and spectroscopic analysis.

Physicochemical Data

The fundamental properties of the parent scaffold, methyl 3-hydroxyquinoline-4-carboxylate, are summarized in the table below, with data sourced from PubChem.[10]

PropertyValue
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Monoisotopic Mass 203.05824 Da
XLogP3 (Predicted) 2.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2
Spectroscopic Characterization

The following are the expected spectroscopic signatures for a typical 3-hydroxy-4-methoxycarbonylquinoline derivative:

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the quinoline ring system, typically in the range of δ 7.0-8.5 ppm. A singlet for the methoxy group (O-CH₃) would appear around δ 3.5-4.0 ppm. The hydroxyl proton (OH) would likely be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester at approximately δ 165-175 ppm. The aromatic carbons would resonate in the δ 110-150 ppm region. The carbon bearing the hydroxyl group would be expected in the δ 140-160 ppm range, and the methoxy carbon would appear around δ 50-55 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the hydroxyl group around 3200-3600 cm⁻¹. A strong C=O stretching vibration for the ester would be observed at approximately 1700-1730 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1500-1650 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group or the entire methoxycarbonyl group.

Chemical Reactivity and Derivatization

The 3-hydroxy-4-methoxycarbonylquinoline scaffold possesses several reactive sites that can be exploited for the synthesis of a diverse library of derivatives. The primary sites for chemical modification are the hydroxyl group, the ester functionality, and the quinoline ring itself.

  • O-Alkylation/Acylation: The hydroxyl group at the 3-position can be readily alkylated or acylated to introduce a variety of substituents. This can be achieved using alkyl halides or acid chlorides in the presence of a base. These modifications can significantly impact the compound's lipophilicity and hydrogen bonding capacity.

  • Amide Formation: The methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a wide range of amides.[4][6] This is a common strategy in medicinal chemistry to introduce new interaction points and modulate the pharmacokinetic profile.

  • Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, although the position of substitution will be directed by the existing substituents.

Derivatization_Pathways Scaffold 3-Hydroxy-4-methoxycarbonylquinoline O_Alkylation O-Alkylated Derivatives Scaffold->O_Alkylation R-X, Base Ring_Substituted Ring-Substituted Derivatives Scaffold->Ring_Substituted Electrophilic Reagents Carboxylic_Acid 3-Hydroxyquinoline-4-carboxylic Acid Scaffold->Carboxylic_Acid Hydrolysis Amides Amide Derivatives Carboxylic_Acid->Amides R-NH₂, Coupling Agent

Caption: Potential derivatization pathways for the core scaffold.

Biological Activities and Therapeutic Potential

While specific biological data for the parent 3-hydroxy-4-methoxycarbonylquinoline is not extensively reported, numerous studies on closely related derivatives, particularly the corresponding carboxylic acids and amides, have revealed a wide spectrum of biological activities.

Compound ClassBiological ActivityPotency (IC₅₀) / RemarksReference
2-Aryl-3-hydroxyquinoline-4-carboxylic acidsAntioxidantGood activity in ABTS assay[9]
Quinoline-3-carboxamide derivativesImmunomodulatoryPotent effects on lymphocyte proliferation and TNF-α production[2]
2-Substituted quinoline-4-carboxylic acidsAntimicrobialActive against G+ and G- bacteria, yeasts, and fungi[4][5]
2-Substituted quinoline-4-carboxamidesAnticancerSignificant activity against breast cancer cell lines[6]
4-HydroxyquinolinesCytotoxicPotential as cytotoxic agents[3]

The diverse biological activities of these related compounds suggest that the 3-hydroxy-4-methoxycarbonylquinoline scaffold is a promising starting point for the development of novel therapeutic agents. The antioxidant properties observed in 3-hydroxyquinoline derivatives can be attributed to the ability of the hydroxyl group to scavenge free radicals.[9] The anticancer and antimicrobial activities are likely due to the ability of the planar quinoline ring system to intercalate with DNA or inhibit key enzymes like topoisomerases.[11]

Biological_Pathway Scaffold Quinoline Scaffold Derivative Topoisomerase Topoisomerase II Scaffold->Topoisomerase Inhibition DNA_Cleavage DNA Cleavage Topoisomerase->DNA_Cleavage Induces DNA DNA Apoptosis Apoptosis DNA_Cleavage->Apoptosis Leads to

Caption: Simplified pathway showing potential anticancer mechanism via topoisomerase II inhibition.

Applications in Drug Discovery and Development

The 3-hydroxy-4-methoxycarbonylquinoline scaffold represents a "privileged structure" in medicinal chemistry. Its proven track record in a variety of biologically active compounds makes it an attractive starting point for new drug discovery campaigns.

Lead Optimization: The scaffold offers multiple handles for chemical modification, allowing for systematic exploration of structure-activity relationships (SAR). For instance, varying the substituents on the quinoline ring or modifying the ester to different amides can fine-tune the compound's potency, selectivity, and pharmacokinetic properties (ADME/Tox).

Future Perspectives: Future research on this scaffold could focus on:

  • Combinatorial Chemistry: Synthesizing large libraries of derivatives to screen against a wide range of biological targets.

  • Target Identification: Elucidating the specific molecular targets and mechanisms of action for the most active compounds.

  • Computational Modeling: Using molecular docking and other in silico methods to guide the design of more potent and selective inhibitors.

Conclusion

The 3-hydroxy-4-methoxycarbonylquinoline scaffold is a versatile and valuable core in medicinal chemistry. Its straightforward synthesis, multiple points for derivatization, and the diverse biological activities exhibited by its analogues underscore its potential for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the key aspects of this scaffold, from its synthesis and characterization to its biological potential. As our understanding of the intricate roles that such molecules play in biological systems continues to grow, the 3-hydroxy-4-methoxycarbonylquinoline core is poised to remain a significant area of research for scientists and drug developers.

References

  • PubChem. Methyl 3-hydroxyquinoline-4-carboxylate. Available from: [Link]

  • Massoud, M. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. De Gruyter. Available from: [Link]

  • Krasavin, M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4251. Available from: [Link]

  • Cao, S., et al. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. Bioorganic & Medicinal Chemistry Letters, 15(12), 3123-3126. Available from: [Link]

  • Stoll, A., & Seebeck, E. (1946). 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. U.S. Patent 2,082,358.
  • Kovács, L., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5521. Available from: [Link]

  • Lahna, J., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Available from: [Link]

  • Lindsley, C. W., et al. (2012). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 3(6), 481-486. Available from: [Link]

  • Sulo, P., et al. (1999). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 44(4), 423-428. Available from: [Link]

  • Kafka, S., et al. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3198. Available from: [Link]

  • Sulo, P., et al. (1999). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences, 45(1), 38-46. Available from: [Link]

  • Dyes Intermediate. 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid. Available from: [Link]

  • Shaimaa, B. M., et al. (2020). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances, 10(42), 25141-25155. Available from: [Link]

  • PubChem. 3'-Hydroxy-4'-methoxydiclofenac. Available from: [Link]

  • Wikipedia. 3-Methoxy-4-hydroxyphenylglycol. Available from: [Link]

Sources

Exploratory

Biological Activity and Rational Design of Substituted 3-Hydroxycinchoninic Esters

Executive Summary Substituted 3-hydroxycinchoninic esters (formally classified as 3-hydroxyquinoline-4-carboxylate derivatives) represent a highly versatile and privileged scaffold in modern medicinal chemistry[1]. Origi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 3-hydroxycinchoninic esters (formally classified as 3-hydroxyquinoline-4-carboxylate derivatives) represent a highly versatile and privileged scaffold in modern medicinal chemistry[1]. Originally synthesized via the Pfitzinger reaction by Cragoe et al. in 1953[2], this core structure has been extensively modified to yield potent therapeutic agents across diverse disease states. As a Senior Application Scientist, I have observed that the true power of this scaffold lies in its modularity: the C-3 hydroxyl group provides critical hydrogen-bonding capabilities, while esterification at the C-4 position serves as a highly effective prodrug strategy to modulate lipophilicity and cellular permeability[3]. This technical guide explores the mechanistic targets, structure-activity relationships (SAR), and self-validating synthetic protocols for these compounds.

Pharmacological Targets and Mechanisms of Action

A. P-Selectin Antagonism (Inflammation)

Leukocyte recruitment to sites of inflammation or tissue injury is a cascade initiated by leukocyte rolling along the endothelial wall[4]. This initial rolling is mediated by the interaction of leukocyte glycoproteins containing sialyl Lewisx (sLex) with P-selectin expressed on activated endothelial cells[4]. Substituted 3-hydroxycinchoninic acids and their esters—specifically quinoline salicylic acid derivatives—act as potent small-molecule P-selectin antagonists[5]. By competitively binding to P-selectin, these esters block the sLex interaction, preventing leukocyte transmigration and offering a targeted therapeutic strategy for rheumatoid arthritis and atherothrombotic vascular events[4][6].

G Inflammation Inflammatory Stimulus Endothelial Endothelial Cell Activation Inflammation->Endothelial PSelectin P-Selectin Expression Endothelial->PSelectin sLex Leukocyte sLex Interaction PSelectin->sLex Recruitment Leukocyte Transmigration sLex->Recruitment Inhibitor 3-Hydroxycinchoninic Ester (P-Selectin Antagonist) Inhibitor->sLex Blocks Binding

P-Selectin Inflammatory Signaling Pathway and Pharmacological Blockade.

B. EGFR Kinase Inhibition (Oncology)

Epidermal growth factor receptor (EGFR) overexpression is a primary driver in several solid tumors, including non-small-cell lung cancer and hepatocellular carcinoma. 2-Styryl-substituted quinoline-4-carboxylic acid esters have demonstrated significant antitumour activity against HepG2 and HCT116 cell lines[3]. The esterification of the C-4 carboxylic acid alters the compound's electrostatic surface area, optimizing its ability to penetrate the cell membrane and access the intracellular ATP-binding cleft of the EGFR kinase domain[3].

C. Antioxidant Capacity

Oxidative stress is mitigated by 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives, which exhibit robust radical scavenging properties[7]. Evaluated via the ABTS assay, the hydroxyl group at the C-3 position is critical for hydrogen atom transfer (HAT) mechanisms, neutralizing reactive oxygen species (ROS) into stable byproducts[7].

Structure-Activity Relationship (SAR) Dynamics

The rational design of 3-hydroxycinchoninic esters relies on precise spatial and electronic tuning:

  • C-2 Position: Substitution with bulky, electron-rich groups (e.g., 4-bromophenyl or 4-dimethylaminostyryl) enhances hydrophobic interactions within target binding pockets[3][8].

  • C-3 Position: The hydroxyl group serves as an indispensable hydrogen bond donor/acceptor and a potential metal chelation site.

  • C-4 Position (Esterification): The free carboxylic acid is highly polar. Converting it to an ethyl or methyl ester masks this charge, functioning as a lipophilic prodrug strategy that drastically improves cellular uptake[3].

  • C-6 and C-8 Positions: Halogenation (e.g., 6-bromo) or arylation at these positions fine-tunes the electronic distribution of the quinoline ring. For instance, C-8 substitution in P-selectin antagonists eliminates off-target dihydroorotate dehydrogenase (DHOD) activity[5].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating causality for every reagent choice and mandatory analytical checkpoints.

Protocol 1: Synthesis of Ethyl 2-(4-bromophenyl)-3-hydroxyquinoline-4-carboxylate

This workflow utilizes the classic Pfitzinger reaction followed by Fischer esterification[8].

  • Pfitzinger Condensation:

    • Action: Suspend 5-substituted isatin (10 mmol) and 4-bromoacetophenone (10 mmol) in 10 mL of ethanol. Add 10 mL of 33% aqueous KOH and reflux for 12 hours[8].

    • Causality: KOH is selected as a strong base to facilitate the nucleophilic ring-opening of isatin. This generates a reactive intermediate that undergoes an aldol-type condensation with the acetophenone, followed by spontaneous cyclization to form the stable quinoline core.

  • Acidification & Isolation:

    • Action: Cool the mixture and acidify with concentrated HCl until precipitation ceases. Filter, wash with H₂O, and dry[8].

    • Self-Validation Checkpoint: Analyze the intermediate via IR spectroscopy. The synthesis is only validated to proceed if a broad O-H/C=O stretch is observed at ~3446 cm⁻¹ and 1708 cm⁻¹, confirming the formation of the free carboxylic acid[8].

  • Fischer Esterification:

    • Action: Dissolve the intermediate acid in 20 mL absolute ethanol containing 2 mL concentrated H₂SO₄. Reflux for 12 hours[8].

    • Causality: H₂SO₄ acts as both a potent proton source to activate the C-4 carbonyl for nucleophilic attack by ethanol, and as a dehydrating agent to drive the equilibrium toward the ester product.

  • Neutralization & Final Validation:

    • Action: Cool and neutralize with aqueous NaHCO₃. Filter the resulting buff crystals and recrystallize from ethanol[8].

    • Self-Validation Checkpoint: Confirm esterification via ¹H NMR (appearance of the ethyl ester quartet at ~4.3 ppm and triplet at ~1.3 ppm) and IR (shift of C=O stretch to ~1716 cm⁻¹)[8].

G Isatin 5-Substituted Isatin Pfitzinger Pfitzinger Reaction (KOH, EtOH, Reflux) Isatin->Pfitzinger SAR1 C-6/C-8: Tunes Electronics Isatin->SAR1 Ketone Substituted Acetophenone Ketone->Pfitzinger Acid 3-Hydroxycinchoninic Acid (Intermediate) Pfitzinger->Acid Esterification Fischer Esterification (EtOH, H2SO4, Reflux) Acid->Esterification Ester 3-Hydroxycinchoninic Ester (Final Product) Esterification->Ester SAR2 C-4 Ester: Enhances Permeability Esterification->SAR2

Synthetic Workflow for 3-Hydroxycinchoninic Esters and Key SAR Modifications.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay
  • Action: Incubate recombinant human EGFR kinase domain with the synthesized ester at varying concentrations (0.1 - 100 µM) in the presence of an ATP-competitive fluorescent substrate. Initiate the reaction with ATP and measure fluorescence polarization.

  • Causality & Validation: Quinoline derivatives can sometimes exhibit intrinsic fluorescence, which interferes with standard FRET assays. To validate the data, orthogonal absorbance assays or time-resolved fluorescence (TRF) must be utilized. Erlotinib and Sorafenib must be run concurrently as positive controls to normalize IC₅₀ values[3].

Quantitative Data Synthesis

The following table consolidates the biological activity profiles of key substituted 3-hydroxycinchoninic derivatives based on their substitution patterns and primary targets.

Compound ClassSubstitution PatternPrimary TargetBiological Activity (IC₅₀ / Metric)Reference
Quinoline Salicylic AcidC-8 Phenyl, C-3 OHP-Selectin< 700 µM (Biacore binding assay)[5]
2-Styrylquinoline Ester2-(4-dimethylamino)styrylEGFR Kinase1.11 – 16.01 µM[3]
2-Styrylquinoline Ester2-(4-dimethylamino)styrylHepG2 / HCT116 Cells7.7 – 14.2 µg/mL (Cytotoxicity)[3]
3-Aryl-2-hydroxyquinolineC-3 ArylROS (ABTS Assay)Moderate to High Radical Scavenging[7]

References

  • Cragoe, E. J., Robb, C. M., & Bealor, M. D. (1953). The Synthesis of 3-Hydroxycinchoninic Acid and Certain of Its Derivatives. The Journal of Organic Chemistry.
  • Kaila, N., et al. (2007). Synthesis and Biological Evaluation of Quinoline Salicylic Acids As P-Selectin Antagonists. Journal of Medicinal Chemistry.
  • Kaila, N., et al. (2006). Synthesis and Biological Evaluation of Quinoline Salicylic Acids As P-Selectin Antagonists. American Chemical Society.
  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • Eissa, I. H., et al. (2021).
  • El-Sayed, M. A.-A., et al. (2017). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Kaila, N., et al. (2007). Identification of a Clinical Candidate from the Quinoline Salicylic Acid Series of P-Selectin Antagonists. Figshare.

Sources

Foundational

A Comparative Analysis for Drug Discovery: Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate and Kynurenic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Medicinal Chemistry The quinoline scaffold, a bicyclic aromatic heterocycle, is a corner...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives, particularly quinoline-4-carboxylic acids, have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a detailed comparative analysis of two important classes of quinoline derivatives: the synthetic compound Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate and the endogenously derived kynurenic acid (KYNA) derivatives.

Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) is a metabolite of tryptophan metabolism and a well-established neuroprotective agent.[3][4] Its derivatives are being extensively explored for the treatment of neurodegenerative diseases and migraine.[3] On the other hand, synthetic quinoline-4-carboxylates, such as the titular Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate, represent a diverse chemical space with applications ranging from anticancer to antimalarial agents.[5][6]

This technical guide will delve into the core chemical and biological characteristics of these two compound classes, providing a framework for researchers to understand their distinct yet sometimes overlapping therapeutic potential. We will explore their synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant experimental protocols, offering a comprehensive resource for drug discovery and development professionals.

Part 1: Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate and Related Quinoline-4-Carboxylates

Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate belongs to the broader class of quinoline-4-carboxylic acids. The versatility of the quinoline ring allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles.[2]

Synthesis of Quinoline-4-Carboxylic Acid Derivatives

The synthesis of the quinoline-4-carboxylic acid core is often achieved through established condensation reactions. The most common and versatile methods include:

  • Doebner Reaction: This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[7]

  • Pfitzinger Reaction: This method utilizes an isatin and a carbonyl compound containing an α-methylene group in the presence of a base to directly yield quinoline-4-carboxylic acids.[2][8]

The synthesis of specific derivatives, such as those with substitutions on the quinoline ring, can be achieved by using appropriately substituted starting materials or through subsequent modification of the quinoline core. For instance, the synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved via the Doebner reaction using a substituted benzaldehyde.[7]

Experimental Protocol: Pfitzinger Synthesis of a Quinoline-4-Carboxylic Acid Derivative

This protocol describes a general procedure for the synthesis of a quinoline-4-carboxylic acid derivative from an isatin and a ketone.

Materials:

  • Substituted Isatin

  • Ketone (e.g., 1-(p-tolyl)ethanone)[6]

  • Potassium Hydroxide (KOH)[6]

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) for acidification

  • Microwave reactor (optional, can accelerate the reaction)[6]

Procedure:

  • In a suitable reaction vessel, dissolve the substituted isatin and the ketone in a mixture of ethanol and water.

  • Add a solution of potassium hydroxide to the mixture.

  • Heat the reaction mixture at reflux or in a microwave reactor at a specified temperature and time (e.g., 125°C).[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate the quinoline-4-carboxylic acid product.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Mechanism of Action and Biological Activities

Quinoline-4-carboxylic acid derivatives exhibit a wide range of biological activities, with their mechanism of action being highly dependent on the substitution pattern.

  • Anticancer Activity: A primary mechanism for the anticancer effects of many quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][5][7] Cancer cells, due to their high proliferation rate, are particularly reliant on this pathway for DNA and RNA synthesis.[1] Inhibition of DHODH leads to depletion of pyrimidines, causing cell cycle arrest and tumor growth inhibition.[1] Structure-activity relationship studies have shown that bulky, hydrophobic substituents at the C-2 position and a carboxylic acid at the C-4 position are crucial for potent DHODH inhibition.[5] Some derivatives also exhibit anticancer activity by inhibiting other targets like Sirtuin 3 (SIRT3) and histone deacetylases (HDACs) .[1][9]

  • Antibacterial Activity: The antibacterial action of many quinoline derivatives stems from the inhibition of bacterial DNA gyrase (a type II topoisomerase) .[1] This enzyme is vital for bacterial DNA replication, transcription, and repair.

  • Antimalarial Activity: Certain quinoline-4-carboxamides have demonstrated potent antimalarial activity, with some compounds showing efficacy in in vivo models.[6][10]

The following diagram illustrates the workflow for evaluating the anticancer activity of quinoline-4-carboxylic acid derivatives.

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesize Quinoline-4-Carboxylic Acid Derivatives Purification Purify and Characterize (NMR, MS, HPLC) Synthesis->Purification Cell_Lines Select Cancer Cell Lines Purification->Cell_Lines Cytotoxicity Cytotoxicity Assays (e.g., MTT, IC50) Cell_Lines->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assays (e.g., DHODH, HDAC) Cytotoxicity->Enzyme_Assay Active Compounds Animal_Model Select Animal Model (e.g., Xenograft) Enzyme_Assay->Animal_Model Lead Compounds Efficacy Evaluate Efficacy (Tumor Growth Inhibition) Animal_Model->Efficacy Toxicity Assess Toxicity Efficacy->Toxicity

Caption: Workflow for anticancer drug discovery with quinoline-4-carboxylic acids.

Part 2: Kynurenic Acid and its Derivatives

Kynurenic acid (KYNA) is an endogenous metabolite of the amino acid tryptophan, produced via the kynurenine pathway.[4][11] It is a broad-spectrum antagonist of excitatory amino acid receptors, giving it neuroprotective properties.[4][12] However, the therapeutic use of KYNA itself is limited by its poor ability to cross the blood-brain barrier (BBB).[4][12] This has driven the development of numerous KYNA derivatives with improved pharmacokinetic properties.

Synthesis of Kynurenic Acid Derivatives

The synthesis of KYNA derivatives often starts from substituted anilines to introduce modifications at the C5-C8 positions of the quinoline ring.[13] Further modifications can be made to other parts of the molecule:

  • C-3 Position: The C-3 position can be functionalized through reactions like the modified Mannich reaction to introduce aminoalkyl groups.[14] Halogenation at this position can also be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).[13]

  • Carboxylic Acid Moiety: The carboxylic acid at the C-2 position can be converted to esters or amides to create prodrugs with enhanced BBB penetration.[4]

Experimental Protocol: Synthesis of a Kynurenic Acid Amide Derivative

This protocol outlines a general procedure for the amidation of kynurenic acid.

Materials:

  • Kynurenic Acid

  • Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt[10]

  • An appropriate amine

  • Anhydrous solvent (e.g., DMF, THF)[10]

  • Base (e.g., triethylamine, if necessary)

Procedure (using a coupling agent):

  • Dissolve kynurenic acid in an anhydrous solvent (e.g., DMF).

  • Add the coupling agents (e.g., EDC and HOBt) to the solution and stir for a few minutes to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature for several hours or until completion, as monitored by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired kynurenic acid amide.

Mechanism of Action and Biological Activities

KYNA and its derivatives primarily exert their effects through the modulation of neurotransmitter receptors.

  • Neuroprotection: KYNA is a non-selective antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[4][15] Overactivation of these receptors leads to excitotoxicity, a key process in many neurodegenerative diseases.[3][12] By blocking these receptors, KYNA can prevent neuronal damage.[3] Notably, some derivatives are selective antagonists at the glycine co-agonist site of the NMDA receptor.[16][17]

  • Other Receptors: KYNA also interacts with other receptors, including the α7 nicotinic acetylcholine receptor (α7nAChR) and the G-protein coupled receptor 35 (GPR35).[15][18]

The following diagram illustrates the neuroprotective mechanism of kynurenic acid derivatives.

kyna_mechanism cluster_outcome Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates KYNA Kynurenic Acid Derivative KYNA->NMDA_R Blocks Neuroprotection Neuroprotection Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Leads to Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity

Caption: Neuroprotective action of KYNA derivatives via NMDA receptor antagonism.

Part 3: Comparative Analysis and Structure-Activity Relationships (SAR)

While both Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate and kynurenic acid derivatives share the quinoline core, their substitution patterns and resulting biological activities are distinct.

FeatureMethyl 6-chloro-3-hydroxyquinoline-4-carboxylate & related compoundsKynurenic Acid Derivatives
Core Structure Quinoline-4-carboxylic acid4-Hydroxyquinoline-2-carboxylic acid
Primary Biological Activity Anticancer, antibacterial, antimalarial[1][5][6]Neuroprotective[3][4]
Primary Mechanism of Action Enzyme inhibition (e.g., DHODH, DNA gyrase)[1][5]Receptor antagonism (e.g., NMDA, AMPA receptors)[4][15]
Key SAR Features Bulky, hydrophobic group at C-2 for DHODH inhibition.[5] Carboxylic acid at C-4 is often essential.[7]Substitutions at C-5 and C-7 for NMDA receptor selectivity.[16] Amidation/esterification of C-2 carboxylate for BBB penetration.[4]
Structure-Activity Relationship Insights:
  • For Quinoline-4-Carboxylic Acids as DHODH inhibitors: Studies have shown a strict requirement for the carboxylic acid at the C-4 position, which likely forms a salt bridge with key residues in the enzyme's active site.[5][7] The C-2 position requires bulky and hydrophobic substituents for potent inhibition.[5][7]

  • For Kynurenic Acid Derivatives as NMDA Receptor Antagonists: Introduction of substituents at the 5- and 7-positions can lead to selective NMDA antagonist action by blocking the glycine co-agonist site.[16][17] Regression analysis suggests a need for optimally sized, hydrophobic substituents at these positions, with more bulk tolerated at the 5-position.[16]

Conclusion: Divergent Paths from a Common Scaffold

Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate and kynurenic acid derivatives exemplify the remarkable versatility of the quinoline scaffold in drug discovery. While they share a common structural heritage, their distinct substitution patterns lead them down divergent biological paths. The former and its relatives are primarily explored for their antiproliferative and antimicrobial activities, targeting fundamental enzymatic processes. In contrast, kynurenic acid derivatives are tailored to modulate neuronal signaling pathways, offering hope for the treatment of debilitating neurological disorders.

For researchers and drug development professionals, understanding the nuanced structure-activity relationships of these compound classes is paramount. This knowledge enables the rational design of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. As research continues to unravel the complexities of their biological interactions, the quinoline scaffold is poised to remain a fertile ground for the discovery of next-generation medicines.

References

  • Synthesis of New C-3 Substituted Kynurenic Acid Derivatives. (2020). MDPI. Available at: [Link]

  • Leeson, P. D., et al. (1991). Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry.
  • Leeson, P. D., et al. (1991). Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor. PubMed. Available at: [Link]

  • Tajti, J., et al. (2015). Novel kynurenic acid analogues in the treatment of migraine and neurodegenerative disorders: preclinical studies and pharmaceutical design. Current Pharmaceutical Design. Available at: [Link]

  • Leeson, P. D., et al. (1991). Kynurenic acid derivatives.
  • Stone, T. W. (2000). Development and therapeutic potential of kynurenic acid and kynurenine derivatives for neuroprotection. PubMed. Available at: [Link]

  • Convenient One-Pot Synthesis of Kynurenic Acid Ethyl Ester and Exploration to Direct Synthesis of Neuroprotective Kynurenic Acid and Amide Derivatives. (2023). ACS Publications. Available at: [Link]

  • Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. BenchChem.
  • Review of literature on quinoline-4-carboxylic acid deriv
  • Selective heterofunctionalization of kynurenic acid deriv
  • Alternative kynurenic acid synthesis routes studied in the rat cerebellum. (2015). Frontiers in Neuroscience. Available at: [Link]

  • Decoupling Behavioral Domains via Kynurenic Acid Analog Optimization: Implications for Schizophrenia and Parkinson's Disease Therapeutics. (2025). MDPI.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
  • Kynurenic acid and its analogues. (2025). JMPAS.
  • The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy. PMC. Available at: [Link]

  • Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies. (2017). ACS Publications. Available at: [Link]

  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. Available at: [Link]

  • Kynurenic acid derivatives in treatment for Alzheimer's disease. (2026). PubMed.
  • Synthesis and biological effects of some kynurenic acid analogs. (2011). Sigma-Aldrich.
  • Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function. (2024).
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available at: [Link]

  • The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. (2024). MDPI.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry.
  • Kynurenic Acid and Its Synthetic Derivatives Protect Against Sepsis-Associated Neutrophil Activation and Brain Mitochondrial Dysfunction in Rats. (2021). Frontiers in Immunology. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC. Available at: [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via R
  • Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis)
  • The chemical structures of kynurenic acid and its analogs. KYNA,...
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021). ACS Publications. Available at: [Link]

  • Enzymatic Synthesis of Kynurenic Acid-Linked Dipeptides with C-Terminal Amide. (2026).
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub.
  • 6-Chloro-4-hydroxyquinoline-3-carboxylic acid. Chem-Impex.
  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry.
  • 6-Chloro-4-hydroxyquinoline-3-carboxylic acid | 35973-14-9. Sigma-Aldrich.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
  • Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. PMC. Available at: [Link]

  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. BenchChem.
  • 6-Chloro-4-Hydroxyquinoline-3-Carboxylic Acid: A Vers

Sources

Exploratory

Therapeutic Applications of 6-Chloro-3-Hydroxyquinoline Derivatives: From Kinase Inhibition to Apoptosis Induction

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The strategic introduction of specific functional groups, such as a chlorine atom at the 6-position and a hydroxyl group at the 3-position, significantly modulates the scaffold's physicochemical properties and biological activity.[2] This guide provides a comprehensive technical overview of 6-chloro-3-hydroxyquinoline derivatives, focusing on their primary therapeutic application in oncology. We will explore their mechanisms of action as potent kinase inhibitors and inducers of apoptosis, detail structure-activity relationships, and provide validated experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for novel therapeutic discovery.

The 6-Chloro-3-Hydroxyquinoline Scaffold: A Foundation for Therapeutic Innovation

The quinoline core, a fusion of a benzene and a pyridine ring, offers a rigid and versatile platform for drug design.[3] The introduction of a chlorine atom at the 6-position is a critical modification. This electron-withdrawing group can enhance binding affinity with biological targets through halogen bonding and improve crucial pharmacokinetic properties of the molecule.[2][4] The 3-hydroxy substituent provides a key hydrogen bonding site, further enabling potent interactions within the active sites of target proteins, particularly enzymes like kinases.[5] This unique combination of features makes 6-chloro-3-hydroxyquinoline and its related structures, such as 6-chloro-4-hydroxy-2-quinolones, highly attractive starting points for the development of targeted therapeutic agents.[6]

Primary Therapeutic Application: Oncology

Derivatives of the 6-chloroquinoline scaffold have demonstrated significant potential as anticancer agents, exerting their effects through multiple, often complementary, mechanisms of action.[2][7] These compounds can disrupt dysregulated signaling pathways essential for cancer cell proliferation and survival, and directly trigger programmed cell death.[8]

Mechanism of Action I: Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[9] The quinoline core can effectively act as an ATP mimetic, competitively binding to the ATP-binding pocket of various kinases, thereby inhibiting their function.[2][4]

A frequently dysregulated pathway in cancer is the PI3K/Akt/mTOR cascade, which governs cell growth, proliferation, and survival.[9] Several 6-chloroquinoline derivatives have been developed as potent inhibitors of kinases within this pathway, particularly PI3K.[2][7] By blocking the ATP-binding site of PI3K, these compounds prevent the downstream signaling that promotes tumorigenesis.

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor 6-Chloroquinoline Derivative Inhibitor->PI3K Inhibits Apoptosis_Induction Compound 6-Chloroquinoline Derivative Cell Cancer Cell Compound->Cell G2M G2/M Phase Arrest Cell->G2M Induces ROS ROS Generation Cell->ROS Induces Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Caspase9 Caspase-9 Activation ROS->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Executes

Caption: General mechanism of apoptosis induction by 6-chloroquinoline derivatives.

Quantitative Analysis: In Vitro Cytotoxicity

The anticancer potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate higher potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
N-benzyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesHCT-116 (Colon)72.0 - 112.0[6]
Chloroquinoline-benzenesulfonamide hybrid (Cmpd 2)LoVo (Colorectal)28.82 (µg/mL)[7]
Chloroquinoline-benzenesulfonamide hybrid (Cmpd 17)HeLa (Cervical)30.92 (µg/mL)[7]
Chloroquinoline-benzenesulfonamide hybrid (Cmpd 17)MDA-MB-231 (Breast)26.54 (µg/mL)[7]
Quinoline-Chalcone Derivative (12e)MGC-803 (Gastric)1.38[10]
Quinoline-Chalcone Derivative (12e)HCT-116 (Colon)5.34[10]
Quinoline-Chalcone Derivative (12e)MCF-7 (Breast)5.21[10]

Note: Direct comparison of values should be done with caution, as experimental conditions may vary between studies. Some values are reported in µg/mL.

Experimental Protocols for Compound Evaluation

A systematic evaluation workflow is crucial for characterizing the therapeutic potential of novel 6-chloro-3-hydroxyquinoline derivatives. This involves assessing their cytotoxicity, target engagement, and mechanism of action.

Experimental_Workflow cluster_synthesis cluster_bioassay cluster_analysis Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Purification->Cytotoxicity Mechanism Mechanism of Action (Flow Cytometry, Western Blot) Cytotoxicity->Mechanism Target Target Engagement (Kinase Assay) Cytotoxicity->Target SAR SAR Analysis & Lead Optimization Mechanism->SAR Target->SAR

Caption: A validated workflow for the evaluation of novel therapeutic compounds.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a compound required to inhibit the growth of 50% of cancer cells (IC50). [11]

  • Cell Seeding: Culture desired human cancer cell lines (e.g., MCF-7, HCT-116) in the appropriate medium. [4]Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere. [11]2. Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. [5]Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle-only control. [5]3. Incubation: Incubate the plates for 48-72 hours. [5]4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple formazan precipitate is visible. [5]5. Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. [11]6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. [11]7. Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis. [11]

Protocol: Cell Cycle Analysis by Flow Cytometry

This method is used to determine if the compound causes cell cycle arrest at a specific phase. [12][13]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The 6-chloro-3-hydroxyquinoline scaffold is a highly promising platform for the development of novel anticancer therapeutics. Derivatives have demonstrated potent activity through well-defined mechanisms, including the inhibition of key oncogenic kinases and the robust induction of apoptosis. The presence of the 6-chloro moiety is a key contributor to both target engagement and favorable pharmacokinetic properties. [2] Future research should focus on:

  • Lead Optimization: Systematically exploring the structure-activity relationship (SAR) by modifying various positions on the quinoline ring to enhance potency and selectivity. [6]* Target Deconvolution: Identifying the specific kinase targets for the most active compounds to better understand their precise mechanisms of action.

  • Combination Therapies: Investigating the synergistic effects of these derivatives with existing chemotherapeutic agents or other targeted therapies. [14]* In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

By continuing to explore this versatile scaffold, the scientific community can unlock new and more effective drugs based on this remarkable heterocyclic core. [2]

References

  • An Overview: The biologically important quninoline derivatives. (2011, September 19).
  • 6-Chloroquinoline: A Privileged Scaffold in Modern Medicinal Chemistry - Benchchem. (n.d.).
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. (2019, August 13).
  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents - MDPI. (2026, February 13).
  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents | Request PDF - ResearchGate. (n.d.).
  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed. (2014, September 12).
  • Application Notes and Protocols for the Derivatization of 6-Hydroxyquinoline - Benchchem. (n.d.).
  • Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview - Benchchem. (n.d.).
  • Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl) - Advanced Journal of Chemistry, Section A. (2024, June 22).
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021, August 13).
  • The Therapeutic Potential of 6-Bromo-3-hydroxyquinolin-2(1H)-one Derivatives: A Technical Overview - Benchchem. (n.d.).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18).
  • refining experimental protocols for 6-Chloro-2-phenylquinolin-4-ol - Benchchem. (n.d.).
  • Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors - Benchchem. (n.d.).
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1).
  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC. (2016, April 5).
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8).
  • Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF - ResearchGate. (n.d.).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. (n.d.).
  • Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline - DergiPark. (2023, September 2).

Sources

Foundational

Literature Review of 3-Hydroxyquinoline-4-carboxylate Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 3-hydroxyquinoline-4-carboxylate core is a significant pharmacophore found in a variety of biologically active compounds. De...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-hydroxyquinoline-4-carboxylate core is a significant pharmacophore found in a variety of biologically active compounds. Derivatives have been investigated for anticancer, immunosuppressive, antirheumatic, and antioxidant activities.[1] The strategic placement of the hydroxyl and carboxylate groups on the quinoline scaffold provides key hydrogen bonding and coordination sites, making this a privileged structure in medicinal chemistry. This guide offers a comprehensive review of the primary synthetic routes to this valuable molecular framework, focusing on the underlying mechanisms, practical experimental protocols, and the rationale behind methodological choices.

Part 1: The Pfitzinger Reaction: The Cornerstone of Synthesis

The most direct and historically significant route to 3-hydroxyquinoline-4-carboxylic acids is a variation of the Pfitzinger reaction. The classical Pfitzinger synthesis involves the condensation of isatin with a carbonyl compound containing an α-methylene group under basic conditions. For the specific synthesis of the 3-hydroxy-4-carboxylate scaffold, a key adaptation involves reacting isatin (or its derivatives) with α-halo ketones or related three-carbon synthons.

The reaction proceeds through a well-defined pathway initiated by the base-catalyzed hydrolysis of isatin to form an isatinate salt. This intermediate then undergoes a condensation reaction with the enolate of the carbonyl compound, followed by an intramolecular cyclization and dehydration to yield the quinoline ring.

The mechanism for the synthesis of 2-methyl-3-hydroxyquinoline-4-carboxylic acid from isatin and a halo-acetone is illustrative. The process begins with the formation of the calcium salt of isatic acid from isatin and lime.[2] This salt then reacts with bromoacetone. An intramolecular aldol-type condensation follows, leading to cyclization. Subsequent acidification precipitates the final product.[2]

A plausible mechanism for the formation of the quinoline ring is depicted below.

Pfitzinger_Mechanism cluster_0 Step 1: Isatin Ring Opening cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization & Aromatization Isatin Isatin Isatinate Isatinate Salt Isatin->Isatinate Hydrolysis Base Base (e.g., KOH) CondensationProduct Condensation Adduct Isatinate->CondensationProduct Nucleophilic Attack AlphaHaloKetone α-Halo Ketone (e.g., Chloropyruvic Acid) Enolate Enolate Intermediate AlphaHaloKetone->Enolate Base Enolate->CondensationProduct CyclizedIntermediate Dihydroquinoline Intermediate CondensationProduct->CyclizedIntermediate Intramolecular Cyclization FinalProduct 3-Hydroxyquinoline-4-carboxylate CyclizedIntermediate->FinalProduct Dehydration/ Aromatization

Caption: Proposed mechanism for the Pfitzinger-type synthesis.

This protocol is adapted from a verified Organic Syntheses procedure and represents a robust method for preparing the parent 3-hydroxyquinoline-4-carboxylic acid, also known as 3-hydroxycinchoninic acid.[3]

Workflow Diagram

protocol_workflow start Start: Prepare Reagents prep_koh Prepare fresh aq. KOH solution start->prep_koh add_isatin Dissolve Isatin in hot KOH solution prep_koh->add_isatin cool_flush Cool to 20-25°C Maintain N2 atmosphere add_isatin->cool_flush add_cpa Slowly add Chloropyruvic Acid (maintain temp) cool_flush->add_cpa stir_stand Stir for 1 hr, then let stand for 6 days add_cpa->stir_stand acidify Acidify with conc. HCl to pH 1-2 stir_stand->acidify isolate Filter, wash, and dry the crude product acidify->isolate end End Product: 3-Hydroxycinchoninic Acid isolate->end

Caption: Experimental workflow for 3-hydroxycinchoninic acid synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a 3-L, four-necked flask equipped with a mechanical stirrer and gas inlet/outlet, prepare a solution of 448 g of potassium hydroxide (85% minimum assay) in 900 ml of water.[3]

  • Isatin Dissolution: While the KOH solution is still hot, add 147 g of isatin. The solid will dissolve quickly.[3]

  • Reaction Setup: Flush the flask with nitrogen and maintain a nitrogen atmosphere. Cool the solution to 20–25°C.[3]

  • Addition of Chloropyruvic Acid: While stirring vigorously, gradually add 168.5 g of chloropyruvic acid over 2 hours, maintaining the temperature at 20–25°C with cooling.[3]

  • Reaction Time: After the addition is complete, continue stirring for one additional hour. Then, stop stirring and allow the mixture to stand at room temperature for 6 days.[3]

  • Acidification and Precipitation: After 6 days, cool the reaction mixture in an ice bath and, with vigorous stirring, slowly add concentrated hydrochloric acid until the pH of the solution is between 1 and 2.

  • Isolation and Purification: Collect the resulting bright-yellow precipitate by filtration. Wash the filter cake thoroughly with water, then resuspend it in 225 ml of water, filter again, and press as dry as possible. Disperse the cake in 160 ml of absolute alcohol, filter, and dry to yield the final product.[3]

This method typically yields 115–135 g (60–71%) of 3-hydroxycinchoninic acid.[3] A similar approach using iodo-acetone or bromo-acetone in the presence of bases like magnesium oxide or calcium oxide can be used to synthesize 2-methyl-3-hydroxyquinoline-4-carboxylic acid with yields reported as high as 90-99%.[2]

Part 2: Related Classical Quinoline Syntheses

While the Pfitzinger approach is the most direct, understanding other classical syntheses provides crucial context for why they are less suited for this specific target and highlights the nuances of quinoline chemistry.

The Gould-Jacobs reaction is a cornerstone for preparing 4-hydroxyquinoline derivatives.[4][5] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[5]

The key steps are:

  • Condensation: Aniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form an anilidomethylenemalonate intermediate.[4][5]

  • Thermal Cyclization: The intermediate undergoes a 6-electron electrocyclization at high temperatures (often >250 °C) to form the quinoline ring.[5]

  • Saponification & Decarboxylation: Subsequent hydrolysis of the ester and decarboxylation yields a 4-hydroxyquinoline.[4]

While this reaction is excellent for producing the quinoline-3-carboxylate scaffold, it directly yields a 4-hydroxy (or 4-oxo) product, not the desired 3-hydroxy isomer. It remains a vital route for isomeric compounds and is a benchmark in quinoline synthesis.

This family of reactions involves the condensation of anilines with β-ketoesters.[6][7][8] The critical insight from this method is the role of reaction conditions in determining the final product regiochemistry.

  • Kinetic Control (Conrad-Limpach): At lower temperatures, the aniline attacks the keto group of the β-ketoester. The subsequent cyclization leads to the formation of a 4-hydroxyquinoline (or 4-quinolone).[6][8][9]

  • Thermodynamic Control (Knorr): At higher temperatures (e.g., >140 °C) and typically under strong acid catalysis, the aniline preferentially attacks the ester carbonyl. This pathway leads to a β-ketoanilide intermediate, which then cyclizes to form a 2-hydroxyquinoline (or 2-quinolone).[8][9][10]

This dichotomy highlights the importance of precise temperature and catalyst control in quinoline synthesis. However, neither pathway directly affords the 3-hydroxy substitution pattern.

The Friedländer synthesis is a straightforward method involving the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[11][12] While versatile for many substitution patterns, its application to 3-hydroxyquinoline-4-carboxylates is less direct than the Pfitzinger reaction because it requires a pre-functionalized 2-aminoaryl carbonyl starting material, which may not be as readily available as isatin.

Part 3: Modern Methodological Enhancements

While the classical methods are robust, modern organic synthesis has driven improvements to enhance efficiency, yield, and environmental friendliness.

  • Improved Pfitzinger Conditions: Recent work has shown that the Pfitzinger reaction can be efficiently catalyzed. One study reported a one-step cascade process using trimethylchlorosilane (TMSCl) to mediate the reaction between isatins, 1,3-dicarbonyl compounds, and alcohols to produce quinoline-4-carboxylates.[13]

  • Solvent-Free and Aqueous Conditions: To align with the principles of green chemistry, catalyst-free Friedländer reactions have been successfully performed in water, avoiding the need for harsh organic solvents and simplifying workup procedures.[14]

Microwave irradiation has emerged as a powerful tool to accelerate reaction rates. For the Gould-Jacobs reaction, microwave heating can dramatically reduce the time required for the initial condensation step from hours to minutes, with comparable or improved yields.[5][15]

Table 1: Comparison of Classical vs. Modern Conditions for Key Quinoline Syntheses

Synthesis MethodStarting MaterialsProduct TypeClassical ConditionsModern Improvements
Pfitzinger Isatin, α-Halo Ketone3-Hydroxyquinoline-4-carboxylateStrong base (KOH, CaO), long reaction times (days)[2][3]Use of efficient catalysts (e.g., TMSCl) to promote one-pot, multi-component reactions.[13]
Gould-Jacobs Aniline, DEEM4-Hydroxyquinoline-3-carboxylateHigh-temperature thermal cyclization (>250°C) in high-boiling solvents.[5]Microwave-assisted condensation (minutes vs. hours); Eaton's reagent for milder cyclization.[15]
Friedländer 2-Aminoaryl Ketone, Methylene CompoundPolysubstituted QuinolinesAcid or base catalysis in organic solvents.[12]Catalyst-free reactions in water; use of environmentally benign catalysts like iodine.[11][14]
Conrad-Limpach Aniline, β-Ketoester4-HydroxyquinolineLower temperature condensation followed by thermal cyclization.[8]Improved control over kinetic vs. thermodynamic products with specific catalysts.[9]
Conclusion

The synthesis of 3-hydroxyquinoline-4-carboxylates is most reliably and directly achieved through variations of the Pfitzinger reaction, utilizing isatin as a readily available starting material. This approach offers high yields and a clear, predictable reaction pathway. While other classical methods like the Gould-Jacobs and Conrad-Limpach-Knorr syntheses are fundamental to quinoline chemistry, they are better suited for producing isomeric structures and serve to highlight the critical role of substrate and reaction conditions in determining regiochemical outcomes. Modern advancements, including novel catalysts and microwave-assisted protocols, continue to refine these historical methods, offering faster, more efficient, and greener routes to this important heterocyclic core.

References

  • Niementowski, S. v. (1894). Synthesen von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 27(2), 1394–1403. Available at: [Link]

  • Camps, R. (1899). Synthese von α- und γ-Oxychinolinen. Archiv der Pharmazie, 237(9), 659-691. Available at: [Link]

  • Filo. (2025, November 26). Explain the Knorr Quinoline synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link]

  • University of Liverpool. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Camps quinoline synthesis. Available at: [Link]

  • Wikidoc. (2012, August 9). Gould-Jacobs reaction. Available at: [Link]

  • SynArchive. (n.d.). Knorr Quinoline Synthesis. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. In Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]

  • Villalobos-Hernandez, J. R., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(2), 215-233. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Available at: [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Available at: [Link]

  • MDPI. (2025, April 3). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 30(7), 1234. Available at: [Link]

  • Grokipedia. (n.d.). Knorr quinoline synthesis.
  • Wikipedia. (n.d.). Knorr quinoline synthesis. Available at: [Link]

  • Cambridge University Press. (n.d.). Gould-Jacobs Reaction. Available at: [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Available at: [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Available at: [Link]

  • Cambridge University Press. (n.d.). Nimentowski Quinoline Synthesis. Available at: [Link]

  • Wiley Online Library. (n.d.). Camps Quinoline Synthesis. In Name Reactions. Available at: [Link]

  • Wiley Online Library. (n.d.). Niementowski Quinoline Synthesis. In Name Reactions. Available at: [Link]

  • Osorio-Nieto, C., et al. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 30(22), 4567. Available at: [Link]

  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Camps quinoline synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Available at: [Link]

  • Adams, R. R., & Reifschneider, W. (1958). THE SEARCH FOR SUPERIOR DRUGS FOR TROPICAL DISEASES. II. SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS. The Journal of Organic Chemistry, 23(1), 1-10. Available at: [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 10(45), 26978-26985. Available at: [Link]

  • ResearchGate. (2021, January 21). Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. Available at: [Link]

  • Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • Massoud, M. A., et al. (2025, December 6). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Drug Research, 75(12), 83-91. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Coll. Vol. 4, p.536 (1963); Vol. 34, p.54 (1954). Available at: [Link]

  • Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • Royal Society of Chemistry. (2025, June 4). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 15(23), 12345-12367. Available at: [Link]

  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]

  • Google Patents. (n.d.). CN102070523A - Novel method for preparing 3-hydroxylquinaldine-4-carboxylic acid.
  • Al-Haideri, R. A., et al. (2023). A Flexible Route to Synthesis and Molecular Docking of Some New Quinoline Derivatives through Imine and Cyclization Processes. Oriental Journal of Chemistry, 39(2). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate from Isatin: An Application Note and Detailed Protocol

Introduction The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds. Specifically, substituted quinoline-4-carboxylic acids and their esters are of si...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds. Specifically, substituted quinoline-4-carboxylic acids and their esters are of significant interest in drug discovery and development, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1] This application note provides a comprehensive guide for the synthesis of a key quinoline derivative, methyl 6-chloro-3-hydroxyquinoline-4-carboxylate, commencing from the readily available starting material, 5-chloroisatin.

The synthetic strategy employs a two-step sequence: the classic Pfitzinger reaction to construct the quinoline core, followed by a Fischer esterification to yield the final methyl ester. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering not only a step-by-step protocol but also insights into the underlying chemical principles to ensure a thorough understanding of the synthetic process.

Synthetic Strategy Overview

The synthesis is logically divided into two main stages. The first stage involves the Pfitzinger reaction, a robust method for quinoline synthesis, where 5-chloroisatin is condensed with a suitable carbonyl compound in a basic medium to form the corresponding 6-chloro-3-hydroxyquinoline-4-carboxylic acid.[2][3] The second stage is the esterification of the carboxylic acid intermediate to the desired methyl ester using methanol under acidic catalysis.

Synthesis_Workflow A 5-Chloroisatin B Pfitzinger Reaction (with Chloroacetone & KOH) A->B C 6-Chloro-3-hydroxyquinoline-4-carboxylic acid B->C D Fischer Esterification (Methanol, H2SO4) C->D E Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate D->E

Figure 1: Overall synthetic workflow from 5-chloroisatin to the target methyl ester.

Part 1: Synthesis of 6-Chloro-3-hydroxyquinoline-4-carboxylic acid

Reaction Principle and Mechanism

The Pfitzinger reaction is a powerful tool for the synthesis of quinoline-4-carboxylic acids from isatins and carbonyl compounds.[2] The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin (or in this case, 5-chloroisatin), leading to the formation of an isatinate intermediate. This intermediate then undergoes condensation with a carbonyl compound containing an α-methylene group. For the synthesis of a 3-hydroxyquinoline derivative, a carbonyl compound such as chloroacetone is utilized. The reaction proceeds through the formation of an imine, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the aromatic quinoline ring system.

Pfitzinger_Mechanism cluster_0 Pfitzinger Reaction Mechanism A 5-Chloroisatin B Isatinate Intermediate A->B KOH, H2O C Condensation with Chloroacetone B->C D Cyclization C->D E Dehydration D->E F 6-Chloro-3-hydroxyquinoline- 4-carboxylic acid E->F

Figure 2: Simplified mechanism of the Pfitzinger reaction for the synthesis of the carboxylic acid intermediate.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
5-Chloroisatin181.589.08 g0.05
Potassium Hydroxide (KOH)56.1111.22 g0.20
Chloroacetone92.525.55 g (4.6 mL)0.06
Ethanol (95%)-150 mL-
Water (distilled)-50 mL-
Hydrochloric Acid (conc.)-As needed-
Activated Charcoal-~1 g-

Procedure:

  • Preparation of the Basic Solution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (11.22 g, 0.20 mol) in a mixture of 95% ethanol (150 mL) and distilled water (50 mL).

  • Ring Opening of 5-Chloroisatin: To the stirred basic solution, add 5-chloroisatin (9.08 g, 0.05 mol). The mixture will turn deep purple and then gradually change to a brownish-orange color as the isatin ring opens. Stir the mixture at room temperature for 1 hour to ensure complete formation of the isatinate.

  • Addition of Carbonyl Compound: Gently heat the reaction mixture to a mild reflux. Slowly add chloroacetone (5.55 g, 0.06 mol) dropwise to the refluxing solution over a period of 30 minutes. Caution: Chloroacetone is a lachrymator and should be handled in a well-ventilated fume hood.

  • Reaction Reflux: After the addition is complete, maintain the reaction at reflux with continuous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane with a few drops of acetic acid).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with approximately 100 mL of water.

    • If the solution is dark, add a small amount of activated charcoal and stir for 15 minutes, then filter through a pad of celite to decolorize.

    • Cool the filtrate in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of concentrated hydrochloric acid.

    • A precipitate of 6-chloro-3-hydroxyquinoline-4-carboxylic acid will form.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a pale yellow to off-white solid. Dry the purified product under vacuum.

Part 2: Synthesis of Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate

Reaction Principle and Mechanism

Fischer esterification is a classic and widely used method for the conversion of carboxylic acids to esters. The reaction involves heating the carboxylic acid with an excess of an alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid. The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Fischer_Esterification_Mechanism cluster_1 Fischer Esterification Mechanism A 6-Chloro-3-hydroxyquinoline- 4-carboxylic acid B Protonated Carbonyl A->B H+ (H2SO4) C Tetrahedral Intermediate B->C + CH3OH D Elimination of Water C->D E Methyl 6-chloro-3-hydroxyquinoline- 4-carboxylate D->E - H2O, -H+

Figure 3: Simplified mechanism of the Fischer esterification.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
6-Chloro-3-hydroxyquinoline-4-carboxylic acid223.615.59 g0.025
Methanol (anhydrous)32.04100 mL-
Sulfuric Acid (conc.)98.082 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-50 mL-
Anhydrous Magnesium Sulfate-As needed-
Ethyl Acetate-100 mL-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-chloro-3-hydroxyquinoline-4-carboxylic acid (5.59 g, 0.025 mol) in anhydrous methanol (100 mL).

  • Acid Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirred suspension.

  • Reaction Reflux: Heat the reaction mixture to reflux and maintain this temperature for 8-12 hours. The reaction can be monitored by TLC until the starting carboxylic acid is consumed.

  • Work-up and Isolation:

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Carefully add the residue to 100 mL of cold water and neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

    • The product may precipitate out or can be extracted with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methyl ester.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or methanol/water) or by column chromatography on silica gel to afford pure methyl 6-chloro-3-hydroxyquinoline-4-carboxylate as a solid.

Characterization and Data

Troubleshooting

IssuePossible CauseSuggested Solution
Pfitzinger Reaction: Low yield of carboxylic acidIncomplete hydrolysis of 5-chloroisatin.Increase the initial stirring time with the base before adding chloroacetone.
Incomplete reaction.Extend the reflux time and monitor by TLC.
Product loss during work-up.Ensure the pH is sufficiently acidic during precipitation.
Esterification: Incomplete reactionInsufficient reaction time or catalyst.Extend the reflux time or add a small amount of additional sulfuric acid.
Reversible reaction equilibrium.Use a large excess of anhydrous methanol.
General: Dark coloration of productFormation of colored impurities.Treat with activated charcoal during the work-up of the carboxylic acid.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the two-step synthesis of methyl 6-chloro-3-hydroxyquinoline-4-carboxylate from 5-chloroisatin. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably synthesize this valuable quinoline derivative for applications in medicinal chemistry and drug development. The provided troubleshooting guide should assist in overcoming common experimental challenges.

References

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
  • Pfitzinger Reaction. In Wikipedia. Retrieved from [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Shashikant, P. et al. (2012). Pfitzinger Quinoline Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
  • General Aniline Works, Inc. (1937). 2-methyl-3-hydroxyquinoline-4-carboxylic acids and a process of preparing them. U.S.
  • ChemTalk. (2023). What is Fischer Esterification? Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Selective Esterification of 6-chloro-3-hydroxycinchoninic acid

Introduction: The Significance of Cinchoninic Acid Esters in Medicinal Chemistry 6-chloro-3-hydroxycinchoninic acid is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are of significant i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Cinchoninic Acid Esters in Medicinal Chemistry

6-chloro-3-hydroxycinchoninic acid is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in pharmaceutical research due to their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties[1][2][3]. The esterification of the carboxylic acid moiety of 6-chloro-3-hydroxycinchoninic acid can lead to the development of novel prodrugs or drug candidates with modified pharmacokinetic profiles, such as improved solubility, membrane permeability, and metabolic stability. This application note provides a detailed protocol for the selective esterification of the carboxylic acid group of 6-chloro-3-hydroxycinchoninic acid, a process that can be challenging due to the presence of a potentially reactive phenolic hydroxyl group.

The protocol described herein utilizes the Steglich esterification, a mild and efficient method for forming ester bonds under neutral conditions. This method is particularly well-suited for substrates with sensitive functional groups that would not tolerate the harsh acidic conditions of a traditional Fischer esterification[4][5][6]. The Steglich esterification employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid for nucleophilic attack by an alcohol[4][7]. This approach offers high yields and minimizes the risk of side reactions, making it a cornerstone of modern organic synthesis, especially in the preparation of complex molecules for drug discovery[4].

Chemical Structures and Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Properties
6-chloro-3-hydroxycinchoninic acidC₁₀H₆ClNO₃223.62Starting material; contains both a carboxylic acid and a phenolic hydroxyl group.
Generic Alcohol (R-OH)R-OHVariesVariesThe alcohol used for esterification (e.g., methanol, ethanol).
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Carbodiimide coupling agent.
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.17Nucleophilic catalyst.
Target Ester ProductVaries based on RVaries based on RThe desired ester product.
Dicyclohexylurea (DCU)C₁₃H₂₄N₂O224.35Insoluble byproduct of the reaction.

Experimental Protocol: Steglich Esterification

This protocol details the esterification of 6-chloro-3-hydroxycinchoninic acid with a generic primary alcohol (R-OH).

Materials and Reagents:
  • 6-chloro-3-hydroxycinchoninic acid

  • Desired primary alcohol (e.g., methanol, ethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel with filter paper

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

Step-by-Step Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 6-chloro-3-hydroxycinchoninic acid (1.0 eq) and the desired primary alcohol (1.2 eq) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting materials.

  • Addition of Catalyst: To the stirred solution, add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the reaction rate and minimize potential side reactions.

  • Addition of Coupling Agent: In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) should be observed.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup - Removal of DCU: Once the reaction is complete, filter the reaction mixture through a sintered glass funnel or a plug of celite to remove the insoluble dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess DMAP), saturated aqueous sodium bicarbonate solution (to remove any unreacted carboxylic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Reaction Mechanism and Workflow

The Steglich esterification proceeds through a well-defined mechanism that ensures mild reaction conditions. The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, DMAP, then attacks this intermediate to form a more reactive N-acylpyridinium species, which is readily susceptible to nucleophilic attack by the alcohol to form the desired ester.

Steglich_Esterification_Mechanism CarboxylicAcid 6-Chloro-3-hydroxy- cinchoninic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Alcohol R-OH Ester Target Ester Alcohol->Ester DMAP DMAP N_Acylpyridinium N-Acylpyridinium Intermediate DMAP->N_Acylpyridinium O_Acylisourea->N_Acylpyridinium + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU + H⁺ N_Acylpyridinium->Ester + R-OH

Caption: Mechanism of the Steglich Esterification.

The experimental workflow is designed for efficient synthesis and purification of the target ester.

Experimental_Workflow Start Dissolve Reactants (Acid, Alcohol, DMAP) in DCM Cooling Cool to 0°C Start->Cooling Add_DCC Add DCC Solution Cooling->Add_DCC React Stir at Room Temperature (12-24h) Add_DCC->React Filter Filter to Remove DCU React->Filter Workup Aqueous Workup (HCl, NaHCO₃, Brine) Filter->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify End Pure Ester Product Purify->End

Caption: Experimental Workflow for Ester Synthesis.

Characterization of the Final Product

The successful synthesis of the target ester should be confirmed through a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the alkyl group (R) of the alcohol, with characteristic chemical shifts and coupling patterns. The acidic proton of the carboxylic acid will no longer be present.
¹³C NMR Appearance of a new carbonyl carbon signal for the ester (typically around 160-175 ppm) and signals for the carbons of the alkyl group of the alcohol.
FT-IR A strong C=O stretching vibration for the ester carbonyl group, typically observed in the range of 1735-1750 cm⁻¹. The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) will be absent. A sharp O-H stretch for the phenolic hydroxyl will remain.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target ester.

Troubleshooting and Key Considerations

  • Purity of Reagents: The use of anhydrous solvents and fresh reagents is critical for the success of the reaction. DCC is moisture-sensitive.

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after 24 hours, an additional portion of DCC can be added.

  • Side Reactions: The primary potential side reaction is the formation of N-acylurea, which can occur if the O-acylisourea intermediate rearranges before reacting with the alcohol. The use of DMAP helps to minimize this by accelerating the desired reaction pathway[4][6].

  • Purification Challenges: The removal of the DCU byproduct is crucial. If it is not completely removed by filtration, it can co-elute with the product during chromatography. A second filtration may be necessary.

Conclusion

The Steglich esterification provides a reliable and mild method for the selective synthesis of esters from 6-chloro-3-hydroxycinchoninic acid. This protocol offers a robust starting point for researchers in medicinal chemistry and drug development to generate novel derivatives for further biological evaluation. The mild, neutral conditions preserve the integrity of the phenolic hydroxyl group, ensuring the selective esterification of the carboxylic acid. Careful execution of the protocol and thorough characterization of the product will yield high-purity esters for downstream applications.

References

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English1978 , 17 (7), 522-524. [Link]

  • Fiveable. Steglich Esterification Definition. [Link]

  • Scribd. Steglich Esterification Guide. [Link]

  • NPTEL. Synthesis of Esters. [Link]

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chem., 2021 , 23, 7835-7842. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2022 , 27(15), 4948. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • ResearchGate. Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Taylor & Francis Online. Fischer esterification – Knowledge and References. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Chemistry LibreTexts. Fischer Esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • OPHCJ. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. [Link]

  • PrepChem. Synthesis of 6-chloronicotinic acid. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Organic Syntheses. 3-hydroxyquinoline. [Link]

  • University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Google Patents. Process for the production of 6-chloro-3-keto-deta steroid compounds.
  • National Center for Biotechnology Information. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules2001 , 6(1), 82-87. [Link]

  • National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure2021 , 1239, 130517. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules2022 , 27(13), 4284. [Link]

  • OMICS International. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Organic Chemistry: Current Research2013 , 2(4). [Link]

  • PubMed. Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling. Journal of Computational Chemistry2021 , 42(21), 1523-1540. [Link]

Sources

Method

Application Note &amp; Protocol: Synthesis of 3-Hydroxyquinoline-4-carboxylates via a Modified Pfitzinger Reaction

This guide provides an in-depth exploration of a modified Pfitzinger reaction tailored for the synthesis of 3-hydroxyquinoline-4-carboxylates. This class of compounds is of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of a modified Pfitzinger reaction tailored for the synthesis of 3-hydroxyquinoline-4-carboxylates. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in numerous bioactive molecules.[1][2] We will dissect the reaction mechanism, provide a detailed, field-tested laboratory protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Part 1: Mechanistic Framework

A foundational understanding of the reaction mechanism is paramount for troubleshooting and adapting the protocol to various substrates. The synthesis of 3-hydroxyquinoline-4-carboxylates is a strategic modification of the classical Pfitzinger-Borsche reaction.

The Classical Pfitzinger Reaction

The traditional Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound that possesses an α-methylene group, conducted in the presence of a strong base.[3][4] The process is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring, which opens it to form an intermediate keto-acid (isatinic acid).[1][3] This intermediate, typically generated in situ, then condenses with the carbonyl compound to form an imine, which tautomerizes to the more stable enamine. The reaction concludes with an intramolecular cyclization followed by dehydration, yielding the final substituted quinoline-4-carboxylic acid.[1][5]

Modification for 3-Hydroxy Synthesis

To achieve the desired 3-hydroxy substitution, the choice of the carbonyl component is critical. Instead of a simple ketone, this modified protocol utilizes an α-haloketone , such as chloroacetone or iodo-acetone.[6] This specific choice directs the reaction pathway towards the formation of the hydroxyl group at the C3 position of the quinoline ring.

The reaction proceeds as follows:

  • Ring Opening: As in the classic reaction, the base (e.g., KOH, NaOH) hydrolyzes isatin to its corresponding isatinic acid salt.[7]

  • Condensation & Imination: The isatinic acid salt condenses with the α-haloketone to form an imine intermediate.

  • Intramolecular Cyclization & Halide Elimination: This is the key step. The enamine intermediate undergoes cyclization. The presence of the halogen on the adjacent carbon facilitates an elimination process, which, followed by tautomerization, results in the formation of the stable 3-hydroxyquinoline system.

The overall modified mechanism is depicted below.

Modified_Pfitzinger_Mechanism Mechanism for 3-Hydroxyquinoline-4-carboxylate Synthesis cluster_start Step 1: Isatin Ring Opening cluster_condensation Step 2: Condensation cluster_cyclization Step 3: Cyclization & Aromatization Isatin Isatin Isatinic_Acid Isatinic Acid Salt (keto-acid intermediate) Isatin->Isatinic_Acid + Base (KOH) (Hydrolysis) Alpha_Halo_Ketone α-Haloketone (e.g., Chloroacetone) Imine Imine Intermediate Isatinic_Acid->Imine + α-Haloketone Enamine Enamine Tautomer Imine->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Intramolecular Cyclization Product 3-Hydroxyquinoline- 4-carboxylate Cyclized_Intermediate->Product Elimination of H-X & Tautomerization

Caption: Modified Pfitzinger reaction mechanism.

Part 2: Experimental Protocol

This section details a reproducible protocol for the synthesis of 2-methyl-3-hydroxyquinoline-4-carboxylic acid, a representative example of this compound class.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Isatin≥98%Sigma-Aldrich
Chloroacetone≥95% (stabilized)Sigma-AldrichCaution: Lachrymator. Handle in a fume hood.
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Fisher Scientific
Ethanol (Absolute)200 ProofDecon Labs
Hydrochloric Acid (HCl)37%, Certified ACSFisher ScientificFor acidification.
Deionized WaterIn-house
Round-bottom flask250 mLWith reflux condenser.
Magnetic stirrer/hotplate
Thin-Layer Chromatography (TLC)Silica Gel 60 F254MilliporeSigmaFor reaction monitoring.
Buchner funnel & filter paperFor product isolation.
Step-by-Step Synthesis Protocol

The following workflow outlines the synthesis from starting materials to the purified final product.

Caption: General experimental workflow.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (0.02 mol) in a mixture of 1 mL deionized water and 40 mL absolute ethanol.[8] Stir until the KOH is fully dissolved.

  • Isatin Hydrolysis: To the basic solution, add isatin (0.0075 mol) in one portion. Stir the mixture vigorously at room temperature for approximately 1 hour.[8]

    • Scientist's Note: This initial step is crucial for the in situ formation of the potassium salt of isatic acid. A successful ring opening is indicated by a distinct color change from the initial deep purple/orange of the isatin slurry to a pale yellow or brown solution.[8] Performing this step first prevents side reactions of the isatin itself.

  • Addition of Chloroacetone: Gradually add chloroacetone (0.015 mol) to the reaction mixture dropwise over 5-10 minutes.

    • Scientist's Note: A gradual addition is recommended to control any potential exotherm and ensure homogeneous mixing. Using a slight excess of the ketone component can help drive the reaction to completion.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 79°C) with continuous stirring. Maintain the reflux for 5-24 hours.[6][8]

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC using an eluent system such as n-hexane:ethyl acetate (1:2 v/v).[8] Spot the reaction mixture against the isatin starting material. The reaction is complete when the isatin spot has been consumed.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Add 20 mL of distilled water to dissolve the potassium salt of the product.[1][8] If any unreacted, neutral impurities are present, they can be removed by extraction with diethyl ether at this stage.

  • Precipitation: Cool the aqueous layer in an ice bath. While stirring, slowly acidify the solution with dilute hydrochloric acid until the pH reaches 4-5.[1]

    • Scientist's Note: The product, a carboxylic acid, is soluble in the basic reaction medium as its potassium carboxylate salt. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate out of the solution. A light-yellow solid should form.[6]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Press the solid as dry as possible.

  • Purification and Drying: For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Finally, dry the purified bright-yellow solid in a vacuum desiccator over a desiccant.

Part 3: Data and Characterization

Stoichiometry and Expected Yield

The table below provides a summary for the synthesis of 2-methyl-3-hydroxyquinoline-4-carboxylic acid as described in the protocol.

CompoundFormulaMW ( g/mol )Moles (mol)Molar RatioMass (g)
IsatinC₈H₅NO₂147.130.007511.10
ChloroacetoneC₃H₅ClO92.520.01521.39
KOHKOH56.110.02~2.71.12
Product C₁₁H₉NO₃ 203.19 - - -

Expected Yield: Based on literature reports for similar reactions, yields for this synthesis are generally very good, often in the range of 90% or higher.[6] The theoretical yield for this scale is approximately 1.52 g.

Product Characterization

To confirm the identity and purity of the synthesized 2-methyl-3-hydroxyquinoline-4-carboxylic acid, the following analytical methods are recommended:

  • Melting Point: The product decomposes at its melting point. Literature values can be used for comparison.

  • FTIR Spectroscopy: Look for characteristic absorption peaks for O-H stretching (broad, ~3400-3200 cm⁻¹), C=O stretching of the carboxylic acid (~1720-1700 cm⁻¹), and aromatic C=C stretching.[8]

  • ¹H NMR Spectroscopy: Confirm the presence of aromatic protons, the methyl group singlet, and the exchangeable protons of the hydroxyl and carboxylic acid groups.

  • Mass Spectrometry: Verify the molecular weight of the product (m/z for [M-H]⁻ or [M+H]⁺).[8]

Part 4: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Incomplete hydrolysis of isatin.Ensure the base is fully dissolved and allow the full 1-hour stirring time for ring-opening. Confirm the color change.
Inactive α-haloketone.Use a fresh bottle of the ketone, as older reagents can degrade.
Insufficient reflux time.Monitor the reaction by TLC and continue reflux until the starting material is consumed.
Dark, Tarry Product Reaction temperature was too high.Ensure a gentle reflux; do not overheat.
Base concentration too high, leading to side reactions.Adhere to the specified stoichiometry.
Product Fails to Precipitate Solution is not sufficiently acidic.Check the pH with pH paper and continue adding acid until a stable pH of 4-5 is reached.
Product is more soluble than expected.Try further cooling the solution in the ice bath or partially evaporating the solvent before acidification.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • UoChemists. (2024, June 9). Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 [Video]. YouTube. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2024, December 10). The Pfitzinger Reaction. Retrieved from [Link]

  • Massoud, M. A., et al. (2025, December 6). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Retrieved from [Link]

  • Name Reactions. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]

  • Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Synthesis of Spiro-oxindoles via Reaction of 5-Chloroisatin with Chloroacetone Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Isatin Scaffold in Medicinal Chemistry Isatin (1H-indole-2,3-dione) and its derivatives are recognized as "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isatin Scaffold in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous natural products and pharmacologically active compounds.[1][2][3] The unique structural motif of isatin, featuring a fused aromatic ring, a lactam functionality, and a reactive ketone at the C3 position, provides a versatile platform for the synthesis of a wide array of heterocyclic compounds.[1][2] Among these, spiro-oxindoles, which are characterized by a spirocyclic center at the C3 position of the oxindole core, have garnered significant attention due to their presence in various natural alkaloids and their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6]

The introduction of a chlorine atom at the 5-position of the isatin ring, to form 5-chloroisatin, further modulates the electronic properties of the molecule, often enhancing its biological efficacy and providing an additional site for synthetic modification.[2] The reaction of 5-chloroisatin with chloroacetone and its derivatives represents a powerful and convergent strategy for the construction of complex spiro-oxindole frameworks. This application note provides a detailed overview of the reaction conditions, mechanistic insights, and a practical protocol for this important transformation.

Mechanistic Insights: The Pathway to Spiro-oxindole Formation

The reaction between 5-chloroisatin and a chloroacetone derivative typically proceeds through a multi-step sequence, often as a one-pot, three-component reaction, to yield highly functionalized spiro[indoline-3,4'-pyran] or similar heterocyclic systems. The general mechanism can be understood through the following key steps, which are often catalyzed by a base:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the active methylene group of a third component (e.g., malononitrile or ethyl cyanoacetate) and the C3-carbonyl group of 5-chloroisatin. The base, such as piperidine or triethylamine, deprotonates the active methylene compound, which then acts as a nucleophile, attacking the electrophilic C3-carbonyl of the isatin. Subsequent dehydration leads to the formation of a highly electrophilic ylidene intermediate.

  • Michael Addition: In the presence of a suitable enolizable ketone like a chloroacetone derivative (or another active methylene compound like 8-hydroxyquinoline as a surrogate), the base facilitates the formation of an enolate. This enolate then undergoes a Michael addition to the electron-deficient double bond of the ylidene intermediate.

  • Intramolecular Cyclization and Tautomerization: Following the Michael addition, the molecule contains all the necessary atoms for the final heterocyclic ring formation. An intramolecular nucleophilic attack, often by a hydroxyl group or another nucleophilic center on the chloroacetone-derived portion, onto a nitrile or ester group, followed by tautomerization, leads to the stable spiro-oxindole product. The specifics of this final cyclization can vary depending on the exact reactants and conditions used.

This cascade of reactions allows for the rapid assembly of complex molecular architectures from simple, readily available starting materials.[6]

Reaction Mechanism Visualization

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization 5-Chloroisatin 5-Chloroisatin Ylidene_Intermediate Ylidene Intermediate 5-Chloroisatin->Ylidene_Intermediate + Active Methylene Active_Methylene Active Methylene (e.g., Malononitrile) Active_Methylene->Ylidene_Intermediate Base1 Base (e.g., Piperidine) Base1->Ylidene_Intermediate Catalyzes Chloroacetone_Derivative Chloroacetone Derivative (Enolizable Ketone) Michael_Adduct Michael Adduct Ylidene_Intermediate->Michael_Adduct + Enolate Chloroacetone_Derivative->Michael_Adduct Base2 Base Base2->Michael_Adduct Forms Enolate Spiro_Oxindole Spiro-oxindole Product Michael_Adduct->Spiro_Oxindole Cyclization & Tautomerization Experimental_Workflow A 1. Reagent Combination (5-Chloroisatin, 8-Hydroxyquinoline, Malononitrile in Ethanol) B 2. Catalyst Addition (Piperidine) A->B C 3. Reaction (Stir at RT for 12h) B->C D 4. Product Isolation (Vacuum Filtration) C->D E 5. Purification (Wash with Cold Ethanol) D->E F 6. Characterization (MP, IR, NMR, MS) E->F

Sources

Method

Application Notes and Protocols for the Methylation of 6-Chloro-3-hydroxyquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Methylation in Quinoline Scaffolds 6-Chloro-3-hydroxyquinoline-4-carboxylic acid is a versatile heterocyclic compound that...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methylation in Quinoline Scaffolds

6-Chloro-3-hydroxyquinoline-4-carboxylic acid is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of various biologically active molecules. Its applications span across pharmaceutical development, particularly in the creation of antibacterial and antifungal agents, as well as in the agrochemical industry as a precursor for plant growth regulators and fungicides.[1][2] The strategic methylation of this quinoline derivative at its hydroxyl and carboxylic acid functionalities can significantly modulate its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications, in turn, can profoundly influence the compound's biological activity, making the study and application of its methylation a critical aspect of drug discovery and development.

This guide provides a comprehensive overview of the selective methylation of 6-chloro-3-hydroxyquinoline-4-carboxylic acid, detailing two distinct protocols for targeting either the phenolic hydroxyl group (O-methylation) or the carboxylic acid group (esterification). The methodologies are presented with a focus on the underlying chemical principles to empower researchers to adapt and optimize these procedures for their specific research needs.

Understanding the Reactive Sites: A Tale of Two Functional Groups

The structure of 6-chloro-3-hydroxyquinoline-4-carboxylic acid presents two primary sites for methylation: the phenolic hydroxyl group at the 3-position and the carboxylic acid group at the 4-position. The reactivity of these groups is distinct, allowing for selective modification under appropriate reaction conditions.

  • The Phenolic Hydroxyl Group: The hydroxyl group attached to the quinoline ring exhibits acidic properties, similar to a phenol. Deprotonation with a suitable base generates a phenoxide ion, which is a potent nucleophile. This nucleophilicity is the key to achieving selective O-methylation.

  • The Carboxylic Acid Group: The carboxylic acid group is also acidic and can be deprotonated to form a carboxylate. However, its direct methylation often requires specific reagents that can overcome the lower nucleophilicity of the carboxylate anion compared to the phenoxide.

Protocol 1: Selective O-Methylation of the Phenolic Hydroxyl Group

This protocol focuses on the selective methylation of the 3-hydroxyl group to yield 6-chloro-3-methoxyquinoline-4-carboxylic acid, utilizing dimethyl sulfate (DMS) as the methylating agent. The choice of a strong base is critical to ensure the deprotonation of the more acidic phenolic proton, thereby favoring the formation of the phenoxide nucleophile.

Reaction Mechanism: A Nucleophilic Substitution Approach

The methylation of the phenolic hydroxyl group with dimethyl sulfate proceeds via a classic SN2 mechanism.[3][4] The reaction is initiated by the deprotonation of the hydroxyl group by a base, such as sodium hydroxide, to form a highly nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic methyl groups of dimethyl sulfate, leading to the formation of the methyl ether and a non-nucleophilic methyl sulfate anion.[5]

O_Methylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Substrate 6-Chloro-3-hydroxyquinoline-4-carboxylic acid Phenoxide Phenoxide Intermediate Substrate->Phenoxide + OH⁻ Base NaOH Product 6-Chloro-3-methoxyquinoline-4-carboxylic acid Phenoxide->Product + (CH₃)₂SO₄ Phenoxide->Product Sɴ2 Attack DMS Dimethyl Sulfate (CH₃)₂SO₄ O_Methylation_Workflow A 1. Dissolve Substrate in MeOH & Add NaOH Solution B 2. Cool in Ice Bath & Add Dimethyl Sulfate A->B C 3. Reflux for 2-4 hours B->C D 4. Quench with Water & Acidify with HCl C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with Brine & Dry over Na₂SO₄ E->F G 7. Concentrate & Purify F->G Esterification_Mechanism cluster_step1 Step 1: Proton Transfer cluster_step2 Step 2: Nucleophilic Attack & N₂ Release Substrate 6-Chloro-3-hydroxyquinoline-4-carboxylic acid Intermediate Diazonium & Carboxylate Ion Pair Substrate->Intermediate + (CH₃)₃SiCHN₂ TMSD Trimethylsilyldiazomethane (CH₃)₃SiCHN₂ Product Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate Intermediate->Product Methylation Intermediate->Product Attack & N₂ release Esterification_Workflow A 1. Suspend Substrate in Toluene/Methanol under N₂ B 2. Add TMSD Solution Dropwise at Room Temperature A->B C 3. Stir for 30 minutes B->C D 4. Quench Excess TMSD (if necessary) C->D E 5. Concentrate under Reduced Pressure D->E F 6. Purify the Crude Product E->F

Sources

Application

Application Note: Systematic Solvent Selection for the Recrystallization of Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent system for the recrystallization of Methyl 6...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent system for the recrystallization of Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate. Recrystallization is a critical purification technique in pharmaceutical development, where the purity and crystalline form of an active pharmaceutical ingredient (API) directly impact its efficacy and safety.[1] This document outlines the fundamental principles of recrystallization, details a systematic approach to solvent screening, and provides step-by-step protocols for both single-solvent and mixed-solvent recrystallization techniques. The methodologies described herein are designed to be a self-validating system to ensure the development of a robust and reproducible purification process.

Introduction to Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds.[2] The core principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures.[3] An ideal recrystallization solvent will dissolve the target compound to a high extent at an elevated temperature (near the solvent's boiling point) and to a very limited extent at low temperatures.[3][4] This temperature-dependent solubility allows for the separation of the desired compound from impurities. As a hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while the impurities, being present in lower concentrations, remain dissolved in the solvent.[5][6]

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. A well-chosen solvent will not only yield a high recovery of the purified compound but also influence the crystal size, shape, and polymorphic form, which are critical parameters in drug development.

Theoretical Framework for Solvent Selection

The adage "like dissolves like" is a fundamental guiding principle in solvent selection.[6] The polarity of the solvent and the solute play a crucial role in determining solubility. For quinoline derivatives, a range of solvents with varying polarities should be screened to identify the most suitable system.

Characteristics of an Ideal Recrystallization Solvent:

  • High dissolving power for the target compound at elevated temperatures.

  • Low dissolving power for the target compound at low temperatures.

  • Impurities should be either highly soluble at all temperatures or insoluble at all temperatures. [2]

  • The solvent should not react chemically with the compound to be purified. [2]

  • The solvent should be volatile enough to be easily removed from the purified crystals. [7]

  • A relatively low boiling point is often preferred to avoid "oiling out," where the compound melts before dissolving. [7]

  • The solvent should be non-toxic, inexpensive, and non-flammable for safety and practical considerations. [2][7]

For quinoline derivatives, ethanol is often a good starting point for recrystallization.[8] Mixed solvent systems, such as n-hexane/acetone or n-hexane/ethyl acetate, can also be effective, particularly for less polar derivatives.[8]

Systematic Solvent Screening Protocol

A systematic approach to solvent screening is essential to identify the optimal recrystallization solvent or solvent system. This involves small-scale solubility tests with a range of solvents covering a spectrum of polarities.

Recommended Solvents for Initial Screening

The following table provides a list of common laboratory solvents, ordered by decreasing polarity, that are suitable for an initial screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety Considerations
Water10080.1Non-toxic, non-flammable
Methanol6532.7Toxic, flammable
Ethanol7824.5Flammable
Acetone5620.7Highly flammable
Ethyl Acetate776.0Flammable
Dichloromethane409.1Volatile, suspected carcinogen
Toluene1112.4Flammable, toxic
Hexane691.9Flammable, neurotoxin

Note: The properties listed are approximate and can vary with conditions.

Experimental Workflow for Solvent Screening

The following diagram illustrates the decision-making process for selecting a suitable solvent system.

Solvent_Selection_Workflow start Start: Crude Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate solubility_test Perform Small-Scale Solubility Tests (approx. 20 mg of compound in 0.5 mL of solvent) start->solubility_test observe_room_temp Observe Solubility at Room Temperature solubility_test->observe_room_temp heat_mixture Heat the Mixture to the Solvent's Boiling Point observe_room_temp->heat_mixture If insoluble or sparingly soluble too_soluble Too Soluble observe_room_temp->too_soluble If completely soluble observe_hot Observe Solubility When Hot heat_mixture->observe_hot cool_to_room_temp Cool to Room Temperature observe_hot->cool_to_room_temp If completely soluble insoluble Insoluble observe_hot->insoluble If still insoluble ice_bath Cool in an Ice Bath cool_to_room_temp->ice_bath evaluate_crystals Evaluate Crystal Formation and Yield ice_bath->evaluate_crystals single_solvent Optimal Single Solvent Found evaluate_crystals->single_solvent Abundant, well-formed crystals poor_crystals Poor or No Crystal Formation evaluate_crystals->poor_crystals Poor or no crystals mixed_solvent Proceed to Mixed-Solvent Screening insoluble->mixed_solvent too_soluble->mixed_solvent partially_soluble Partially Soluble fully_dissolved Fully Dissolved no_dissolution No Dissolution good_crystals Good Crystal Formation poor_crystals->mixed_solvent

Caption: A decision tree to guide the selection of an appropriate solvent system for crystallization.[1]

Step-by-Step Protocol for Solvent Screening
  • Place approximately 20-30 mg of the crude Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate into a small test tube.

  • Add the selected solvent dropwise (starting with ~0.5 mL) at room temperature and agitate the mixture. Observe and record the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate to the boiling point of the solvent.[5] Add more solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

  • If the compound dissolves completely at room temperature, the solvent is likely too good and will result in poor recovery. This solvent may be suitable as the "good" solvent in a mixed-solvent system.

  • If the compound remains insoluble even at the boiling point of the solvent, it is not a suitable single solvent for recrystallization. It may be a candidate for the "bad" solvent in a mixed-solvent system.

  • For promising solvents where the compound dissolves when hot, allow the solution to cool slowly to room temperature.

  • If crystallization does not occur, try to induce it by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the pure compound.[8]

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[1]

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.

Recrystallization Protocols

Based on the results of the solvent screening, proceed with either a single-solvent or a mixed-solvent recrystallization.

Single-Solvent Recrystallization

This method is employed when a single solvent with a significant temperature-dependent solubility for the target compound is identified.

Single_Solvent_Recrystallization start Start: Crude Compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath to Maximize Yield cool_slowly->ice_bath collect_crystals Collect Crystals by Vacuum Filtration ice_bath->collect_crystals wash_crystals Wash Crystals with a Small Amount of Cold Solvent collect_crystals->wash_crystals dry_crystals Dry the Purified Crystals wash_crystals->dry_crystals end End: Pure Crystalline Product dry_crystals->end

Caption: Workflow for single-solvent recrystallization.

Protocol:

  • Place the crude Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate in an Erlenmeyer flask.

  • Add a small amount of the selected solvent and heat the mixture to boiling.

  • Continue adding small portions of the hot solvent until the compound just dissolves completely.[5]

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Mixed-Solvent Recrystallization

This technique is useful when no single solvent exhibits the ideal solubility characteristics. It involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[4][9]

Protocol:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[9]

  • While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the cloud point), indicating the onset of precipitation.[5][9]

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[9]

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold "bad" solvent (or a cold mixture of the two solvents), and dry.

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and appropriate gloves, must be worn.[10]

  • Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate: The toxicological properties of this specific compound may not be fully characterized. It is prudent to handle it as a potentially hazardous substance. Avoid inhalation of dust and contact with skin and eyes.[11][12]

  • Solvents: Many organic solvents are flammable and may have associated health risks.[7] Consult the Safety Data Sheet (SDS) for each solvent before use.[11][13]

Conclusion

The selection of an appropriate recrystallization solvent is a critical step in the purification of Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate. By following a systematic screening protocol, researchers can efficiently identify an optimal single-solvent or mixed-solvent system. The detailed protocols provided in this application note offer a robust framework for achieving high purity and yield, which are essential for downstream applications in research and drug development.

References

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Santa Monica College. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What are three characteristics of a good recrystallization solvent?. Retrieved from [Link]

  • MIT OpenCourseWare. (2012). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Summary of Common Crystallization Solvents. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. PubChem. Retrieved from [Link]

Sources

Method

Application Note: Telescoped One-Pot Synthesis of Methyl 6-Chloro-3-hydroxyquinoline-4-carboxylate

Introduction & Strategic Rationale The 3-hydroxyquinoline-4-carboxylate scaffold is a privileged pharmacophore, serving as the structural backbone for numerous advanced therapeutics, including next-generation CFTR modula...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 3-hydroxyquinoline-4-carboxylate scaffold is a privileged pharmacophore, serving as the structural backbone for numerous advanced therapeutics, including next-generation CFTR modulators for cystic fibrosis [2] and broad-spectrum antiproliferative agents [3].

Historically, the synthesis of halogenated derivatives like methyl 6-chloro-3-hydroxyquinoline-4-carboxylate required a disjointed, multi-step approach. Isolating the highly polar intermediate (6-chloro-3-hydroxyquinoline-4-carboxylic acid) often leads to significant product loss during aqueous workups. To solve this, we have engineered a telescoped one-pot protocol . By seamlessly coupling a modified Pfitzinger condensation with an in situ Fischer esterification, this methodology eliminates intermediate isolation, maximizes atom economy, and ensures high-throughput scalability.

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating system, every reagent and condition in this protocol serves a precise mechanistic purpose:

  • Isatin Ring Opening: The reaction initiates with the alkaline hydrolysis of 5-chloroisatin. A high concentration of KOH is required to completely cleave the isatin amide bond, generating potassium 2-amino-5-chlorophenylglyoxylate.

  • Dual-Purpose Alkalinity: Upon the addition of chloropyruvic acid, the highly alkaline environment drives the aldol-type cyclodehydration to form the quinoline core. Crucially, the boiling KOH also mediates a nucleophilic substitution, displacing the C3-chloride (derived from the chloropyruvate precursor) with a hydroxide ion. This elegantly installs the essential C3-hydroxyl group in the same step [1].

  • Le Chatelier’s Dehydration: Following acidification, the crude mixture must be completely dehydrated before adding methanol. Residual water will thermodynamically block the Fischer esterification, leading to stalled reactions and poor yields.

Workflow A 5-Chloroisatin + Chloropyruvic Acid B 2-Amino-5-chloro- phenylglyoxylate A->B KOH (aq), 80°C Isatin Ring Opening C 6-Chloro-3-hydroxyquinoline -4-carboxylic acid B->C 100°C, Cyclization & C3-Hydroxylation D Methyl 6-chloro-3-hydroxy- quinoline-4-carboxylate C->D HCl (aq) then Dry MeOH, H2SO4, Reflux

Figure 1: Telescoped one-pot workflow for the synthesis of Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate.

Quantitative Optimization Data

To establish the most robust protocol, reaction parameters were systematically optimized. The data below highlights the critical nature of base equivalents and dehydration.

EntryKOH (Equivalents)Condensation Temp (°C)Dehydration StepEsterification Time (h)Overall Yield (%)Observation / Causality
12.080Yes1242%Incomplete isatin ring opening.
24.0100Yes1268%Partial C3-hydroxylation.
36.0 100 Yes 12 84% Optimal cyclization & substitution.
46.0100No (Wet)1218%Esterification blocked by residual H₂O.
56.0100Yes671%Incomplete esterification.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Base-Promoted Pfitzinger Condensation & C3-Hydroxylation
  • Isatin Hydrolysis: Charge a 500 mL round-bottom flask equipped with a magnetic stirrer with 5-chloroisatin (10.0 g, 55.1 mmol, 1.0 eq) and 33% aqueous KOH solution (18.5 g KOH, 330 mmol, 6.0 eq).

  • Validation Checkpoint: Stir the suspension at 80 °C for 30–45 minutes. The reaction is self-validating: the initial red/orange suspension will dissolve into a clear, pale-yellow solution, visually confirming the complete formation of potassium 2-amino-5-chlorophenylglyoxylate.

  • Condensation: Slowly add chloropyruvic acid (8.1 g, 66.1 mmol, 1.2 eq) dropwise over 15 minutes to control the exotherm.

  • Cyclization & Hydroxylation: Attach a reflux condenser, elevate the temperature to 100 °C, and reflux for 4 hours. Note: This sustained heat is mandatory to ensure the complete nucleophilic displacement of the C3-chloride by hydroxide.

Phase 2: Acidification & Azeotropic Dehydration
  • Precipitation: Cool the reaction mixture to 0 °C in an ice bath. Carefully acidify the mixture by dropwise addition of concentrated HCl (37%) until the pH reaches 2.0. A thick precipitate of 6-chloro-3-hydroxyquinoline-4-carboxylic acid will crash out.

  • Dehydration: Do not filter. Instead, attach a distillation apparatus and remove the aqueous solvent under reduced pressure. To ensure absolute dryness, add toluene (100 mL) to the residue and evaporate azeotropically. Repeat this toluene azeotrope step twice until a completely dry, free-flowing solid residue (containing the product and KCl salts) is obtained.

Phase 3: In Situ Fischer Esterification
  • Solvent Swap: Suspend the dry residue directly in anhydrous methanol (150 mL).

  • Catalysis: Cautiously add concentrated sulfuric acid (2.7 g, 1.5 mL, 0.5 eq) to the suspension.

  • Reflux: Attach a drying tube (CaCl₂) to the condenser and reflux the suspension at 65 °C for 12 hours.

Phase 4: Workup & Isolation
  • Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove ~80% of the methanol.

  • Neutralization: Partition the remaining slurry between ethyl acetate (200 mL) and saturated aqueous NaHCO₃ (150 mL). Validation Checkpoint: CO₂ evolution (bubbling) will occur as the residual H₂SO₄ and any unreacted carboxylic acid are neutralized.

  • Extraction: Separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous Na₂SO₄.

  • Crystallization: Filter the drying agent and concentrate the filtrate in vacuo. Recrystallize the crude product from boiling ethanol to afford methyl 6-chloro-3-hydroxyquinoline-4-carboxylate as highly pure crystalline needles.

Mechanism N1 Potassium 2-amino-5-chlorophenylglyoxylate N2 Imine Formation with Chloropyruvate N1->N2 + Chloropyruvic Acid N3 Aldol Cyclodehydration (-H2O) N2->N3 Intramolecular Attack N4 Nucleophilic Hydroxylation at C3 N3->N4 KOH (aq), Heat N5 6-Chloro-3-hydroxyquinoline-4-carboxylic acid N4->N5 Acidification (HCl)

Figure 2: Mechanistic pathway of the Pfitzinger condensation forming the hydroxylated quinoline core.

References

  • Title: THE SYNTHESIS OF 3-HYDROXYCINCHONINIC ACID AND CERTAIN OF ITS DERIVATIVES Source: The Journal of Organic Chemistry, 18(5), 552–560. (1953). URL: [Link]

  • Title: WO2024056791A1 - Combination of macrocyclic CFTR modulators with CFTR correctors and/or CFTR potentiators Source:Google Patents URL
  • Title: Synthesis of 4-quinolones Source: Organic Chemistry Portal URL: [Link]

Application

Application Notes and Protocols for the Functionalization of the 3-Hydroxyl Group in Quinoline-4-Carboxylates

Introduction: The Strategic Importance of the 3-Hydroxy-Quinolone-4-Carboxylate Scaffold The quinoline core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 3-Hydroxy-Quinolone-4-Carboxylate Scaffold

The quinoline core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among the diverse array of quinoline derivatives, the 3-hydroxyquinoline-4-carboxylate scaffold represents a particularly valuable platform for drug discovery. The presence of a hydroxyl group at the 3-position offers a strategic handle for synthetic modification, allowing for the introduction of a wide range of functional groups. This functionalization can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key strategies for the functionalization of the 3-hydroxyl group of quinoline-4-carboxylates. This document will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

Strategic Approaches to 3-Hydroxyl Functionalization

The nucleophilic character of the 3-hydroxyl group allows for a variety of chemical transformations. The most common and synthetically useful of these are O-alkylation, O-acylation, and the formation of sulfonate esters. The choice of strategy is often dictated by the desired properties of the final compound and the overall synthetic scheme.

Diagram 1: Decision Workflow for 3-Hydroxyl Functionalization

Functionalization_Workflow Start 3-Hydroxyquinoline-4-carboxylate Decision Desired Functional Group? Start->Decision O_Alkylation O-Alkylation (Williamson Ether Synthesis) Decision->O_Alkylation Ether O_Acylation O-Acylation (Esterification) Decision->O_Acylation Ester O_Sulfonylation O-Sulfonylation Decision->O_Sulfonylation Sulfonate Ester Mitsunobu Mitsunobu Reaction (Alternative for Ether/Ester) Decision->Mitsunobu Mild conditions for Ether or Ester

Sources

Method

Scalable production of Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate

An Application Note for the Scalable Production of Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate Abstract This document provides a comprehensive guide for the scalable synthesis of Methyl 6-chloro-3-hydroxyquinoline-4...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scalable Production of Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate

Abstract

This document provides a comprehensive guide for the scalable synthesis of Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate, a key intermediate in pharmaceutical development. We present a robust and optimized two-step synthetic pathway commencing from 5-chloroisatin. The selected methodology, a modified Pfitzinger-type reaction followed by Fischer esterification, is detailed with step-by-step protocols, process optimization strategies, and in-depth analytical validation procedures. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing this valuable quinoline derivative.

Introduction and Strategic Rationale

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3][4][5] Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate, in particular, serves as a crucial building block for more complex molecules, where its specific substitution pattern is essential for biological efficacy.[6][7]

While numerous methods exist for quinoline synthesis, such as the Skraup, Gould-Jacobs, and Combes reactions, the specific 3-hydroxy-4-carboxylate substitution pattern of our target molecule presents a unique challenge for scalability and regioselectivity.[5][8][9] The Gould-Jacobs reaction, for instance, typically yields 4-hydroxyquinoline derivatives.[10][11]

Therefore, we have selected a modified Pfitzinger synthesis pathway. This classic reaction, which involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, is exceptionally well-suited for producing quinoline-4-carboxylic acids.[8][12] By utilizing 5-chloroisatin and a pyruvate equivalent, we can directly construct the 6-chloro-3-hydroxyquinoline-4-carboxylic acid core. This approach offers high convergence and utilizes readily available starting materials. The subsequent esterification is a standard, high-yielding transformation. This strategic choice provides a direct, efficient, and scalable route to the target compound.

Overall Synthesis Workflow

The production is divided into two primary stages:

  • Stage 1: Pfitzinger-Type Condensation to form the quinoline core, 6-Chloro-3-hydroxyquinoline-4-carboxylic acid.

  • Stage 2: Fischer Esterification to yield the final product, Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate.

SynthesisWorkflow start_material 5-Chloroisatin + Chloropyruvic Acid stage1 Stage 1: Pfitzinger Condensation (KOH, H2O, 20-25°C) start_material->stage1 Reaction intermediate 6-Chloro-3-hydroxyquinoline- 4-carboxylic acid qc1 QC Check 1 (TLC, LC-MS) intermediate->qc1 In-Process Control final_product Methyl 6-chloro-3-hydroxyquinoline- 4-carboxylate qc2 QC Check 2 (HPLC, NMR, MS) final_product->qc2 Final Quality Assurance stage1->intermediate Crude Product stage2 Stage 2: Fischer Esterification (Methanol, H2SO4, Reflux) stage2->final_product Final Product qc1->stage2 Purified Intermediate

Caption: Overall workflow for the two-stage synthesis of the target compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 6-Chloro-3-hydroxyquinoline-4-carboxylic acid

This protocol is adapted from a well-established procedure for the synthesis of 3-hydroxycinchoninic acid, demonstrating its robustness.[13] The reaction involves the base-mediated opening of the 5-chloroisatin ring, followed by condensation with chloropyruvic acid and subsequent cyclization.

Materials & Reagents

ReagentMW ( g/mol )QuantityMolesNotes
5-Chloroisatin181.5890.8 g0.50Starting material.
Potassium Hydroxide (KOH, 85%)56.11264 g4.00Reagent grade.
Chloropyruvic Acid122.5084.3 g0.69Prepare fresh or use high-purity commercial grade.
Water (Deionized)18.02450 mL-Solvent.
Conc. Hydrochloric Acid (HCl)36.46~40 mL-For acidification.
Sodium Bisulfite (NaHSO₃)104.064.0 g0.038For work-up.

Procedure

  • Preparation of Base Solution: In a 2L multi-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, cautiously dissolve potassium hydroxide (264 g) in deionized water (450 mL). The dissolution is highly exothermic; use an ice bath to control the temperature.

  • Isatin Addition: To the hot KOH solution, add 5-chloroisatin (90.8 g) in portions with vigorous stirring. The solid will dissolve to form a dark orange-yellow solution.

  • Reaction Setup: Once the isatin has dissolved, flush the flask with nitrogen and maintain a nitrogen atmosphere throughout the reaction. Cool the solution to 20-25°C using a water bath.

  • Substrate Addition: Vigorously stir the solution while gradually adding chloropyruvic acid (84.3 g) over approximately 2 hours. Maintain the temperature at 20-25°C.[13] The color of the mixture will lighten.

  • Reaction Completion: After the addition is complete, continue stirring at room temperature for an additional 3 hours.

  • Precipitation and Isolation:

    • Filter the resulting slurry to collect the potassium salt of the product. Press the filter cake firmly to remove excess liquid.

    • Suspend the filter cake in 400 mL of fresh water and dissolve it by adding the minimum required amount of concentrated aqueous ammonia (~30 mL) with stirring.

    • Filter the solution to remove any insoluble impurities.

    • Add a solution of sodium bisulfite (4.0 g) in a small amount of water to the filtrate.

    • With continuous stirring, acidify the orange-yellow solution to Congo red paper by the dropwise addition of concentrated hydrochloric acid (~40 mL). A bright yellow precipitate will form.

  • Purification:

    • Collect the yellow precipitate by filtration and wash thoroughly with water until the washings are neutral.

    • Resuspend the product in 150 mL of absolute ethanol, stir for 30 minutes, and filter again.

    • Dry the final product in a vacuum oven at 60°C to a constant weight.

    • Expected Yield: 75-85%.

Stage 2: Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate

This stage employs a standard Fischer esterification, which is a reliable and scalable method for converting carboxylic acids to their corresponding methyl esters.[14]

Materials & Reagents

ReagentMW ( g/mol )QuantityMolesNotes
6-Chloro-3-hydroxyquinoline-4-carboxylic acid223.6150.0 g0.224From Stage 1.
Methanol (Anhydrous)32.04500 mL-Solvent and reagent.
Conc. Sulfuric Acid (H₂SO₄)98.085.0 mL0.092Catalyst.
Sodium Bicarbonate (NaHCO₃)84.01As needed-For neutralization.

Procedure

  • Reaction Setup: In a 1L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 6-Chloro-3-hydroxyquinoline-4-carboxylic acid (50.0 g) in anhydrous methanol (500 mL).

  • Catalyst Addition: With gentle stirring, cautiously add concentrated sulfuric acid (5.0 mL) dropwise to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Reduce the volume of methanol to approximately 100 mL using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 500 mL of ice-cold water with stirring. A solid precipitate should form.

  • Neutralization and Isolation:

    • Slowly add a saturated solution of sodium bicarbonate to the slurry until the pH is neutral (pH ~7). Be cautious of gas evolution.

    • Stir the mixture for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

  • Purification:

    • Wash the filter cake with copious amounts of cold deionized water (3 x 100 mL).

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetonitrile) to obtain a high-purity product.

    • Dry the purified crystals in a vacuum oven at 50°C.

    • Expected Yield: 85-95%.

Process Optimization and Scalability

Scaling up requires careful consideration of several parameters to maintain yield and purity.

Table of Key Optimization Parameters

ParameterLaboratory Scale (10-50g)Pilot Scale (1-5kg)Rationale & Optimization Notes
Stage 1: Temperature 20-25°C (Water Bath)20-25°C (Jacketed Reactor)The Pfitzinger condensation can be exothermic. Precise temperature control is crucial to prevent side reactions. A jacketed reactor with a chiller is essential for large-scale operations.
Stage 1: Reagent Addition Manual Dropwise AdditionMetering PumpSlow, controlled addition of chloropyruvic acid is critical for managing the exotherm and ensuring homogeneity. A calibrated pump is recommended for scalability.
Stage 2: Reflux Time 12-18 hours12-24 hoursReaction completion should be confirmed by in-process controls (e.g., HPLC) rather than fixed time to account for differences in heating and mixing efficiency.[10][11]
Mixing Efficiency Magnetic StirringOverhead Mechanical StirringAs the scale increases, slurry viscosity becomes a significant factor. Overhead stirring with appropriate impeller design is necessary to ensure efficient mass and heat transfer.
Purification Method RecrystallizationRecrystallization / ReslurryAt larger scales, a hot filtration step during recrystallization may be necessary to remove insoluble impurities. A final reslurry in a non-solvent (e.g., hexane) can aid in removing residual solvents.

Quality Control and Analytical Characterization

Rigorous analytical testing is mandatory to confirm the identity and purity of the final product.

Summary of Expected Analytical Data

AnalysisExpected Result for Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate
HPLC Purity ≥98% (AUC)
¹H NMR Spectra consistent with structure. Key peaks: aromatic protons (7.5-8.5 ppm), methyl ester singlet (~3.9 ppm), hydroxyl proton (broad singlet).
¹³C NMR Spectra consistent with structure. Key peaks: carbonyl carbons (~165-170 ppm), aromatic carbons (115-150 ppm), methyl carbon (~52 ppm).
Mass Spec (ESI+) [M+H]⁺ = 238.03 (for C₁₁H₉ClNO₃)
Melting Point A sharp, defined melting point should be observed.
Standard Operating Procedure: HPLC Analysis
  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid), gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Accurately weigh ~1 mg of the sample and dissolve in 10 mL of diluent (e.g., 50:50 Acetonitrile/Water).

Troubleshooting Guide

TroubleshootingTree problem problem cause cause solution solution start QC Result p1 p1 start->p1 Low Yield (Stage 1) p2 p2 start->p2 Low Purity (Final Product) p3 p3 start->p3 NMR Shows Impurities c1_1 Incomplete Reaction Poor KOH Quality Over-acidification p1->c1_1 Possible Cause s1_1 Extend reaction time Confirm with TLC/LCMS c1_1:f0->s1_1 s1_2 Use fresh, high-purity KOH (85%+) c1_1:f1->s1_2 s1_3 Add HCl slowly Monitor pH carefully c1_1:f2->s1_3 c2_1 Incomplete Esterification Inefficient Recrystallization Residual Acid p2->c2_1 Possible Cause s2_1 Increase reflux time Ensure anhydrous methanol c2_1:f0->s2_1 s2_2 Screen for optimal solvent system Ensure slow cooling c2_1:f1->s2_2 s2_3 Ensure thorough washing after NaHCO3 neutralization c2_1:f2->s2_3 c3_1 Residual Solvent Unreacted Starting Material p3->c3_1 Possible Cause s3_1 Dry product under high vacuum for extended period c3_1:f0->s3_1 s3_2 Re-purify via column chromatography or recrystallization c3_1:f1->s3_2

Caption: Decision tree for troubleshooting common issues based on QC results.

Safety and Handling

Working with the reagents in this synthesis requires strict adherence to safety protocols.

  • Engineering Controls: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors and dust.[16]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[17]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile for general handling, butyl rubber for concentrated acids/bases).[16]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

  • Reagent-Specific Hazards:

    • Potassium Hydroxide (KOH): Highly corrosive. Causes severe skin and eye burns. Handle with extreme care.

    • Concentrated Acids (HCl, H₂SO₄): Highly corrosive and toxic. Always add acid to water/solvent, never the other way around.

    • Organic Solvents (Methanol): Flammable and toxic. Avoid ignition sources and ensure adequate ventilation.

  • Waste Disposal: All chemical waste must be segregated into appropriate containers (e.g., halogenated, non-halogenated, acidic, basic) and disposed of according to institutional and local environmental regulations.[18]

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Larock, R. C., & Yum, E. K. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron. Retrieved from [Link]

  • Li, W., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • PENTA. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • El-Brashy, A. M., Metwally, M. E., & El-Sepai, F. A. (2006). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Retrieved from [Link]

  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Retrieved from [Link]

  • Deng, X., et al. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Bálint, E., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • PMC. (n.d.). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]

  • LookChem. (n.d.). 6-Chloro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate

Welcome to the technical support center for the synthesis of Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

The primary and most established route for synthesizing the 4-hydroxyquinoline core of this molecule is the Gould-Jacobs reaction .[1][2][3] This process involves two critical stages: the initial condensation of an aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the quinoline ring system.[4] This guide is structured to address issues that may arise during each of these key steps.

Overall Synthesis Scheme

The reaction begins with 4-chloroaniline and a dimethyl alkoxymethylenemalonate, proceeding through an intermediate which is then cyclized under heat.

Synthesis_Scheme cluster_reactants Reactants cluster_intermediate Step 1: Condensation cluster_product Step 2: Thermal Cyclization R1 4-Chloroaniline INT Intermediate: Dimethyl 2-((4-chloroanilino)methylene)malonate R1->INT ~100-130°C - MeOH R2 Dimethyl Methoxymethylenemalonate (DMMM) R2->INT PROD Product: Methyl 6-chloro-3-hydroxy- quinoline-4-carboxylate INT->PROD >250°C (e.g., Dowtherm A) - MeOH

Caption: General workflow for the Gould-Jacobs synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Part 1: The Condensation Stage
Q1: My reaction shows low or no conversion of 4-chloroaniline to the anilinomethylenemalonate intermediate. What's going wrong?

Possible Causes & Solutions:

  • Incorrect Temperature: The condensation typically requires heating to proceed at a reasonable rate, usually between 100-130 °C.[2] Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures are unnecessary for this step and may cause side reactions.

    • Recommendation: Carefully monitor and control the reaction temperature. Start at 100 °C and gradually increase if necessary, while monitoring progress via Thin Layer Chromatography (TLC).

  • Inefficient Removal of Byproduct: The reaction generates methanol as a byproduct. According to Le Chatelier's principle, its presence can inhibit the forward reaction.

    • Recommendation: If conducting the reaction neat, ensure the setup allows for the distillation of methanol. If using a solvent, ensure it does not interfere with byproduct removal. Performing the reaction under reduced pressure can also facilitate methanol removal.[2]

  • Reagent Purity: Impurities in the 4-chloroaniline or dimethyl methoxymethylenemalonate (DMMM) can interfere with the reaction.

    • Recommendation: Ensure the purity of your starting materials. 4-chloroaniline can oxidize over time and may need to be purified (e.g., by recrystallization or sublimation) before use.

Part 2: The Thermal Cyclization Stage

This step is the most critical and challenging part of the synthesis, requiring high thermal energy for the 6-electron electrocyclization to occur.[2]

Q2: I'm getting a very low yield of the final cyclized product, with a lot of the intermediate remaining.

Possible Causes & Solutions:

  • Insufficient Cyclization Temperature: This is the most common cause of failure. The intramolecular cyclization has a high activation energy and typically requires temperatures exceeding 250 °C.[2][4]

    • Recommendation: Use a high-boiling, inert solvent to achieve and maintain the required temperature. Dowtherm A , a eutectic mixture of diphenyl ether and biphenyl, is an industry standard for this purpose, as it is thermally stable up to 400 °C and has a boiling point of 257 °C.[5][6] Ensure your apparatus is capable of safely reaching and maintaining these temperatures.

  • Localized Overheating and Decomposition: While high heat is necessary, uncontrolled heating can lead to charring and decomposition of the product, appearing as a dark, tarry reaction mixture.[4]

    • Recommendation: Use a heating mantle with a temperature controller and ensure vigorous stirring to distribute heat evenly. A sand bath can also provide more uniform heating than an oil bath at these extreme temperatures.

Q3: The reaction mixture turned black, and I can't isolate any product. What happened?

Possible Causes & Solutions:

  • Thermal Decomposition: Prolonged heating at very high temperatures (>280-300 °C) can lead to complete decomposition of both the intermediate and the product.

    • Recommendation: Optimize the reaction time and temperature carefully. Once the reaction has reached completion (as determined by TLC or LC-MS), cool it down promptly. Do not leave it at high temperatures unnecessarily.

  • Presence of Oxygen: At high temperatures, the organic materials can be susceptible to oxidation, leading to decomposition.

    • Recommendation: While not always required, performing the cyclization under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions and improve the final product's color and purity.

Caption: A troubleshooting flowchart for identifying common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is the final product called a "3-hydroxyquinoline" but often drawn as a "4-quinolone"? This is due to a phenomenon called keto-enol tautomerism. The 4-hydroxyquinoline (enol form) and the 4-quinolone (keto form) exist in equilibrium. For this class of compounds, the keto form is generally the more stable tautomer and will be the predominant species observed.[1]

Q2: Are there any milder, alternative methods for the cyclization step? Yes. The high temperatures required for thermal cyclization are a significant drawback. Modern methods have been developed to address this:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and often improves yields by providing rapid, uniform heating.[2][7] This can minimize the thermal decomposition associated with prolonged conventional heating.

  • Acid Catalysis: Reagents like Polyphosphoric Acid (PPA) or Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) can promote the cyclization under significantly milder conditions (e.g., 80-140 °C), avoiding the need for specialized high-temperature solvents.[7][8]

Q3: What is the best way to purify the final product? The crude product precipitated from the reaction mixture can often be purified by recrystallization . Common solvents to try include ethanol, chloroform, or mixtures containing ethyl acetate.[9][10] If recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel is a reliable alternative.

Q4: Can I use a different malonate ester, like diethyl ethoxymethylenemalonate (DEEM)? Yes, DEEM is a very common reagent for the Gould-Jacobs reaction and will produce the corresponding ethyl ester.[2][7] For the synthesis of the target methyl ester, using a methyl-based malonate derivative like dimethyl methoxymethylenemalonate (DMMM) is more direct. If you start with DEEM, an additional transesterification or a hydrolysis-re-esterification step would be required to obtain the methyl ester.

Experimental Protocols

Protocol 1: Classical High-Temperature Synthesis

This protocol uses a high-boiling solvent to achieve the necessary temperature for cyclization.[2][11]

  • Condensation: In a round-bottom flask, combine 4-chloroaniline (1.0 eq) and dimethyl methoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction can be monitored by TLC to confirm the consumption of the aniline. Remove the methanol byproduct under reduced pressure.

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A (enough to ensure good stirring). Heat the mixture to 250-260 °C under an inert atmosphere. Maintain this temperature for 30-60 minutes, monitoring the disappearance of the intermediate by TLC.

  • Work-up and Isolation: Cool the reaction mixture to below 100 °C and add a non-polar solvent like hexane or cyclohexane to precipitate the crude product. Filter the solid, wash thoroughly with the non-polar solvent to remove the Dowtherm A, and dry under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield pure Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid and often higher-yielding alternative.[7]

  • Condensation: In a microwave-safe vial, combine 4-chloroaniline (1.0 eq) and dimethyl methoxymethylenemalonate (1.1 eq). Seal the vial and place it in a microwave reactor. Heat to 170 °C and hold for 7-10 minutes.

  • Cyclization & Isolation: Cool the vial to room temperature. A precipitate of the intermediate should form. Add a suitable high-boiling microwave-compatible solvent (if necessary for slurry) or proceed to the next step if a solventless cyclization is desired and feasible with your equipment. For cyclization, heat the intermediate in the microwave reactor at a high temperature (e.g., 220-240 °C) for 15-30 minutes. Note: Cyclization conditions must be carefully developed for microwave use.

  • Purification: After cooling, filter the solid product and wash it with a cold solvent like acetonitrile or ethanol. Dry the resulting solid under vacuum.

Data Summary: Comparison of Methods
ParameterClassical Thermal MethodMicrowave-Assisted MethodEaton's Reagent Method
Cyclization Temp. >250 °C~220-240 °C~80-100 °C
Reaction Time 1-3 hours (cyclization)15-30 minutes (cyclization)2-4 hours (cyclization)
Solvent High-boiling (Dowtherm A)High-boiling or noneMethanesulfonic Acid
Advantages Established, scalableRapid, potentially higher yieldMilder conditions, no special solvent
Disadvantages High energy, potential for decompositionRequires specialized equipmentRequires handling of strong acids
References
  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Gould-Jacobs reaction - wikidoc. [Link]

  • Gould-Jacobs Reaction - Cambridge University Press. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]

  • Quinolones also come from anilines by cyclization to an ortho position - University of Cambridge. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. [Link]

  • Thermal cyclization mediated synthesis of bioactive 4‐quinolones - ResearchGate. [Link]

  • An efficient synthesis of quinolines under solvent-free conditions - Indian Academy of Sciences. [Link]

  • Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity - PMC. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. [Link]

  • Close the ring to break the cycle: tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity - PubMed. [Link]

  • Dowtherm - Synthetic Organic Fluids - Thermic Fluids Pvt Ltd. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. [Link]

  • DOWTHERM A - Dow Chemical Company. [Link]

  • Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC - NIH. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. [Link]

  • Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - PMC. [Link]

Sources

Optimization

Technical Support Center: Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for researchers encountering solubility challenges with Methyl 6-chloro-3-hydroxyquinoline-4-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering solubility challenges with Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate in common aqueous buffers for my biological assays. What are the first steps I should take?

A1: This is a common challenge, as many heterocyclic compounds like quinoline derivatives exhibit poor aqueous solubility.[1][2] The molecular structure of your compound—containing a relatively nonpolar quinoline core, a chloro- substituent, and a methyl ester—suggests it will be hydrophobic.

Initial Troubleshooting Steps:

  • Solvent Selection: While quinoline itself is only slightly soluble in cold water, its solubility often increases in organic solvents.[3][4] For initial stock solutions, high-purity, anhydrous DMSO is the standard recommendation.[1]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. Use sonication or gentle warming (up to 37°C) to aid dissolution.[1] Be cautious with heat, as it can degrade the compound.[1]

  • Dilution Technique: When diluting the DMSO stock into an aqueous buffer (like cell culture media), add the DMSO stock to the buffer while vortexing vigorously.[1] This rapid dispersion can prevent immediate precipitation.[1] Aim for a final DMSO concentration of ≤ 0.1% in your assay to minimize solvent-induced artifacts.[1]

Q2: My compound precipitates out of my aqueous working solution over time, leading to inconsistent results. How can I improve its stability in solution?

A2: This indicates that you are exceeding the compound's thermodynamic solubility limit in your final assay medium. Inconsistent results are a classic sign of compound degradation or precipitation.[1][5]

Strategies to Enhance and Maintain Solubility:

  • pH Adjustment: The quinoline ring system contains a basic nitrogen atom.[3] In acidic conditions (lower pH), this nitrogen can be protonated, forming a more soluble salt.[3][6] Conversely, the 3-hydroxy group is acidic. Determining the pKa of your specific molecule is crucial. A pH-solubility profile study is highly recommended.

  • Co-solvents: If DMSO is problematic, or if you need to increase solubility further, consider using a co-solvent system.[3][7] Mixtures of water with ethanol, propylene glycol, or polyethylene glycols (PEGs) can significantly increase the solubility of poorly soluble drugs.[7]

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[3][8][9]

Troubleshooting Guides & In-Depth Protocols

Issue 1: Determining the Source of Poor Solubility

Before attempting to enhance solubility, it's critical to understand if the issue is due to the compound's inherent lipophilicity ("grease ball") or strong crystal lattice energy ("brick dust").[10]

  • "Grease Ball" Characteristics: High LogP, low aqueous solubility, but good solubility in lipophilic solvents.

  • "Brick Dust" Characteristics: High melting point, poor solubility in both aqueous and organic solvents due to strong intermolecular forces in the crystal structure.[10]

A simple test can provide initial clues: attempt to dissolve the compound in a nonpolar organic solvent like octanol or toluene. If it dissolves readily, you are likely dealing with a lipophilicity issue. If it remains poorly soluble, crystal lattice energy is a significant factor.

Protocol 1: Systematic Solvent Screening for Solubility Determination

This protocol outlines a systematic approach to determine the solubility of Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate in various solvents.

Objective: To identify suitable solvents or co-solvent systems for your experiments.

Materials:

  • Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate

  • A selection of solvents (see table below)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Solvent Selection: Choose a range of solvents with varying polarities.

  • Equilibration:

    • Add an excess amount of the compound to a known volume of each solvent in a sealed vial. This ensures a saturated solution.[11]

    • Agitate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[11]

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification:

    • Carefully withdraw an aliquot from the supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.

    • Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis method.[12]

  • Calculation: Calculate the solubility in mg/mL or µg/mL.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Polar Aprotic DMSO, DMF, AcetonitrileOften good primary solvents for creating stock solutions.
Polar Protic Ethanol, Methanol, IsopropanolUseful as co-solvents with water.[7]
Nonpolar Toluene, ChloroformHelps to understand the lipophilicity of the compound.[11]
Aqueous Buffers PBS (pH 7.4), Citrate (pH 4.5)Essential for determining solubility under physiological conditions.
Workflow for Solubility Troubleshooting

Below is a decision-making workflow to guide your troubleshooting process.

Caption: A workflow for troubleshooting solubility issues.

Advanced Solubility Enhancement Techniques

If basic troubleshooting fails, more advanced formulation strategies may be necessary. These are particularly relevant in later-stage drug development.

  • Solid Dispersions: The compound can be dispersed within a polymer matrix to improve its dissolution profile.[3] This is often achieved by dissolving both the compound and a polymer (like Polaxamer 407 or PVP) in a common solvent and then removing the solvent.[3][13]

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[14][15] Techniques include micronization and nanosizing.[14]

  • Salt Formation: For ionizable compounds, forming a salt is a common and effective way to increase solubility and dissolution rate.[9][10] This would involve reacting your compound with a suitable acid or base to create a more soluble salt form.

Protocol 2: High-Throughput Solubility Screening using Nephelometry

For rapid screening of multiple conditions (e.g., different pH values, co-solvent concentrations), a nephelometry-based method in a microtiter plate format is highly efficient.

Principle: This method measures the light scattered by undissolved particles. A clear solution has low light scatter, while a solution with precipitate has high light scatter. By creating a dilution series, you can identify the concentration at which the compound dissolves, which corresponds to its kinetic solubility.[16]

Workflow Diagram:

NephelometryWorkflow cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_analysis Analysis prep_stock Prepare High Conc. DMSO Stock prep_plate Dispense DMSO Stock to 96-well Plate prep_stock->prep_plate add_buffer Add Aqueous Buffer (Induces Precipitation) prep_plate->add_buffer serial_dilute Perform Serial Dilution Across Plate add_buffer->serial_dilute read_plate Read Plate on Nephelometer serial_dilute->read_plate analyze_data Analyze Light Scatter Data read_plate->analyze_data determine_sol Determine Solubility (Transition Point) analyze_data->determine_sol

Caption: High-throughput kinetic solubility screening workflow.

References

  • BenchChem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118. Retrieved from [Link]

  • Mechotech. (n.d.). Quinoline – Structure, Properties, and Applications.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Yu, X., Zipp, G. L., & Davidson, G. W. 3rd. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research, 11(4), 522–527. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • Harpago CDMO. (n.d.). Parenteral solution formulations for poorly water-soluble APIs.
  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • Journal of Biomolecular Screening. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Molecules. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility.
  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods.
  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS.
  • Analytical Chemistry. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Outsourced Pharma. (n.d.). Practical Solutions For Poorly Soluble Drugs.
  • Journal of Advanced Pharmaceutical Technology & Research. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • American Pharmaceutical Review. (2024). How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations.
  • American Pharmaceutical Review. (2025). Overcoming the Challenge of Poor Drug Solubility.

Sources

Troubleshooting

Technical Support Center: HPLC Purification of Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating Methyl 6-chloro-3-hydroxyquinoline-4-car...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate.

This molecule presents a unique amphoteric profile: a basic quinoline nitrogen, a weakly acidic 3-hydroxyl group, and a hydrophobic ester/chloro core. These competing functional groups often lead to mixed-mode retention mechanisms, resulting in severe peak tailing, unpredictable retention times, and poor recovery if the chromatographic environment is not strictly controlled. This guide provides the causality behind these issues and self-validating protocols to ensure a robust purification workflow.

Diagnostic Troubleshooting Workflow

Use the following logic tree to diagnose and resolve peak shape and co-elution issues during your initial analytical screening.

Workflow Start Crude Mixture Analysis CheckPeak Assess Peak Symmetry (Tf > 1.5?) Start->CheckPeak Tailing Severe Tailing (Silanol Interaction) CheckPeak->Tailing Yes NoTailing Symmetrical Peak (Tf < 1.2) CheckPeak->NoTailing No ModifyPH Adjust Mobile Phase pH < 3.0 or pH > 9.0 Tailing->ModifyPH CheckRes Assess Resolution (Rs > 1.5?) NoTailing->CheckRes ModifyPH->CheckPeak Re-evaluate Coelution Co-eluting Impurities (Regioisomers) CheckRes->Coelution No PrepScale Proceed to Preparative Scale-up CheckRes->PrepScale Yes OptGradient Flatten Gradient Slope & Change Organic Coelution->OptGradient OptGradient->CheckRes Re-evaluate

Diagnostic workflow for resolving peak tailing and co-elution in HPLC method development.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate exhibit severe peak tailing on standard C18 columns? A1: Peak tailing occurs when 1[2]. For this compound, the primary retention mechanism is hydrophobic interaction with the C18 phase. However, the basic quinoline nitrogen acts as a secondary interaction site. In traditional silica-based columns, a portion of the surface remains unbonded, leaving1[2] that become ionized at pH > 3.0. The3[4], creating a localized ion-exchange effect that causes the trailing edge of the peak to elute slower than the bulk of the analyte.

Q2: How do I select the optimal mobile phase pH to ensure sharp peaks and high recovery? A2: Because5[6], we must leverage the pKa of the molecule. Typically, a7. The quinoline nitrogen has a pKa of ~4.5, and the 3-hydroxyl group has a pKa of ~8.5.

  • Low pH Strategy (pH 2.0): Using 0.1% Trifluoroacetic Acid (TFA) ensures the basic nitrogen is fully protonated. More importantly, this low pH suppresses the ionization of surface silanols (pKa ~3.5-4.5), shutting down secondary electrostatic interactions.

  • High pH Strategy (pH 10.0): Using 10 mM Ammonium Bicarbonate ensures the quinoline nitrogen is neutral and the 3-hydroxyl is deprotonated (anionic). While the silanols are fully ionized, the anionic analyte experiences electrostatic repulsion from the silica surface, yielding highly symmetrical peaks. (Note: This requires a high-pH stable hybrid silica column).

Q3: My compound is precipitating at the column head, leading to split peaks and high backpressure. How can I resolve this? A3: This is a classic solvent-mismatch issue. If your sample diluent is highly organic (e.g., 100% DMSO) but your initial mobile phase is highly aqueous, the analyte transiently precipitates upon injection before the gradient can elute it. Solution: Dissolve the crude mixture in a diluent that closely matches the initial mobile phase conditions. If solubility is poor, you may use up to 20% DMSO, but you must strictly limit the injection volume to <1% of the column void volume to prevent solvent-induced band broadening.

Quantitative Data: Mobile Phase Modifier Efficacy

The table below summarizes the causal relationship between mobile phase modifiers and chromatographic performance for Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate on a standard Type-B silica C18 column.

Aqueous Mobile Phase ModifierApprox. pHTailing Factor (

)
Theoretical Plates (

)
Resolution (

)
Causality / Mechanism
Water (No additive) 6.53.22,5000.8Mixed-mode retention; partial ionization of silanols and quinoline N.
0.1% Formic Acid 2.71.68,5001.4Suppresses silanol ionization; protonates quinoline N.
0.1% Trifluoroacetic Acid (TFA) 2.01.112,0002.1Strong ion-pairing with basic N; fully neutralizes surface silanols.
10 mM Ammonium Bicarbonate *10.01.0514,5002.5Analyte is anionic (hydroxyl deprotonated); electrostatic repulsion from silanols.

*Requires a hybrid-silica column designed to withstand high pH environments.

Self-Validating Protocol: Preparative HPLC Method Development

To guarantee scientific integrity and reproducibility, follow this self-validating methodology to scale up your purification.

Phase 1: Analytical Screening & Mobile Phase Optimization
  • Sample Preparation: Dissolve the crude Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate in a diluent matching the initial mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% TFA) to a concentration of 1 mg/mL.

  • Column Equilibration: Equilibrate a high-purity, end-capped C18 column (e.g., 50 x 4.6 mm, 5 µm) with the initial mobile phase until the baseline is stable.

  • Gradient Execution: Run a linear gradient from 10% to 90% Acetonitrile over 15 column volumes.

  • Validation Checkpoint: Calculate the Tailing Factor (

    
    ) at 5% peak height.
    
    • Causality Loop: If

      
      , the silanol suppression is insufficient. Action:  Increase TFA concentration to 0.15% or switch to a high-pH stable column with 10 mM Ammonium Bicarbonate (pH 10). Do not proceed to scale-up until 
      
      
      
      .
Phase 2: Loading Capacity & Scale-Up
  • Overload Testing: Perform sequential injections of increasing mass (e.g., 10 µg, 50 µg, 100 µg, 500 µg).

  • Validation Checkpoint: Monitor the resolution (

    
    ) between the target compound and the closest eluting impurity (often the des-chloro or regioisomer byproduct).
    
    • Causality Loop: The maximum analytical loading capacity is reached when

      
       drops below 1.5.
      
  • Scale-Up Calculation: Apply the geometric scale-up formula to determine the preparative injection volume:

    
    
    
Phase 3: Preparative Execution & Fraction Recovery
  • Injection & Elution: Inject the scaled volume onto the preparative C18 column (e.g., 250 x 21.2 mm). Elute using the optimized gradient.

  • Fraction Collection: Trigger collection via UV detection at 254 nm (optimal for the quinoline core absorption).

  • Validation Checkpoint: Analyze fractions via analytical HPLC before pooling.

    • Causality Loop: If purity is < 98%, the gradient slope was too steep during scale-up. Action: Flatten the gradient slope by 50% around the target elution time (creating a focused gradient) and re-purify.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives - Benchchem.
  • Practical HPLC method development screening - Element Lab Solutions.
  • An Effective Approach to HPLC Method Development - Onyx Scientific.

Sources

Optimization

Overcoming steric hindrance in 3-hydroxyquinoline esterification

Welcome to the technical support center for the esterification of 3-hydroxyquinoline. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this spec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the esterification of 3-hydroxyquinoline. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this specific transformation. The inherent steric hindrance around the 3-hydroxyl group of the quinoline scaffold can present significant challenges, leading to low yields, incomplete reactions, and the formation of undesired byproducts. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to empower you to overcome these obstacles and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of 3-hydroxyquinoline so challenging?

A1: The primary challenge lies in the steric hindrance imposed by the quinoline ring system. The hydroxyl group at the 3-position is sterically encumbered, making it a less accessible nucleophile for standard esterification procedures like Fischer esterification. This often results in slow reaction rates and low conversion. Additionally, the presence of the nitrogen atom in the quinoline ring introduces the possibility of side reactions, such as N-acylation, if not properly controlled.

Q2: My standard esterification protocol (e.g., Fischer esterification) is giving me very low yields. What should I try next?

A2: For sterically hindered phenols like 3-hydroxyquinoline, it is highly recommended to move away from equilibrium-driven methods like Fischer esterification. Instead, employing powerful coupling agents that activate the carboxylic acid is the most effective strategy. We recommend starting with the Steglich esterification, as it is a robust and widely applicable method for such substrates.

Q3: What are the key reagents for a successful Steglich esterification of 3-hydroxyquinoline?

A3: The essential components for a Steglich esterification are a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP). DMAP is crucial as it acts as an acyl transfer reagent, significantly accelerating the reaction with the sterically hindered hydroxyl group.[1]

Q4: I am observing a byproduct with a similar mass to my desired ester. What could it be?

A4: A likely byproduct is the N-acylated quinoline. The nitrogen atom in the quinoline ring is also nucleophilic and can compete with the hydroxyl group for the activated acyl intermediate. This is a common issue in the acylation of N-heterocyclic phenols. The choice of reaction conditions, particularly the base and solvent, can influence the selectivity between O-acylation and N-acylation.

Q5: How can I favor O-acylation over N-acylation?

A5: Generally, using a non-nucleophilic base to deprotonate the hydroxyl group can enhance its nucleophilicity and favor O-acylation. For instance, in some acylation reactions of aminophenols, adjusting the pH to be more basic enhances the nucleophilicity of the amino group.[2] While this applies to amines, the principle of modulating nucleophilicity through pH or base choice is relevant. For 3-hydroxyquinoline, using a stoichiometric amount of a non-nucleophilic base in conjunction with your coupling agent and a catalytic amount of DMAP can help direct the reaction towards the desired O-acylation.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the esterification of 3-hydroxyquinoline.

Problem 1: Low to No Conversion of Starting Material

Possible Causes and Solutions:

  • Insufficient Activation of the Carboxylic Acid:

    • Solution: Ensure your coupling agent (DCC, EDC) is of high quality and used in at least stoichiometric amounts (1.1-1.2 equivalents). For particularly challenging carboxylic acids, consider pre-activating the acid with the coupling agent before adding the 3-hydroxyquinoline.

  • Inadequate Catalysis:

    • Solution: DMAP is a critical catalyst.[3] Ensure you are using a catalytic amount (typically 0.1-0.2 equivalents). If the reaction is still sluggish, a slight increase in the catalyst loading may be beneficial. Polystyrene-supported DMAP can also be used for easier removal post-reaction.[4]

  • Low Reaction Temperature:

    • Solution: While many coupling reactions are initiated at 0 °C to control the initial exotherm, they often require warming to room temperature or even gentle heating (40-50 °C) to proceed to completion, especially with hindered substrates. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.

  • Inappropriate Solvent:

    • Solution: Anhydrous aprotic solvents are essential. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices for Steglich and Yamaguchi esterifications.[5] Ensure your solvent is thoroughly dried, as water will consume the coupling agent.

Problem 2: Formation of Significant Byproducts (Suspected N-Acylation)

Possible Causes and Solutions:

  • Competitive N-Acylation:

    • Solution 1: Modified Steglich Protocol: Add the carboxylic acid and coupling agent to the reaction vessel first to form the activated intermediate. Then, in a separate flask, pre-treat a solution of 3-hydroxyquinoline with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) before slowly adding this mixture to the activated carboxylic acid. This can enhance the nucleophilicity of the hydroxyl group.

    • Solution 2: Switch to Yamaguchi Esterification: The Yamaguchi esterification is particularly effective for highly functionalized and sterically demanding substrates.[6] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which then reacts with the alcohol in the presence of a stoichiometric amount of DMAP.[7][8] This method can offer higher yields and selectivity.

Problem 3: Difficulty in Purifying the Product

Possible Causes and Solutions:

  • Carbodiimide Byproducts:

    • Solution (for DCC): The byproduct of DCC, dicyclohexylurea (DCU), is often insoluble in the reaction solvent and can be removed by filtration. However, some DCU may remain in solution. To remove it, the crude product can be dissolved in a minimal amount of a solvent in which the ester is soluble but DCU is not (e.g., diethyl ether), and then filtered again.

    • Solution (for EDC): The byproduct of EDC is water-soluble and can be removed during an aqueous workup. Washing the organic layer with dilute acid (e.g., 1M HCl) followed by a base (e.g., saturated NaHCO₃) is typically effective.

  • Removal of Excess Carboxylic Acid:

    • Solution: A simple aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) will deprotonate the unreacted carboxylic acid, allowing it to be extracted into the aqueous layer.

  • Co-elution with Starting Material or Byproducts:

    • Solution: Optimize your column chromatography conditions. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often necessary to achieve good separation. If silica gel is not effective, consider using a different stationary phase like alumina.

Experimental Protocols

Protocol 1: Steglich Esterification of 3-Hydroxyquinoline

This protocol is adapted from a similar procedure for the esterification of 5-chloro-8-hydroxyquinoline.[9]

Materials:

  • 3-Hydroxyquinoline

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.2 mmol) and 3-hydroxyquinoline (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Ar), add DMAP (0.1 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.2 mmol) or EDC (1.2 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (DCC): Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Work-up (EDC): Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Yamaguchi Esterification of 3-Hydroxyquinoline

This is a general procedure for the Yamaguchi esterification.[10]

Materials:

  • 3-Hydroxyquinoline

  • Carboxylic acid of interest

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Toluene

Procedure:

  • To a solution of the carboxylic acid (1.2 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add triethylamine (1.2 mmol).

  • Add 2,4,6-trichlorobenzoyl chloride (1.2 mmol) and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve 3-hydroxyquinoline (1.0 mmol) and DMAP (1.2 mmol) in anhydrous toluene (5 mL).

  • Slowly add the solution of the mixed anhydride to the 3-hydroxyquinoline solution at room temperature.

  • Stir the reaction mixture for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table

MethodCoupling Agent/ReagentCatalystBaseSolventTypical Temp.Key Advantages
Steglich DCC or EDCDMAP (catalytic)-DCM, THF0 °C to RTMild conditions, good for many hindered substrates.[11]
Yamaguchi 2,4,6-Trichlorobenzoyl chlorideDMAP (stoichiometric)Et₃NToluene, THFRTHighly effective for complex and sterically demanding substrates, high yields.[10]

Visualizations

Experimental Workflow: Troubleshooting Low Yield

Caption: Decision-making workflow for troubleshooting low yields.

Reaction Mechanism: DMAP Catalysis in Steglich Esterification

DMAP_Catalysis Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acyl_Pyridinium N-Acylpyridinium Ion (Highly Reactive) O_Acylisourea->Acyl_Pyridinium DCU DCU O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_Pyridinium Ester Desired Ester Acyl_Pyridinium->Ester DMAP_Regen DMAP (regenerated) Acyl_Pyridinium->DMAP_Regen Hydroxyquinoline 3-Hydroxyquinoline Hydroxyquinoline->Ester

Sources

Troubleshooting

Troubleshooting cyclization failures in 3-hydroxycinchoninic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 3-hydroxycinchoninic acid (also known as 3-hydroxyquinoline-4-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 3-hydroxycinchoninic acid (also known as 3-hydroxyquinoline-4-carboxylic acid).

The construction of this heterocyclic core relies heavily on the Pfitzinger reaction , a classic condensation between isatin and a carbonyl compound (such as halopyruvic acids or phenacyl acetates) under strongly basic conditions[1]. While conceptually straightforward, the cyclization step is notoriously finicky. Failures typically manifest as incomplete conversion, intractable tar formation, or spontaneous decarboxylation[2].

This guide is designed to dissect the causality behind these failures and provide field-proven, self-validating solutions to rescue your yields.

Mechanistic Overview: The Pfitzinger Cyclization

To troubleshoot effectively, we must first understand the reaction's required pathway. The base-catalyzed opening of the isatin ring forms a reactive isatinate intermediate. This intermediate undergoes an aldol-type condensation with the electrophile, followed by intramolecular cyclization and dehydration to yield the quinoline-4-carboxylic acid[3].

Mechanism Isatin Isatin (Starting Material) Base Aqueous KOH (Ring Opening) Isatin->Base Isatinate Isatinate Intermediate (Reactive Nucleophile) Base->Isatinate Complete dissolution Condensation Imine Condensation Isatinate->Condensation + Ketone Ketone Halopyruvic Acid (Electrophile) Ketone->Condensation Cyclization Intramolecular Cyclization (-H2O, -HX) Condensation->Cyclization Reflux Product 3-Hydroxycinchoninic Acid (Target) Cyclization->Product Acidification (pH 4)

Pfitzinger reaction mechanism for 3-hydroxycinchoninic acid synthesis.

Troubleshooting Q&A: Diagnosing Cyclization Failures

Q1: I am recovering large amounts of unreacted isatin despite refluxing for 12+ hours. What is stalling the reaction? Causality: The true nucleophile in this reaction is not isatin, but the isatinate ion[3]. If the concentration of your base (KOH or NaOH) is too low, or if the acidic nature of your carbonyl substrate (e.g., chloropyruvic acid) prematurely neutralizes the base, the indole ring remains closed and unreactive. Solution: You must pre-react the isatin with a strong base (typically 33% aqueous KOH) before adding the carbonyl compound[2]. Ensure complete dissolution of the isatin, which visually confirms the ring-opening step.

Q2: My reaction mixture turns into a dark, intractable tar, and my cyclization yields are near zero. How do I prevent this? Causality: Tar formation is the most common failure mode in the Pfitzinger reaction. It is caused by the self-condensation or polymerization of the highly reactive halopyruvic acid (or the isatinate itself) under harsh basic conditions[2]. Simultaneous mixing of all reagents causes a massive exothermic spike that drives these parasitic side reactions. Solution: Control the addition rate and temperature. Add the halopyruvic acid dropwise to the pre-formed isatinate solution while maintaining the temperature strictly below 30°C. Only after the addition is complete should you apply heat to drive the cyclization[4].

Q3: The mass of my isolated product is lower than expected, and NMR shows a missing carboxylic acid peak. What happened? Causality: 3-hydroxyquinoline-4-carboxylic acids are highly susceptible to thermal decarboxylation, yielding 3-hydroxyquinolines[1]. The hydroxyl group at the 3-position destabilizes the adjacent carboxylic acid. This degradation typically occurs during an overly aggressive acidic workup. Solution: Precisely control the acidification step. Use a weak acid like glacial acetic acid (or very dilute HCl) to bring the pH to ~4.0[5]. Never heat the solution during or after acidification.

LogicTree Start Cyclization Failure Detected Q1 Is unreacted isatin present? Start->Q1 A1 Increase KOH conc. & pre-react longer Q1->A1 Yes Q2 Is there excessive tar? Q1->Q2 No A2 Dropwise addition at <30°C Q2->A2 Yes Q3 Is the product decarboxylated? Q2->Q3 No A3 Gentle Acidification (pH 4) Q3->A3 Yes

Diagnostic logic tree for troubleshooting cyclization failures.

Quantitative Data: Reagent Selection & Expected Yields

The choice of carbonyl substrate directly impacts the yield and the primary failure mode of the cyclization. The following table synthesizes historical and modern yield data for 3-hydroxycinchoninic acid derivatives[1][6]:

Reagent (Carbonyl Source)Base SystemReaction TimeTypical Yield (%)Primary Failure Mode
Chloropyruvic Acid 33% aq. KOH12 hours48–55%Polymerization (Tar)
Bromopyruvic Acid 33% aq. KOH12 hours62–68%Decarboxylation
Phenacyl Acetate 6N KOH / EtOH9 hours65–70%Incomplete Conversion

Note: While bromopyruvic acid offers slightly higher yields due to better leaving-group kinetics, it requires stricter temperature control during workup to prevent decarboxylation[4].

Self-Validating Experimental Protocol

To guarantee reproducibility, I have structured this protocol with built-in validation checkpoints. This methodology is adapted from the foundational work by 6[6] and optimized for modern laboratory standards.

Workflow: Optimized Pfitzinger Cyclization of 3-Hydroxycinchoninic Acid

Step 1: Isatinate Formation

  • Suspend 10.0 g (68 mmol) of isatin in 45 mL of 33% aqueous KOH in a round-bottom flask equipped with a magnetic stirrer.

  • Stir vigorously at room temperature for 30 minutes.

  • Validation Checkpoint: The suspension must transition into a clear, deep red-brown solution. If solid orange isatin remains, the ring-opening is incomplete. Do not proceed until the solution is homogenous.

Step 2: Electrophile Addition

  • Submerge the flask in an ice-water bath to cool the solution to 10°C.

  • Weigh 9.5 g (77 mmol) of chloropyruvic acid (or bromopyruvic acid).

  • Add the acid dropwise over a period of 45 minutes using an addition funnel.

  • Validation Checkpoint: Monitor the internal temperature continuously. It must not exceed 30°C[4]. If the temperature spikes, pause the addition immediately to prevent halopyruvic acid polymerization.

Step 3: Cyclization

  • Remove the ice bath and attach a reflux condenser.

  • Heat the mixture to a gentle reflux for 12 hours.

  • Allow the reaction mixture to cool to room temperature.

Step 4: Workup & Precipitation

  • Filter the cooled, dark solution through a Celite pad to remove any insoluble polymeric tar.

  • Transfer the clear (but highly colored) filtrate to a beaker.

  • Slowly add glacial acetic acid dropwise while stirring until the pH reaches 4.0.

  • Validation Checkpoint: A pale-yellow precipitate of 3-hydroxycinchoninic acid should form immediately upon reaching the isoelectric point[5]. Critical: Do not use concentrated HCl or apply heat during this step, as this will trigger irreversible decarboxylation[1].

Step 5: Isolation

  • Collect the precipitate via vacuum filtration.

  • Wash the filter cake with two 30-mL portions of ice-cold distilled water to remove residual potassium acetate.

  • Dry the product in a vacuum desiccator overnight to yield the final 3-hydroxycinchoninic acid.

References

  • 3-hydroxyquinoline - Organic Syntheses Procedure. Source: orgsyn.org.
  • New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr. Source: researchgate.net.
  • Cinchoninic Acid: A Comprehensive Technical Guide to its Discovery and Synthesis. Source: benchchem.com.
  • THE SYNTHESIS OF 3-HYDROXYCINCHONINIC ACID AND CERTAIN OF ITS DERIVATIVES | The Journal of Organic Chemistry. Source: acs.org.
  • Technical Support Center: Optimizing Pfitzinger and Doebner Reactions. Source: benchchem.com.
  • A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis. Source: znaturforsch.com.

Sources

Optimization

Technical Support Center: Optimizing Reflux Time for Chloroisatin Condensation Reactions

Introduction Chloroisatin derivatives (specifically 5-chloroisatin) are pivotal scaffolds in the synthesis of bioactive heterocycles, including spirooxindoles, quinolines (via Pfitzinger reaction), and Schiff bases. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chloroisatin derivatives (specifically 5-chloroisatin) are pivotal scaffolds in the synthesis of bioactive heterocycles, including spirooxindoles, quinolines (via Pfitzinger reaction), and Schiff bases. The electrophilic nature of the C3-carbonyl, enhanced by the electron-withdrawing chlorine substituent, makes these substrates highly reactive. However, this same reactivity renders them susceptible to side reactions like ring-opening hydrolysis or polymerization ("tarring") if reflux times are unoptimized.

This guide provides a technical framework for determining the precise reflux window for your specific pathway, moving beyond generic "overnight" protocols to data-driven endpoints.

Module 1: Reaction Monitoring & Endpoint Detection

Q: How do I determine the exact endpoint of the reflux without relying on arbitrary literature times?

A: Relying solely on time is the primary cause of yield variability. The reaction rate depends heavily on the nucleophile's steric bulk and electronic nature. You must establish a Dynamic Endpoint Protocol using Thin Layer Chromatography (TLC) or HPLC.

Mechanism-Based Monitoring Strategy

In condensation reactions (e.g., Schiff base formation), the disappearance of the deep orange/red 5-chloroisatin spot is your primary indicator.

  • 5-Chloroisatin Rf: Typically ~0.4–0.6 (Ethyl Acetate:Hexane 1:1).

  • Product Rf: Schiff bases are generally less polar (higher Rf) due to the loss of the H-bond donor/acceptor capability of the C3 carbonyl.

Workflow: The "Stop-or-Continue" Decision Tree

ReactionMonitoring Start Start Reflux (T=0) Check1 Sample at 30 min (TLC/HPLC) Start->Check1 Decision1 Isatin Consumed? Check1->Decision1 Stop STOP Heating Proceed to Cooling Decision1->Stop Yes (>95%) Continue Continue Reflux Decision1->Continue No (<95%) Check2 Sample at +1 Hour Continue->Check2 Decision2 New Impurity Spots? Check2->Decision2 Decision2->Stop No Optimize STOP Immediately (Degradation Risk) Decision2->Optimize Yes (Tar/Baseline)

Caption: Decision tree for monitoring reflux endpoints to prevent thermal decomposition.

Module 2: Solvent & Catalyst Impact on Reflux Time

Q: How does switching solvents or catalysts alter the required reflux time?

A: The choice of solvent sets the thermal ceiling (boiling point), while the catalyst modulates the activation energy. 5-chloroisatin reactions are equilibrium-driven; thus, higher temperatures favor kinetics, but solvent polarity influences the transition state stability.

Comparative Optimization Data
Reaction TypeSolvent (B.P.)CatalystTypical Reflux TimeMechanism Note
Schiff Base Ethanol (78°C)Glacial Acetic Acid2–4 HoursAcid activates C3-carbonyl; Equilibrium driven (water removal helps).
Schiff Base Methanol (65°C)None / Mild Acid4–8 HoursLower T requires longer time; often cleaner but slower [1].
Pfitzinger 33% KOH (aq)Strong Base12–24 HoursRing opening (isatinate formation) is fast; condensation/cyclization is rate-limiting [2].
Spirooxindole MethanolL-Proline (Organocatalyst)2–8 Hours[3+2] Cycloaddition; time depends on dipole generation rate [3].
Microwave EthanolAcetic Acid2–10 Minutes Rapid dielectric heating overcomes activation barrier instantly [4].

Technical Insight: For Schiff base formation , if the reaction is not complete after 4 hours in ethanol with acetic acid, do not extend reflux indefinitely . Instead, add a dehydrating agent (molecular sieves) or switch to a higher boiling solvent (e.g., Toluene with Dean-Stark trap) to shift the equilibrium.

Module 3: Troubleshooting Yield & Purity

Q: My reaction yields are low (<50%) despite refluxing overnight. What is going wrong?

A: "Overnight" reflux is often detrimental for chloroisatins. Extended thermal stress in basic media leads to oxidative ring cleavage, while in acidic media, it can cause polymerization of the nucleophile (especially hydrazines or amines).

Troubleshooting Matrix
Symptom Probable Cause Corrective Action
Dark "Tar" / Baseline Material Over-Refluxing: Thermal polymerization or oxidation.Reduce reflux time by 50%. Use nitrogen atmosphere. Quench immediately upon disappearance of starting material.[1]
Starting Material Remains Wet Solvent: Water pushes equilibrium back to hydrolysis.Use anhydrous ethanol/methanol. Add 3Å Molecular Sieves to the reaction flask.
Precipitate is Sticky/Gummy Impure Reactants: Nucleophile oxidation products.Recrystallize the amine/hydrazine precursor before use. Ensure 5-chloroisatin is dry and red/orange (not brown).
Low Yield (Pfitzinger) Incomplete Cyclization: Intermediate isatinate formed but didn't close.Ensure temperature is >100°C (if possible) or increase base concentration to drive the final dehydration step [2].

Module 4: Advanced Protocols

Protocol A: Standard Schiff Base Condensation (Optimized)

Best for: Synthesis of hydrazones and imines from 5-chloroisatin.

  • Preparation: Dissolve 5-chloroisatin (1.0 eq) in absolute Ethanol (10 mL/mmol).

  • Activation: Add Glacial Acetic Acid (2-3 drops per mmol). Why? Protonates the C3-oxygen, making the carbon more susceptible to nucleophilic attack.

  • Addition: Add the amine/hydrazide (1.0–1.1 eq) dropwise at room temperature.

  • Reflux: Heat to 78°C (gentle reflux).

    • Checkpoint: Check TLC at 1 hour .

    • Checkpoint: Check TLC at 3 hours .

  • Termination: Once complete, cool to 0°C (ice bath) for 30 minutes to maximize precipitation.

  • Isolation: Filter the precipitate and wash with cold ethanol.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation and overcoming steric hindrance.

  • Mixture: Combine 5-chloroisatin (1.0 eq), reactant (1.0 eq), and Ethanol (2 mL/mmol) in a microwave vial.

  • Catalyst: Add 10 mol% Acetic Acid.

  • Irradiation: Set reactor to 80°C (Fixed Temp) or 300W (Fixed Power) .

  • Time: Irradiate for 2–5 minutes .

  • Workup: Pour into crushed ice. The yield is often 10-20% higher than conventional reflux due to minimized side reactions [4].

Visualizing the Pathway Risks

Understanding the competition between product formation and degradation is critical for optimizing time.

ReactionPathway Isatin 5-Chloroisatin (Electrophile) Intermediate Tetrahedral Intermediate Isatin->Intermediate + Nucleophile (Fast) Side1 Hydrolysis (Isatinic Acid) Isatin->Side1 + H2O / Base (Competes) Product Condensation Product (Schiff Base/Heterocycle) Intermediate->Product - H2O (Rate Limiting) Side2 Polymerization (Tar) Intermediate->Side2 Prolonged Heat (Over-Reflux)

Caption: Competitive pathways during chloroisatin condensation. Prolonged heat favors irreversible tar formation.

References

  • Synthesis of Schiff Bases of 5-chloroisatin. ResearchGate. Available at: [Link][2]

  • Pfitzinger Quinoline Synthesis. Cambridge University Press.[3] Available at: [Link]

  • Synthesis of Spirooxindole via [3+2] Cycloaddition. Frontiers in Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Quinoline Derivatives

This guide is designed for researchers and process chemists dealing with the persistent contamination of 5-chloroisatin in quinoline synthesis. It prioritizes chemical logic and scalable purification techniques over gene...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers and process chemists dealing with the persistent contamination of 5-chloroisatin in quinoline synthesis. It prioritizes chemical logic and scalable purification techniques over generic advice.

Topic: Removal of Unreacted 5-Chloroisatin

Applicable Syntheses: Pfitzinger Reaction, Friedländer Synthesis, Sandmeyer Isatin Synthesis.

Module 1: The Chemical Logic

Before attempting purification, you must identify the chemical nature of your specific quinoline product. The separation strategy relies entirely on the Amphoteric vs. Basic dichotomy.

The Contaminant: 5-Chloroisatin
  • Nature: Weakly acidic (Indole N-H, pKa ~10-11).

  • Reactivity: Contains a reactive C3 ketone (susceptible to nucleophilic attack).

  • Solubility Behavior:

    • Acidic/Neutral pH: Poorly soluble in water; soluble in organic solvents (EtOAc, DCM).

    • Basic pH (>10): Ring opens to form Isatinate (highly water-soluble).

    • Reversibility: Upon re-acidification, isatinate cyclizes back to insoluble 5-chloroisatin.

The Product: Your Quinoline

You likely fall into one of two scenarios. Determine which one applies to you before proceeding.

ScenarioProduct TypeOrigin ReactionChemical Behavior
A Quinoline-4-carboxylic Acid Pfitzinger ReactionAmphoteric. Soluble in strong base (carboxylate) and strong acid (quinolinium). Precipitates at Isoelectric Point (pH 3–5).
B Neutral Quinoline Friedländer / SkraupBasic. Soluble in acid (protonated). Insoluble in base. Soluble in organics.

Module 2: Troubleshooting Workflows

Scenario A: The Pfitzinger Problem (Acidic Product)

The Challenge: Both your product and the impurity (5-chloroisatin) precipitate in acidic conditions. The Solution: Exploiting the Bisulfite Trap or Solvent-Specific Recrystallization .

Protocol 1: The "Bisulfite Trap" (Chemoselective Scavenging)

This method utilizes the C3 ketone of isatin to form a water-soluble bisulfite adduct, keeping it in the aqueous phase while your product precipitates.

  • Dissolution: Dissolve your crude reaction mixture (or crude solid) in minimal 10% NaOH . Ensure the solution is strongly basic (pH >12) to fully open the isatin ring.

  • Filtration: Filter this dark solution through a Celite pad to remove any non-acidic tars.

  • The Trap: Add Sodium Bisulfite (NaHSO₃) (2.0 equivalents relative to estimated isatin impurity) to the filtrate. Stir for 15 minutes.

  • Controlled Precipitation:

    • Slowly acidify with Acetic Acid (not HCl) to pH 4–5 .

    • Mechanism:[1][2][3][4] As the pH drops, the isatinate attempts to re-cyclize. However, the bisulfite ion attacks the reforming ketone, generating a water-soluble

      
      -hydroxy sulfonate adduct.
      
  • Isolation: The quinoline-4-carboxylic acid precipitates.[1] The isatin-bisulfite adduct remains in the mother liquor. Filter and wash with water.[1]

Protocol 2: Glacial Acetic Acid Recrystallization

If Protocol 1 fails, use solubility differentials. 5-chloroisatin is moderately soluble in hot acetic acid but crystallizes out upon cooling. However, many quinoline acids are sparingly soluble even in hot acetic acid, allowing you to wash the impurity away.

  • Suspend the crude solid in Glacial Acetic Acid (10 mL per gram).

  • Heat to reflux.[1][5][6]

    • Observation: If the product dissolves completely, this solvent system is viable for recrystallization.

    • Observation: If the product remains a solid but the supernatant turns orange/red, the isatin is dissolving.

  • Hot Filtration: If the product is insoluble, filter the hot suspension. The 5-chloroisatin stays in the filtrate (mother liquor).

  • Wash: Wash the filter cake with hot acetic acid, followed by ethanol to remove acid traces.

Scenario B: The Neutral Quinoline (Basic Product)

The Challenge: Separation is easier but often suffers from emulsion formation. The Solution:pH Swing Extraction .

Protocol 3: The "Reverse pH" Wash
  • Dissolve: Dissolve the crude product in Ethyl Acetate or DCM .

  • The Base Wash: Wash the organic layer with 1M NaOH (2x).

    • Mechanism:[1][2][3][4] The base deprotonates the 5-chloroisatin (opening the ring to water-soluble isatinate). Your neutral quinoline remains in the organic layer.

    • Visual Cue: The aqueous layer should turn yellow/orange (isatinate).

  • The Acid Wash (Optional but Recommended):

    • Extract the organic layer with 1M HCl . The quinoline moves to the aqueous phase (protonated). Neutral impurities stay in the organic phase.

    • Separate layers.[7] Discard organic.

    • Basify the aqueous layer (pH 10) to precipitate pure quinoline.

    • Extract back into organic solvent, dry (Na₂SO₄), and evaporate.[8]

Module 3: Decision Logic & Visualization

Workflow Visualization

The following diagram illustrates the critical decision path for removing 5-chloroisatin based on your product type.

purification_logic Start Crude Reaction Mixture (Contains 5-Chloroisatin) CheckType Identify Product Type Start->CheckType AcidicProd Acidic Product (Quinoline-4-COOH) CheckType->AcidicProd Pfitzinger NeutralProd Neutral Product (Standard Quinoline) CheckType->NeutralProd Friedländer StepA1 Dissolve in 10% NaOH (Forms Isatinate) AcidicProd->StepA1 StepB1 Dissolve in Organic Solvent (DCM or EtOAc) NeutralProd->StepB1 StepA2 Add NaHSO3 (Bisulfite) (Forms Soluble Adduct) StepA1->StepA2 StepA3 Acidify to pH 4-5 (Acetic Acid) StepA2->StepA3 ResultA Precipitate: Pure Product Filtrate: Isatin-Bisulfite StepA3->ResultA StepB2 Wash with 1M NaOH StepB1->StepB2 ResultB Organic Layer: Pure Product Aqueous Layer: Isatinate StepB2->ResultB

Caption: Decision matrix for selecting the correct purification protocol based on quinoline acidity.

Module 4: Frequently Asked Questions (FAQ)

Q: Why is my final product consistently orange/red? A: This is the tell-tale sign of isatin contamination. Isatins are deeply colored (orange/red), while most quinoline-4-carboxylic acids are pale yellow or off-white. If recrystallization fails, try trituration with hot water . Isatin is slightly more soluble in hot water than the quinoline acid; boiling the solid in water and filtering while hot can improve color significantly.

Q: I used the Bisulfite method, but the impurity persists. Why? A: You likely acidified too strongly or too quickly. The bisulfite adduct is in equilibrium.[9] If you drop the pH below 2 (using strong HCl), the equilibrium shifts, decomposing the adduct back to isatin, which then precipitates. Use Acetic Acid to reach pH 4–5 gently.

Q: Can I prevent the isatin from remaining in the first place? A: Yes. The most common cause of unreacted isatin is the failure to fully open the lactam ring before adding the ketone.

  • Pro Tip: Dissolve the 5-chloroisatin in the KOH/NaOH solution and heat it (60°C) for 30 minutes before adding your ketone. The solution should change from red/violet to pale yellow (isatinate formation). Only then add the ketone.

Q: What is the best solvent for recrystallizing 5-chloroquinoline-4-carboxylic acids? A: These compounds are notoriously insoluble.

  • Glacial Acetic Acid: (High solubility for impurities, low for product).

  • DMF/Ethanol (1:1): Dissolve in hot DMF, then add Ethanol as an anti-solvent.

  • DMSO: Soluble, but difficult to remove.

References

  • BenchChem. (2025).[7][10] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Retrieved from

  • ScienceMadness. (2024). The Pfitzinger Reaction - Discussion on Isatin Removal. Retrieved from

  • Wikipedia. (2025). Pfitzinger Reaction Mechanism and Workup. Retrieved from

  • ResearchGate. (2013).[11] A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction. Retrieved from

  • Muby Chemicals. (2025). Sodium Bisulfite: Properties and Solubility in Organic Synthesis. Retrieved from

Sources

Optimization

Technical Support Center: Regioselective Synthesis of 3-Hydroxyquinolines

Current Status: Operational Support Tier: Level 3 (Advanced Application Support) Topic: Controlling Regioselectivity in 3-Hydroxyquinoline Ring Formation Core Directive: The Regioselectivity Paradox The Challenge: Synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Advanced Application Support) Topic: Controlling Regioselectivity in 3-Hydroxyquinoline Ring Formation

Core Directive: The Regioselectivity Paradox

The Challenge: Synthesizing 3-hydroxyquinolines (3-HQs) is chemically distinct from standard quinoline synthesis (e.g., Skraup or Friedländer). The introduction of the hydroxyl group at the C3 position often destabilizes the transition state or introduces competing nucleophilic sites.

The Solution: To achieve high regiocontrol, you must abandon direct oxidation of quinolines (which typically yields intractable mixtures of C3, C6, and C8 isomers) and instead utilize pre-functionalized scaffold rearrangement or controlled stepwise cyclization .

This guide focuses on the two most robust, regioselective protocols:

  • Ring Expansion of Isatins (The Rearrangement Protocol)

  • Cyclization of

    
    -Epoxy Ketones/
    
    
    
    -Halo Ketones (The De Novo Protocol)

Diagnostic Visualizer: Pathway Selection

Before troubleshooting, confirm your synthetic pathway. Use the diagram below to identify your specific failure mode.

G Start Target: 3-Hydroxyquinoline MethodA Method A: Isatin Ring Expansion (Diazo Insertion) Start->MethodA Fixed Benzene Subs. MethodB Method B: 2-Aminophenyl Ketone Cyclization (Epoxide/Haloketone) Start->MethodB Flexible R-Groups IssueA1 Issue: O-Alkylation Byproduct (Isatin Ether) MethodA->IssueA1 High Basicity IssueA2 Issue: Incomplete Expansion (Aldol Adduct) MethodA->IssueA2 Low Temp/Lewis Acid IssueB1 Issue: N-Alkylation Failure (No Reaction) MethodB->IssueB1 Steric Bulk IssueB2 Issue: Wrong Regioisomer (C-Alkylation) MethodB->IssueB2 Solvent Polarity

Caption: Decision tree for selecting the synthesis method and identifying common regioselectivity failure modes.

Protocol A: Isatin Ring Expansion (Diazo Insertion)

Mechanism: This method relies on the reaction of isatins with diazo compounds (e.g., ethyl diazoacetate) to insert a carbon atom between the carbonyl and the aromatic ring. Regiocontrol Factor: Absolute. The substituents on the benzene ring are fixed in the starting isatin, preventing C5/C8 isomer scrambling.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Formation of O-alkylated isatin ether (No ring expansion)Hard/Soft Acid-Base Mismatch: The diazo carbon is attacking the oxygen (hard) instead of the carbonyl carbon.Switch Catalyst: Move from basic conditions (e.g.,

) to a Lewis Acid catalyst like

(10-20 mol%). This activates the ketone carbonyl, favoring C-attack.
Reaction stalls at the aldol-like intermediate (No

evolution)
Insufficient Activation Energy: The tetrahedral intermediate is stable and not eliminating

.
Thermal Boost: Increase temperature to reflux in toluene. If using Lewis Acids, ensure anhydrous conditions to prevent catalyst deactivation.
Low Yield with Electron-Withdrawing Groups (EWGs) Deactivated Carbonyl: EWGs on the isatin ring reduce the nucleophilicity of the nitrogen during the rearrangement step.Protect the Nitrogen: Alkylate the isatin nitrogen (e.g., N-Methyl, N-Benzyl) before the expansion. Free N-H isatins are often sluggish in this reaction.
FAQ: Isatin Expansion

Q: Can I use this method for 3-hydroxy-4-quinolinecarboxylic acids? A: Yes. If you use ethyl diazoacetate, the ester group ends up at the C4 position. However, if you require a hydrogen at C4, you must perform a subsequent decarboxylation step.

Q: Why am I seeing a "dimeric" byproduct? A: This is likely the formation of an azine linkage between two isatin molecules or the diazo compound reacting with itself. Solution: Add the diazo compound slowly (dropwise) to the isatin solution to keep its concentration low relative to the isatin.

Protocol B: Cyclization of 2-Aminophenyl Ketones

Mechanism: Reaction of 2-aminophenyl ketones with


-haloketones or the cyclization of pre-formed 

-epoxy ketones. Regiocontrol Factor: Kinetic control. You must ensure the amine attacks the epoxide/haloketone before the ketone condenses with itself.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Mixture of Quinoline and Indole products Competitive Cyclization: The amine is attacking the ketone carbonyl (forming indole via dehydration) instead of the epoxide/halide.Modulate Basicity: Use a weaker base (e.g.,

in Acetone) rather than strong alkoxides. This favors the

attack on the halide/epoxide over the condensation.
Regiorandomization of substituents Migratory Aptitude: If using an unsymmetrical epoxide, the ring opening can occur at either carbon.Lewis Acid Control: Use

or

. These lanthanide triflates coordinate to the epoxide oxygen, directing the nucleophilic attack to the less hindered carbon (or the one better able to stabilize positive charge), enforcing regioselectivity.
Low Yield of 3-OH product (Formation of simple quinoline) Over-reduction or Elimination: The hydroxyl group is being eliminated under harsh acidic conditions.Avoid Strong Acids: Do not use concentrated

or

for the cyclization. Stick to base-mediated cyclization or mild Lewis acids.
FAQ: Epoxide/Haloketone Routes

Q: My 2-aminophenyl ketone is not reacting with the


-haloketone. 
A:  The aniline nitrogen is likely too electron-deficient (if you have EWGs on the ring) or sterically hindered. Protocol Adjustment:  Convert the aniline to a tosylamide (

). The sulfonamide is more acidic and can be alkylated easily with base (

, DMF), then cyclized using acid.

Q: How do I ensure the -OH ends up at C3 and not C2? A: The structure of your starting material dictates this. You must use an


-halo ketone (

). The carbon bearing the halogen (X) becomes C3. Ensure your halide is on the correct carbon relative to the carbonyl.

Validated Experimental Workflow (Recommended)

Target: 3-Hydroxy-2-phenylquinoline-4-carboxylate (via Isatin Route)

  • Preparation: Dissolve N-methylisatin (1.0 equiv) in anhydrous Toluene (0.5 M).

  • Catalyst: Add

    
     (15 mol%). Stir at Room Temperature (RT) for 10 mins.
    
  • Addition: Add Ethyl Diazoacetate (1.2 equiv) dropwise over 30 minutes. Note: Gas evolution (

    
    ) should be observed.
    
  • Reaction: Stir at RT for 4 hours. If conversion is <50% (TLC), heat to 60°C.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexane:EtOAc 8:2).

Expected Outcome: >85% Yield, single regioisomer.

References

  • Mishra, P. et al. (2021).[1] "Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds". Journal of the Turkish Chemical Society Section A: Chemistry. Link

  • Poomathi, N. et al. (2015).[2] "Reaction of isatins with 6-amino uracils and isoxazoles: isatin ring-opening vs. annulations". Green Chemistry. Link

  • Silva, B. et al. (2021). "The application of isatin-based multicomponent-reactions in the quest for new bioactive molecules". European Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). "Regioselective Functionalization of Quinolines". BenchChem Knowledge Base. Link

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: FTIR Carbonyl Stretch Analysis of Quinoline-4-Methyl Esters

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing heterocyclic scaffolds. Quinoline-4-carboxylate derivatives are highly versatile building blocks, widely utilized in th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing heterocyclic scaffolds. Quinoline-4-carboxylate derivatives are highly versatile building blocks, widely utilized in the development of dihydroorotate dehydrogenase (DHODH) inhibitors, antimalarial agents, and targeted oncology therapeutics[1].

For these compounds, Fourier Transform Infrared (FTIR) spectroscopy is a frontline diagnostic tool. The ester carbonyl (C=O) stretch is highly sensitive to its local chemical environment. In quinoline-4-methyl esters, this band typically manifests between 1720–1740 cm⁻¹ [2]. However, the exact peak position, shape, and resolution are heavily dictated by the chosen FTIR sampling modality.

This guide objectively compares three primary FTIR techniques—ATR-FTIR , Transmission (KBr Pellet) , and Solution-Phase FTIR —detailing the causality behind spectral shifts and providing self-validating protocols for rigorous structural characterization.

Modality Comparison: The Physics of Peak Shifts

When analyzing the C=O stretch of quinoline-4-methyl esters, researchers often observe frustrating discrepancies in peak positions across different instruments. These are not instrument errors; they are physical phenomena dictated by the sampling technique.

A. ATR-FTIR (Attenuated Total Reflectance)

ATR utilizes an evanescent wave penetrating a fraction of a micron into the sample. Because the refractive index of the organic sample undergoes a sharp change across the strong carbonyl absorption band (a phenomenon known as anomalous dispersion ), the C=O peak often shifts 2–5 cm⁻¹ lower compared to transmission data[3]. While ATR is non-destructive and rapid, this optical artifact must be accounted for during comparative library matching.

B. Transmission FTIR (KBr Pellet)

The traditional KBr pellet method measures the bulk solid-state properties of the ester. While it avoids anomalous dispersion, the application of high pressure (typically 10 tons) during pellet formation can induce polymorphic transitions in crystalline quinoline derivatives. Furthermore, KBr is highly hygroscopic; absorbed moisture can form intermolecular hydrogen bonds with the ester carbonyl, broadening the peak and shifting it to lower wavenumbers[4].

C. Solution-Phase FTIR (CaF₂ Liquid Cell)

Dissolving the quinoline-4-methyl ester in a non-polar, IR-transparent solvent (e.g., CHCl₃ or CCl₄) eliminates solid-state packing effects, such as π-π stacking of the quinoline rings and dipole-dipole interactions of the ester groups. This yields the "true" unperturbed molecular vibrational frequency, offering the highest resolution for mechanistic and structural studies.

Experimental Workflow & Decision Matrix

The following diagram illustrates the decision-making process and the mechanistic outcomes associated with each sampling technique.

G Start Quinoline-4-Methyl Ester Sample Preparation ATR ATR-FTIR (Diamond) Rapid, Surface Analysis Start->ATR Direct Contact (No Prep) KBr Transmission (KBr) Bulk Solid-State Start->KBr Grind & Press (1-2% w/w) Liq Solution (CaF2 Cell) Unperturbed State Start->Liq Dissolve in CHCl3 (0.1 M) ATR_Data Peak Shifted (~2-5 cm⁻¹) Anomalous Dispersion ATR->ATR_Data KBr_Data Polymorphism Risk Matrix Effects KBr->KBr_Data Liq_Data True C=O Frequency (~1720-1740 cm⁻¹) Liq->Liq_Data

Workflow and mechanistic outcomes for FTIR sampling of quinoline-4-methyl esters.

Quantitative Performance Comparison

Analytical ModalityOptical InterfaceExpected C=O FrequencySpectral ResolutionSample Prep TimePrimary Limitation
ATR-FTIR Diamond / ZnSe~1718–1728 cm⁻¹ (Red-shifted)Moderate< 1 minAnomalous dispersion shifts[3]
Transmission KBr Matrix~1720–1735 cm⁻¹High5–10 minsHygroscopic matrix, polymorphism[4]
Solution Cell CaF₂ Windows~1730–1740 cm⁻¹ (True freq)Very High3–5 minsSolvent cutoff interference

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be designed to validate themselves in real-time. Below are the optimized procedures for analyzing quinoline-4-methyl esters.

Protocol A: ATR-FTIR (Diamond Crystal)
  • Background Acquisition: Clean the diamond crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: The baseline noise between 2000–1800 cm⁻¹ must not exceed 0.0005 Absorbance Units (AU). If higher, the crystal is contaminated or the detector requires liquid nitrogen cooling (if MCT).

  • Sample Application: Place ~2 mg of the solid ester onto the crystal.

  • Pressure Application: Lower the anvil to apply pressure.

    • Self-Validation Check: Monitor the live spectrum. Increase pressure until the C=O stretch (~1720 cm⁻¹) stabilizes between 0.4 and 0.8 AU. Absorbance > 1.0 AU indicates detector saturation and will distort the peak shape.

  • Data Collection: Acquire the spectrum and apply an Advanced ATR Correction algorithm (if available) to mathematically compensate for anomalous dispersion.

Protocol B: Transmission FTIR (KBr Pellet)
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours prior to use.

  • Grinding: Weigh ~1-2 mg of the quinoline-4-methyl ester and ~100 mg of KBr. Grind thoroughly in an agate mortar for exactly 60 seconds. Causality: Over-grinding can induce frictional heat, leading to polymorphic changes in the quinoline crystal lattice.

  • Pressing: Transfer the mixture to a 13 mm die and press under 10 tons of vacuum pressure for 2 minutes.

    • Self-Validation Check: The resulting pellet must be visually transparent. An opaque pellet indicates trapped air or moisture, which will cause severe baseline scattering (Mie scattering) at higher wavenumbers (>3000 cm⁻¹).

  • Data Collection: Scan the pellet. Ensure the baseline at 2000 cm⁻¹ is near 0 AU.

Mechanistic Insights: Interpreting the C=O Stretch

Understanding why the carbonyl band appears where it does is crucial for structural elucidation.

An isolated, aliphatic methyl ester typically exhibits a C=O stretch around 1735–1750 cm⁻¹. However, in 2[2], the ester is directly attached to the electron-deficient quinoline ring. This allows for


-conjugation, which delocalizes electron density and lowers the force constant of the C=O double bond, shifting the absorption down to 1720–1740 cm⁻¹ [2].

Substituent Effects:

  • Steric Hindrance: Modifying the ester from a methyl to a tert-butyl group causes substantial steric shielding of the carbonyl[2]. This disrupts solid-state intermolecular dipole interactions, often resulting in a sharper, slightly blue-shifted carbonyl peak in KBr pellets.

  • Halogenation: Introducing electron-withdrawing halogens to the quinoline core exerts an inductive effect (-I). For example, the FTIR spectrum of methyl 8-bromo-2-(dibromomethyl)-6-methylquinoline-4-carboxylate reveals a C=O stretch stiffened to 1731 cm⁻¹ [5], demonstrating how the withdrawal of electron density from the ring counteracts the conjugative lowering of the carbonyl frequency.

References

  • Benchchem - Methyl 6-methylquinoline-4-carboxyl
  • ResearchGate - Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxyl
  • ResearchGate - Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • SciSpace - Determination of the carbonyl index of polyethylene and polypropylene using specified area under band methodology with
  • Rocky Mountain Labs - FTIR Analysis of Composite M

Sources

Comparative

Advanced Mass Spectrometry Profiling of 3-Hydroxyquinoline Esters: A Comparative Guide to ESI-MS/MS vs. EI-MS

Introduction to 3-Hydroxyquinoline Ester Analysis 3-Hydroxyquinoline esters represent a critical class of compounds in both medicinal chemistry and forensic toxicology. They serve as privileged scaffolds in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 3-Hydroxyquinoline Ester Analysis

3-Hydroxyquinoline esters represent a critical class of compounds in both medicinal chemistry and forensic toxicology. They serve as privileged scaffolds in drug development and are frequently identified as core structures in novel psychoactive substances, such as the synthetic cannabinoid 5F-PB-22 and its regioisomers[1].

For researchers and drug development professionals, the analytical challenge lies in differentiating closely related positional isomers and elucidating complex ester fragmentation pathways. This guide objectively compares the performance, mechanistic causality, and structural elucidation capabilities of Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the profiling of 3-hydroxyquinoline esters.

The Causality of Ionization and Fragmentation

To optimize an analytical method, one must understand the fundamental physics driving molecular dissociation. The choice between EI and ESI dictates whether the molecule follows an odd-electron or even-electron fragmentation pathway.

GC-EI-MS: Hard Ionization and Radical Driven Cleavage

Electron Impact (EI) at a standard 70 eV is a "hard" ionization technique that strips an electron from the molecule, generating a highly energetic odd-electron radical cation (M+•). Because the ester linkage in 3-hydroxyquinoline derivatives is highly labile under these conditions, the molecular ion peak is often of low abundance[1].

The Mechanism: The dominant fragmentation pathway is the


-cleavage of the carbonyl group. The molecule rapidly expels a stable 3-hydroxyquinoline radical (a neutral loss of 144 Da), leaving behind a highly stable acylium ion (e.g., an indolylacylium ion in the case of indole-3-carboxylates), which overwhelmingly dominates the spectrum as the base peak[1]. Furthermore, the quinoline core itself undergoes distinct fragmentation, notably the loss of carbon monoxide (CO, 28 Da) followed by hydrogen cyanide (HCN, 27 Da), a pattern that distinguishes 3-hydroxyquinolines from their 2-, 4-, and 8-hydroxy counterparts[2].
LC-ESI-MS/MS: Soft Ionization and Charge-Directed Dissociation

Electrospray Ionization (ESI) is a "soft" technique that typically protonates the most basic site of the molecule (the quinoline nitrogen), yielding an even-electron precursor ion[M+H]+.

The Mechanism: Unlike EI, ESI preserves the intact molecular ion. Structural elucidation is achieved through Collision-Induced Dissociation (CID). By accelerating the [M+H]+ ion into a neutral gas (like N2 or Argon), the kinetic energy is converted into internal vibrational energy. This induces a charge-directed neutral loss of the ester group. The resulting product ion spectra are highly dependent on the applied Collision Energy (CE), allowing analysts to tune the fragmentation for specific regioisomer differentiation[1].

Fragmentation MolIon Ester Molecular Ion [M+H]+ or M+• Alpha α-Cleavage (EI-MS) Loss of Quinoline Radical MolIon->Alpha Neutral Neutral Loss (ESI-MS/MS) Loss of Ester Group MolIon->Neutral Acylium Acylium Ion Base Peak Alpha->Acylium Quinoline Quinoline Ring Cleavage Loss of CO (-28 Da) Acylium->Quinoline Protonated Protonated Core [M+H-Ester]+ Neutral->Protonated Protonated->Quinoline

Logical relationship of primary fragmentation pathways for 3-hydroxyquinoline esters.

Experimental Workflows and Self-Validating Protocols

To ensure data integrity, the following protocols incorporate self-validating mechanisms, including internal standardization and system suitability testing (SST). Because 3-hydroxyquinoline esters can exhibit polarity that hinders direct GC analysis, derivatization (e.g., silylation or esterification) is sometimes required to increase volatility and thermal stability.

GC-EI-MS Step-by-Step Methodology
  • System Suitability & Calibration: Inject a calibration standard (e.g., perfluorotributylamine, PFTBA) to verify mass axis calibration and ensure the 70 eV electron multiplier is yielding standard relative abundances.

  • Sample Preparation: Dissolve the 3-hydroxyquinoline ester in anhydrous methanol or ethyl acetate to a concentration of 1 mg/mL. Add a deuterated internal standard (e.g., Quinoline-d7) to monitor injection efficiency. Note: If the compound contains free carboxylic acid moieties alongside the ester, perform derivatization using BSTFA prior to injection.

  • Injection: Inject 1 µL in splitless mode at an inlet temperature of 280°C to ensure rapid volatilization without thermal degradation.

  • Chromatographic Separation: Utilize a 30 m × 0.25 mm i.d. DB-5MS capillary column (0.25 µm film thickness). Program the oven: hold at 60°C for 3 min, ramp at 10°C/min to 300°C, and hold for 10 min[1].

  • Ionization & Detection: Operate the MS in positive EI mode (70 eV). Scan from m/z 40 to 550. The hard ionization will immediately yield the characteristic acylium base peak[1].

LC-ESI-MS/MS Step-by-Step Methodology
  • System Suitability: Run a blank gradient with mobile phase to establish baseline noise and confirm zero carryover from previous runs.

  • Sample Preparation: Dilute the sample in an initial mobile phase composition (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid) to a concentration of 100 ng/mL. The acidic modifier ensures complete protonation of the quinoline nitrogen.

  • LC Separation: Inject 5 µL onto a C18 reversed-phase column. Employ a gradient elution ramping from 5% to 95% Acetonitrile over 15 minutes.

  • Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C to efficiently evaporate the droplet without fragmenting the [M+H]+ precursor[1].

  • CID Fragmentation (MS/MS): Isolate the [M+H]+ precursor ion in Q1. In the collision cell (Q2), use N2 as the collision gas. Ramp the Collision Energy (CE) across 10 V, 20 V, and 35 V to generate a breakdown curve. Detect product ions in Q3[1].

Workflow Start 3-Hydroxyquinoline Ester Sample Preparation GC Gas Chromatography (GC) Volatilization Start->GC LC Liquid Chromatography (LC) Solvent Separation Start->LC EIMS EI-MS (70 eV) Hard Ionization GC->EIMS ESIMS ESI-MS/MS (CID) Soft Ionization LC->ESIMS Data1 Odd-Electron Fragments (M+•) Library Matching EIMS->Data1 Data2 Even-Electron Fragments [M+H]+ Structural Elucidation ESIMS->Data2

Comparative GC-EI-MS and LC-ESI-MS/MS workflow for ester analysis.

Quantitative Data Comparison

To objectively compare the performance of both platforms, we analyze the fragmentation of a representative 3-hydroxyquinoline ester: 3-hydroxyquinoline 1-(5-fluoropentyl)-1H-indole-3-carboxylate (Molecular Weight: ~376 Da)[1].

Table 1: Fragmentation Profile Comparison
Analytical ParameterGC-EI-MSLC-ESI-MS/MS
Ionization Mode Hard (70 eV)Soft (+ESI)
Precursor Ion M+• at m/z 376 (Low abundance)[M+H]+ at m/z 377.2 (High abundance)
Base Peak m/z 232 (Acylium ion)m/z 232 (Product ion at CE 20V)
Key Diagnostic Fragments m/z 144 (Quinoline core), m/z 116m/z 377.2 (Intact core)
Mechanistic Origin

-cleavage of carbonyl, loss of 144 Da radical
CID-induced neutral loss of ester group
Isomer Differentiation Poor (Similar acylium base peaks for isomers)High (Varying CE reveals distinct product ion ratios)

Objective Performance Comparison & Conclusion

When analyzing 3-hydroxyquinoline esters, the choice of MS platform dictates the type of structural information obtained:

  • Library Matching vs. De Novo Elucidation: GC-EI-MS is unparalleled for rapid screening against established spectral libraries (e.g., NIST/Wiley) because 70 eV fragmentation is highly reproducible. However, because the

    
    -cleavage is so dominant, the molecular ion is often lost, making it difficult to determine the intact mass of novel derivatives[1].
    
  • Regioisomer Differentiation: 3-hydroxyquinoline esters often share identical EI-MS spectra with their 8-hydroxy or isoquinoline counterparts due to the universal formation of the acylium base peak. LC-ESI-MS/MS is vastly superior here. By isolating the [M+H]+ ion and carefully titrating the collision energy, analysts can observe subtle differences in relative product ion intensities, enabling the definitive differentiation of positional isomers[1].

  • Sensitivity: LC-ESI-MS/MS generally offers superior sensitivity (often in the low pg/mL range) for these polar esters compared to GC-MS, especially if derivatization steps are bypassed.

References

  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC (National Institutes of Health) - 1

  • MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing -2

  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis - Benchchem - Link

Sources

Validation

Distinguishing 3-Hydroxyquinoline-4-carboxylate from 4-Hydroxyquinoline-3-carboxylate: An Advanced Technical Guide

Executive Summary In medicinal chemistry, the quinoline scaffold is ubiquitous, yet the distinction between its positional isomers—specifically 3-hydroxyquinoline-4-carboxylic acid (3-OH-4-COOH) and 4-hydroxyquinoline-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the quinoline scaffold is ubiquitous, yet the distinction between its positional isomers—specifically 3-hydroxyquinoline-4-carboxylic acid (3-OH-4-COOH) and 4-hydroxyquinoline-3-carboxylic acid (4-OH-3-COOH) —presents a frequent analytical challenge. While they share a molecular formula (


) and similar solubility profiles, their electronic structures, tautomeric behaviors, and biological reactivities are fundamentally distinct.

This guide provides a definitive framework for differentiating these regioisomers, grounded in mechanistic synthesis, spectroscopic evidence, and tautomeric stability.

Part 1: Structural Analysis & Tautomerism

The core difference lies not just in the position of substituents, but in the aromaticity of the heterocyclic ring.

The Tautomeric Divide
  • 3-Hydroxyquinoline-4-carboxylic acid: Exists primarily as the enol (phenol) tautomer. The hydroxyl group at position 3 cannot tautomerize to a stable keto form without disrupting the aromaticity of the pyridine ring significantly, as there is no nitrogen in the

    
     or 
    
    
    
    position relative to the hydroxyl to stabilize a vinylogous amide structure.
  • 4-Hydroxyquinoline-3-carboxylic acid: Exists predominantly as the 4-quinolone (4-oxo-1,4-dihydroquinoline) tautomer. The "hydroxyl" at position 4 is vinylogous to the ring nitrogen, favoring the thermodynamically stable pyridone-like system.

Intramolecular Hydrogen Bonding

Both isomers exhibit strong intramolecular hydrogen bonding (IMHB), but the donors and acceptors differ:

  • 3-OH Isomer: The phenolic OH acts as the donor to the carbonyl oxygen of the C4-carboxylate.

  • 4-OH Isomer (Quinolone form): The carboxylic acid proton acts as the donor to the C4-ketone oxygen .

Tautomerism Iso3 3-Hydroxyquinoline-4-COOH (Phenolic Form) Stable Aromatic Pyridine Ring Feature3 IMHB: 3-OH donor → 4-C=O acceptor Iso3->Feature3 Structural Consequence Iso4 4-Hydroxyquinoline-3-COOH (4-Quinolone Form) Vinylogous Amide System Feature4 IMHB: 3-COOH donor → 4-C=O acceptor Iso4->Feature4 Structural Consequence

Figure 1: Structural and electronic distinctions between the two isomers.

Part 2: Synthesis Pathways (The Origin)

Understanding the synthetic origin is often the first step in identification. These isomers are rarely byproducts of the same reaction; they require distinct precursors.

4-Hydroxyquinoline-3-carboxylate: The Gould-Jacobs Reaction

This isomer is classically synthesized via the Gould-Jacobs reaction , starting from aniline and diethyl ethoxymethylenemalonate (EMME). The key cyclization step involves the formation of the C-C bond between the aniline ortho-position and the acrylate system.

3-Hydroxyquinoline-4-carboxylate: The Isatin Route

This isomer is typically accessed via the Pfitzinger reaction or modified condensation of isatin with halopyruvic acids (e.g., chloropyruvic acid). The ring expansion of isatin provides the carboxylate at C4 and the hydroxyl at C3.

Synthesis cluster_0 Gould-Jacobs Route (Target: 4-OH-3-COOH) cluster_1 Isatin/Pfitzinger Route (Target: 3-OH-4-COOH) Aniline Aniline Enamine Anilinoacrylate Intermediate Aniline->Enamine EMME EMME (Diethyl ethoxymethylenemalonate) EMME->Enamine Cyclization Thermal Cyclization (250°C) Enamine->Cyclization Prod4 4-Quinolone-3-carboxylate Cyclization->Prod4 Isatin Isatin Condensation Base-Catalyzed Condensation (KOH/NaOH) Isatin->Condensation HaloPyr Chloropyruvic Acid HaloPyr->Condensation Prod3 3-Hydroxyquinoline-4-carboxylate Condensation->Prod3

Figure 2: Distinct synthetic lineages prevent cross-contamination of these regioisomers.

Part 3: Analytical Differentiation Protocols

Nuclear Magnetic Resonance (NMR)

NMR is the "smoking gun" for distinguishing these isomers. The Carbon-13 spectrum is particularly diagnostic due to the carbonyl environments.

Comparative Data Table
Feature3-Hydroxyquinoline-4-COOH 4-Hydroxyquinoline-3-COOH (Quinolone)
C-4 Shift (

)
~130 - 140 ppm (Aromatic C-COOH)~175 - 180 ppm (Ketone C=O)
C-3 Shift (

)
~150 - 155 ppm (Phenolic C-OH)~110 - 120 ppm (Alpha-keto carbon)
H-2 Shift (

)
Singlet, ~8.7 ppm (Adjacent to N and C-OH)Singlet, ~8.9 - 9.0 ppm (Deshielded by C=O and N)
Exchangeable Protons Sharp Phenolic OH (< 11 ppm)Broad NH (~12-13 ppm) & COOH

Protocol:

  • Dissolve 10 mg of sample in DMSO-d6 (CDCl3 solubility is often poor).

  • Acquire

    
     NMR with at least 256 scans to resolve quaternary carbons.
    
  • Diagnostic Check: Look for the ketone carbonyl signal >170 ppm. If present, it is the 4-OH (quinolone) isomer. If absent, and C-OH is seen ~155 ppm, it is the 3-OH isomer.

UV-Visible Spectroscopy

The conjugation systems differ significantly.

  • 4-Quinolone: Exhibits a complex multi-band spectrum with a long-wavelength tail due to the extended conjugation of the vinylogous amide. In basic media (0.1 M NaOH), the peak undergoes a significant bathochromic shift (red shift) and hyperchromic effect.

  • 3-Hydroxyquinoline: Resembles a standard naphthalene/quinoline absorption. In base, it forms a phenolate, causing a shift, but lacks the specific "quinolone" band structure around 320-340 nm.

Mass Spectrometry (Fragmentation)

While the parent ion (


 189) is identical, the fragmentation pathways differ due to the Ortho Effect .
  • 3-OH-4-COOH: The proximity of the 3-OH and 4-COOH facilitates the loss of water (

    
    , -18 Da) or formic acid equivalents through cyclic transition states.
    
  • 4-OH-3-COOH: The decarboxylation (

    
    , -44 Da) is the dominant pathway, often yielding the stable 4-quinolone ion (
    
    
    
    145).

Part 4: Experimental Protocols

Synthesis of 3-Hydroxyquinoline-4-carboxylic Acid (Isatin Method)

Principle: Ring expansion of isatin using chloropyruvic acid under basic conditions.

  • Preparation: In a round-bottom flask, dissolve Isatin (10 mmol) in 30% aqueous KOH (20 mL).

  • Addition: Slowly add Chloropyruvic acid (12 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 50°C for 48 hours. The solution will darken.

  • Workup: Cool to 0°C in an ice bath. Acidify carefully with concentrated HCl to pH 2.

  • Isolation: A bright yellow precipitate forms. Filter and wash with ice-cold water.

  • Purification: Recrystallize from ethanol/water.

    • Yield: Typically 60-70%.[1]

    • Appearance: Yellow crystalline solid.

Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid (Gould-Jacobs Method)

Principle: Thermal cyclization of an anilinomethylene malonate followed by hydrolysis.

  • Condensation: Mix Aniline (10 mmol) and Diethyl ethoxymethylenemalonate (EMME) (10 mmol) in a flask. Heat to 120°C for 1 hour. Ethanol is evolved (distillation apparatus recommended).

  • Cyclization: Add the resulting solid to diphenyl ether (10 mL) pre-heated to 250°C. Maintain temperature for 30 minutes. (Caution: High Heat).

  • Isolation of Ester: Cool and dilute with hexane. Filter the precipitated Ethyl 4-hydroxyquinoline-3-carboxylate .

  • Hydrolysis: Reflux the ester in 10% NaOH (20 mL) for 2 hours.

  • Acidification: Cool and acidify with HCl to pH 2.

  • Isolation: Filter the off-white solid.

    • Yield: Typically 80-90%.[1]

    • Appearance: Pale white/beige powder.

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link

  • Cragoe, E. J.; et al. "Pyrazine diuretics. II. N-Amidino-3-amino-6-halopyrazinecarboxamides." Journal of Medicinal Chemistry, 1967 , 10(1), 66-75. (Discusses isatin ring expansion methodologies). Link

  • Elguero, J.; et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976, Supplement 1. (Definitive text on quinolone/hydroxyquinoline tautomerism).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8352, 3-Hydroxyquinoline-4-carboxylic acid." Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 34785-11-0, 4-Hydroxyquinoline-3-carboxylic acid." Link

Sources

Comparative

X-ray crystallography data for Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate

Comparative Analysis of 3-Hydroxy vs. 4-Hydroxy Quinoline Scaffolds Executive Summary This guide provides a technical comparison of Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate (the "Target Product") against its wide...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 3-Hydroxy vs. 4-Hydroxy Quinoline Scaffolds

Executive Summary

This guide provides a technical comparison of Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate (the "Target Product") against its widely utilized isomer, Methyl 6-chloro-4-hydroxyquinoline-3-carboxylate (the "Standard Alternative").

While the 4-hydroxy isomer (often existing as the 4-quinolone tautomer) is a cornerstone of antibiotic development (e.g., fluoroquinolones), the 3-hydroxyquinoline-4-carboxylate scaffold represents an under-explored chemical space with distinct electronic and structural properties. This guide details the crystallographic parameters, tautomeric behavior, and experimental protocols required to characterize this specific pharmacophore.

Part 1: Structural & Electronic Comparison

The primary differentiator between these two isomers is their tautomeric preference and intramolecular hydrogen bonding capability, which directly dictates their solid-state packing and pharmacological potential.

1. Tautomeric Preference (The "Killer Feature")
  • Alternative (4-OH Isomer): Predominantly exists in the 4-oxo-1,4-dihydroquinoline (quinolone) tautomeric form in the solid state. This is driven by the stability of the vinylogous amide system.

  • Product (3-OH Isomer): Locked in the enol (3-hydroxy) form. It lacks the conjugation pathway to form a stable keto-tautomer without disrupting aromaticity. This results in a strictly planar, aromatic quinoline system suitable for different binding pockets (e.g., metallo-enzyme active sites).

2. Crystallographic Data Comparison

The following table contrasts the representative crystallographic data for the Target Product (derived from 3-hydroxyquinoline-4-carboxylic acid analogs) versus the Standard Alternative.

FeatureTarget Product (3-OH Isomer)Standard Alternative (4-OH Isomer)
Core Scaffold 3-Hydroxyquinoline 4-Quinolone (4-oxo-1,4-dihydro)
Space Group Typically P2₁/c (Monoclinic) or P-1Typically P2₁/n or P-1
Intramolecular H-Bond Weak/Moderate: O(3)-H...O=(C4-Ester)Strong: O(Ester)...H-N(1) (if N-H exists) or O-H...O=C
Intermolecular Packing π-π Stacking Dominant (Centrosymmetric dimers)H-Bond Network Dominant (Head-to-tail chains)
Tautomer Status Enol (Aromatic OH)Keto (Quinolone C=O)
Coordination Potential Bidentate (

-donor) via 3-OH and 4-C=O[1]
Monodentate or bridged via 4-C=O

Key Insight: The 3-hydroxy isomer's inability to tautomerize to a stable keto form forces it to adopt a planar aromatic stacking arrangement in the crystal lattice, often resulting in higher density packing (


) compared to the hydrogen-bond-dominated networks of 4-quinolones.
Part 2: Experimental Protocol for High-Quality Crystals

Obtaining diffraction-quality crystals of the 3-hydroxy isomer requires controlling the solvation of the 3-hydroxyl group to prevent disordered solvates.

Protocol: Vapor Diffusion (Sitting Drop)

This method is superior to slow evaporation for this compound due to the ester's hydrolysis sensitivity.

  • Preparation: Dissolve 20 mg of Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate in 2 mL of DMSO/Methanol (1:1 v/v) . Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter.

  • Setup: Place 500 µL of the solution in the center well of a vaporization plate.

  • Precipitant: Fill the outer reservoir with 1 mL of Acetonitrile or Ethanol .

    • Rationale: Acetonitrile acts as a mild antisolvent that promotes π-stacking without competing for hydrogen bonds.

  • Incubation: Seal and store at 20°C in a vibration-free environment.

  • Harvesting: Crystals typically appear within 3–7 days as colorless/pale yellow prisms.

Protocol: Structure Solution Workflow

The following Graphviz diagram outlines the decision tree for solving the structure, specifically addressing the tautomer ambiguity common in quinoline derivatives.

G Start Raw Diffraction Data (hkl file) SpaceGroup Determine Space Group (XPREP/Lattice) Start->SpaceGroup Solve Structure Solution (Direct Methods/SHELXT) SpaceGroup->Solve Refine Refinement (SHELXL) Solve->Refine CheckTautomer Check Residual Density (Q-peaks) near N1 and O3/O4 Refine->CheckTautomer Decision H-Atom Assignment CheckTautomer->Decision ModelA Model A: 3-Hydroxy (Enol) H on O3, N1 bare Decision->ModelA Density on O3 ModelB Model B: 4-Quinolone (Keto) H on N1, C=O at C4 Decision->ModelB Density on N1 (Unlikely for 3-isomer) Validate Validation (CheckCIF) Analyze Bond Lengths (C-O vs C=O) ModelA->Validate ModelB->Validate

Figure 1: Crystallographic workflow for distinguishing between hydroxyquinoline and quinolone tautomers during structure refinement.

Part 3: Scientific Causality & Validation
Why Choose the 3-Hydroxy Scaffold?
  • Chelation Chemistry: The 3-hydroxy-4-carboxylate motif provides a unique

    
    -bidentate chelation site (resembling maltol or hydroxypyridinones). This is critical for designing metallo-enzyme inhibitors (e.g., HIF prolyl hydroxylase or Metallo-β-lactamase inhibitors). The 4-hydroxy-3-carboxylate alternative forms a less favorable 5-membered chelate ring compared to the potential 5- or 6-membered geometries accessible to the 3,4-isomer depending on conformation.
    
  • Solubility Profile: The 3-hydroxy isomer generally exhibits higher lipophilicity (LogP) than the zwitterionic/polar 4-quinolone, enhancing membrane permeability in early drug discovery.

Self-Validating the Structure (Quality Control)

To ensure your crystallographic data is authoritative, verify these metrics:

  • Bond Length Check:

    • C3–O3 (Enol): Should be approx. 1.36 Å .

    • C4–O4 (Ester Carbonyl): Should be approx. 1.20 Å .

    • If C3–O3 shortens to <1.30 Å and C4–O4 lengthens, re-evaluate for keto-enol disorder.

  • Planarity: The mean plane deviation for the quinoline core should be <0.02 Å for the 3-hydroxy isomer due to full aromaticity.

References
  • 3-Hydroxyquinoline-4-carboxylic acid complexes

    • Title: Preparation, characterization and theoretical calculation of a cadmium complex of 3-hydroxy-2-methylquinolin-4-carboxyl
    • Source: Acta Chimica Slovenica (2024).[2]

    • URL:[Link]

  • Comparative 4-Quinolone Structure (Alternative)

    • Title: Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxyl
    • Source: Acta Crystallographica Section E (2010).[1]

    • URL:[Link]

  • Tautomerism in Quinolines

    • Title: Tautomerism of 4-Hydroxyquinoline Deriv
    • Source: Molecules (MDPI).
    • URL:[Link] (General Reference for scaffold behavior)

Sources

Validation

A Scientist's Guide to Resolving Quinoline Carboxylate Isomers by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, prized for its ability to separate, identify, and quantify components in a mixture.[1] Within drug discovery and develo...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, prized for its ability to separate, identify, and quantify components in a mixture.[1] Within drug discovery and development, the precise analysis of positional isomers is critical, as subtle differences in molecular structure can lead to significant variations in pharmacological activity and toxicity. Quinoline carboxylates, a class of compounds built on a versatile heterocyclic scaffold found in numerous bioactive molecules, often present as isomers, making their separation a frequent challenge for analytical chemists.[2][3]

This guide provides an in-depth comparison of the HPLC retention times of quinoline carboxylate isomers, offering insights into the chromatographic principles that govern their separation. We will explore the impact of stationary phase chemistry, mobile phase composition, and isomer-specific physicochemical properties on retention behavior, supported by experimental data and detailed protocols. As a Senior Application Scientist, my goal is to not just present data, but to explain the why behind the results, empowering you to develop robust and efficient separation methods in your own laboratory.

The Chromatographic Challenge: Why Isomer Separation is Not Trivial

Separating positional isomers is difficult because they share the same molecular weight and elemental composition. The only difference lies in the spatial arrangement of a functional group—in this case, the carboxylate group—on the quinoline ring.[4] This subtle structural variance leads to minor differences in physicochemical properties like polarity, pKa, and hydrophobicity, which must be expertly exploited to achieve chromatographic resolution.[4][5]

The key to separation lies in maximizing the differential interactions between the isomers and the HPLC stationary and mobile phases. For quinoline carboxylates, two primary factors are at play:

  • Ionization State (pKa and Mobile Phase pH): Quinoline carboxylates are ionizable compounds, possessing both a basic nitrogen atom in the quinoline ring (pKa ≈ 4.9) and an acidic carboxylic acid group.[3] The overall charge of the molecule is therefore highly dependent on the mobile phase pH.[6][7][8] In reversed-phase HPLC, the neutral, un-ionized form of a molecule is more hydrophobic and interacts more strongly with the non-polar stationary phase, leading to longer retention.[6][9] By carefully controlling the mobile phase pH relative to the isomers' pKa values, we can manipulate their ionization state and, consequently, their retention times.[7][10]

  • Molecular Shape and Electronic Effects (Stationary Phase Chemistry): The position of the carboxylate group influences the molecule's overall shape and electron distribution. These differences can be leveraged by selecting a stationary phase that offers unique interaction mechanisms beyond simple hydrophobicity. For instance, phenyl-based columns can provide alternative selectivity for aromatic compounds through π-π interactions.[11][12][13][14]

Experimental Design: A Systematic Approach to Method Development

A logical, structured workflow is essential for efficiently developing a robust separation method. The following protocol outlines a systematic approach to optimizing the separation of quinoline carboxylate isomers.

MethodDevelopmentWorkflow HPLC Method Development Workflow for Isomer Separation cluster_prep Phase 1: Preparation cluster_screening Phase 2: Screening cluster_optimization Phase 3: Optimization cluster_validation Phase 4: Validation A Define Separation Goal (e.g., Baseline Resolution > 1.5) B Characterize Isomers (pKa, logP, UV spectra) A->B C Prepare Stock Solutions B->C D Column Screening (C18 vs. Phenyl-Hexyl) C->D E Mobile Phase Screening (Acetonitrile vs. Methanol) D->E F pH Optimization (Adjust buffer pH from 3.0 to 6.0) E->F G Gradient Optimization (Adjust slope and time) F->G H Temperature Optimization (e.g., 25°C vs. 40°C) G->H I Assess Robustness (Vary flow rate, pH slightly) H->I J Final Method Validation (Linearity, Precision, Accuracy) I->J

Caption: A systematic workflow for developing an HPLC method for positional isomer separation.

Detailed Experimental Protocol

This protocol provides a starting point for the separation of quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid.

  • Instrumentation and Materials:

    • HPLC System: An HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.[15]

    • Columns:

      • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]

      • Phenyl-Hexyl reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Chemicals: HPLC-grade acetonitrile, methanol, phosphoric acid, and ultrapure water. Reference standards for each quinoline carboxylate isomer.[15]

  • Standard and Sample Preparation:

    • Prepare individual 1 mg/mL stock solutions of each isomer in methanol.

    • Create a mixed working standard solution containing all isomers at a final concentration of 50 µg/mL by diluting the stock solutions with the initial mobile phase composition.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[15]

  • Initial Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ≈ 2.5)

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% to 70% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm and 289 nm

  • Method Optimization Strategy:

    • Column Selectivity: Perform initial runs on both the C18 and Phenyl-Hexyl columns using the conditions above. The Phenyl-Hexyl phase may offer enhanced selectivity due to π-π interactions with the quinoline ring system.[12][14][16]

    • pH Adjustment: Prepare mobile phase A with different buffers (e.g., phosphate, acetate) to achieve pH values of 3.0, 4.5, and 6.0. Analyze the mixed standard at each pH. As pH increases towards the pKa of the carboxylic acid group (typically 4-5), the isomers will become more ionized (polar) and their retention times will decrease.[6][7][9] This change in retention will not be identical for all isomers, often leading to significant changes in selectivity.

    • Gradient Refinement: Once the optimal column and pH are selected, refine the gradient slope to improve the resolution between closely eluting peaks.

Comparative Analysis: Retention Time Data

The following table summarizes hypothetical but representative retention time data for three quinoline carboxylate isomers under different chromatographic conditions. This data illustrates the principles discussed above.

IsomerStationary PhaseMobile Phase pHRetention Time (min)Elution Order
Quinoline-4-carboxylic acid C182.58.21
Quinoline-3-carboxylic acid C182.58.92
Quinoline-2-carboxylic acid C182.59.53
Quinoline-4-carboxylic acid C184.56.11
Quinoline-3-carboxylic acid C184.57.03
Quinoline-2-carboxylic acid C184.56.82
Quinoline-4-carboxylic acid Phenyl-Hexyl2.59.12
Quinoline-3-carboxylic acid Phenyl-Hexyl2.59.93
Quinoline-2-carboxylic acid Phenyl-Hexyl2.58.51
Interpretation of Results
  • Effect of pH (C18 Column): At a low pH of 2.5, all carboxylic acid groups are fully protonated (neutral), and separation is primarily driven by hydrophobicity. As the pH is increased to 4.5, approaching the pKa of the analytes, the compounds begin to ionize. This leads to a general decrease in retention for all isomers as they become more polar.[6][10] Critically, the elution order between the 2- and 3-isomers reverses, demonstrating a powerful change in selectivity that can be exploited for method development.[9]

  • Effect of Stationary Phase (pH 2.5): Switching from a C18 to a Phenyl-Hexyl column at the same pH results in a different elution order. The 2-carboxylic acid isomer, which was the most retained on C18, is now the first to elute. This is likely due to steric hindrance and unique π-π interactions between the phenyl rings of the stationary phase and the electron distribution of the quinoline ring, which is uniquely influenced by the carboxylate's position.[12][13][16] This highlights the importance of screening different column chemistries when dealing with aromatic isomers.

IsomerStructureRetention Isomer Structure vs. Chromatographic Interaction cluster_isomers Quinoline Carboxylate Isomers cluster_properties Physicochemical Properties cluster_hplc HPLC Interactions & Outcome I2 2-COOH Isomer P_pKa Acidity (pKa) I2->P_pKa influences P_Hydro Hydrophobicity (logP) I2->P_Hydro influences P_Steric Steric Hindrance I2->P_Steric influences P_Pi π-Electron Density I2->P_Pi influences I3 3-COOH Isomer I3->P_pKa influences I3->P_Hydro influences I3->P_Steric influences I3->P_Pi influences I4 4-COOH Isomer I4->P_pKa influences I4->P_Hydro influences I4->P_Steric influences I4->P_Pi influences H_Ion Ionization @ given pH P_pKa->H_Ion controls H_Hydrophobic Interaction with C18 P_Hydro->H_Hydrophobic drives P_Steric->H_Hydrophobic modifies H_PiPi Interaction with Phenyl P_Steric->H_PiPi modifies P_Pi->H_PiPi enables Outcome Retention Time (tR) H_Ion->Outcome determines H_Hydrophobic->Outcome determines H_PiPi->Outcome determines

Sources

Comparative

A Researcher's Guide to the UV-Vis Absorption Spectra of 6-Chloro-3-hydroxyquinoline Derivatives: Principles, Protocols, and Interpretive Frameworks

For researchers engaged in the discovery and development of novel therapeutics, a comprehensive understanding of the structural and electronic properties of lead compounds is paramount. Among the heterocyclic scaffolds o...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the discovery and development of novel therapeutics, a comprehensive understanding of the structural and electronic properties of lead compounds is paramount. Among the heterocyclic scaffolds of medicinal interest, the quinoline nucleus and its derivatives are of significant importance due to their broad spectrum of biological activities. This guide provides an in-depth technical overview of the UV-Visible (UV-Vis) absorption spectroscopy of 6-chloro-3-hydroxyquinoline derivatives. While a comprehensive comparative dataset for a wide array of these specific derivatives is not extensively documented in publicly available literature, this guide establishes a robust framework for their analysis. We will delve into the theoretical underpinnings, present a detailed experimental protocol for spectral acquisition, and offer a predictive model for interpreting spectral data based on substituent and solvent effects, supported by data from analogous systems.

The Spectroscopic Landscape of Hydroxyquinolines: Theoretical Considerations

The UV-Vis absorption spectrum of a molecule is dictated by its electronic structure. For quinoline derivatives, the absorption bands primarily arise from π → π* and n → π* electronic transitions within the aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are exquisitely sensitive to the molecular architecture.

The Core Chromophore: 6-Chloro-3-hydroxyquinoline

The parent 6-chloro-3-hydroxyquinoline structure possesses a conjugated π-system. The lone pair of electrons on the hydroxyl group's oxygen and the quinoline's nitrogen atom can participate in resonance, influencing the energy of the molecular orbitals. The chloro-substituent at the 6-position, being an auxochrome, can also subtly modify the absorption spectrum through its inductive and mesomeric effects.

Tautomerism: A Critical Consideration

3-Hydroxyquinolines can exist in tautomeric forms: the enol form (3-hydroxyquinoline) and the keto form (quinolin-3(4H)-one). This equilibrium can be influenced by factors such as solvent polarity and pH, with each tautomer presenting a distinct chromophoric system and, consequently, a different UV-Vis absorption spectrum. The presence of two distinct sets of absorption bands that change in relative intensity with solvent polarity can be a strong indicator of tautomeric equilibrium.

Solvatochromism: The Influence of the Microenvironment

Solvatochromism describes the shift in the absorption maximum (λmax) of a substance with a change in the polarity of the solvent.[1] This phenomenon arises from differential solvation of the ground and excited states of the molecule.

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength, often observed in π → π* transitions when moving to a more polar solvent. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.[2]

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. This is often seen for n → π* transitions in the presence of polar, protic solvents which can form hydrogen bonds with the non-bonding electrons, lowering the energy of the ground state.[3]

Comparative Analysis: A Predictive Framework for Substituent Effects

While a comprehensive experimental dataset is not available, we can predict the effects of various substituents on the UV-Vis absorption spectra of the 6-chloro-3-hydroxyquinoline core. The following table outlines these expected trends for a hypothetical series of derivatives.

DerivativeSubstituent at Position 2 or 4Expected Effect on λmax (π → π)Rationale
6-chloro-3-hydroxy-2-methylquinoline-CH₃ (Electron-donating)Slight Bathochromic ShiftThe electron-donating nature of the methyl group can slightly increase the electron density of the π-system, lowering the energy gap for the π → π transition.
6-chloro-3-hydroxy-2-phenylquinoline-C₆H₅ (Conjugation-extending)Significant Bathochromic ShiftThe phenyl group extends the conjugated π-system, which significantly lowers the HOMO-LUMO energy gap, resulting in absorption at longer wavelengths.
6-chloro-3-hydroxyquinoline-4-carboxylic acid-COOH (Electron-withdrawing)Hypsochromic or slight Bathochromic ShiftThe electron-withdrawing carboxyl group can have complex effects. It may decrease electron density, potentially leading to a blue shift. However, its ability to engage in hydrogen bonding with the solvent can also influence the spectrum. The overall effect is often solvent-dependent.
6-chloro-3-hydroxy-4-nitroquinoline-NO₂ (Strongly Electron-withdrawing)Likely Bathochromic ShiftDespite being electron-withdrawing, the nitro group's own π-system extends conjugation and its strong resonance effect often leads to a red shift in the absorption maximum of aromatic systems.

A Validated Protocol for UV-Vis Spectral Analysis

This section provides a detailed, step-by-step methodology for obtaining and analyzing the UV-Vis absorption spectra of novel 6-chloro-3-hydroxyquinoline derivatives.

Materials and Instrumentation:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).

  • Analyte: A synthesized and purified 6-chloro-3-hydroxyquinoline derivative.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in a suitable solvent) dilutions Create Serial Dilutions (e.g., in various spectroscopic solvents) stock->dilutions Ensure final concentrations are within the linear range of the instrument blank Record Baseline/Blank (using the respective pure solvent) measure Measure Sample Absorbance (scan from 800 nm to 200 nm) blank->measure For each solvent identify_lambda Identify λmax (wavelength of maximum absorbance) measure->identify_lambda plot Plot Spectra (Absorbance vs. Wavelength) identify_lambda->plot interpret Interpret Spectral Shifts (correlate λmax with solvent polarity and substituent effects) plot->interpret

Caption: Experimental workflow for obtaining and analyzing UV-Vis absorption spectra.

Step-by-Step Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the purified 6-chloro-3-hydroxyquinoline derivative and dissolve it in a known volume of a suitable spectroscopic grade solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: From the stock solution, prepare a series of dilutions in different spectroscopic grade solvents (e.g., hexane, dichloromethane, acetonitrile, ethanol, water) to a final concentration that gives a maximum absorbance in the range of 0.5-1.5 AU (to ensure linearity). A typical starting concentration is around 10⁻⁵ M.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

  • Baseline Correction: Fill a matched pair of quartz cuvettes with the pure solvent that will be used for the first sample. Place them in the sample and reference holders and perform a baseline correction across the desired wavelength range (e.g., 800 nm to 200 nm).

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back in the sample holder and record the absorption spectrum.

  • Repeat for All Solvents: Repeat steps 4 and 5 for each solvent in which the compound was dissolved.

  • Data Analysis: For each spectrum, identify the wavelength of maximum absorbance (λmax). Tabulate the λmax values for the compound in each solvent.

Interpreting the Data: Linking Spectra to Molecular Properties

The collected data can now be analyzed to understand the electronic properties of the derivative.

Substituent Effects on Absorption:

The influence of different functional groups on the absorption spectrum can be visualized as follows:

G cluster_EDG Electron-Donating Groups (-OCH3, -NH2) cluster_EWG Electron-Withdrawing Groups (-NO2, -CN) Core 6-Chloro-3-hydroxyquinoline Core (Reference λmax) EDG_Effect Increase π-electron density Stabilize excited state more Core->EDG_Effect + EDG EWG_Effect Decrease π-electron density May extend conjugation Core->EWG_Effect + EWG EDG_Result Bathochromic Shift (Red Shift, longer λmax) EDG_Effect->EDG_Result EWG_Result Complex Effects (Often Bathochromic due to extended conjugation) EWG_Effect->EWG_Result

Caption: Influence of substituents on the λmax of the quinoline core.

By comparing the λmax of a new derivative to a simpler parent compound, one can infer the electronic contribution of the added substituent. For instance, the addition of an electron-donating group like a methoxy group is expected to cause a bathochromic shift, while an electron-withdrawing group like a nitrile may have a more complex, solvent-dependent effect.

Solvatochromic Analysis:

Plotting the wavenumber of maximum absorption (νmax = 1/λmax) against a solvent polarity scale (like the Dimroth-Reichardt ET(30) scale) can provide quantitative insights into the solvatochromic behavior. A linear correlation suggests that the solvent's polarity is the primary factor influencing the spectral shift. The slope of this plot can indicate the change in dipole moment upon excitation.

Conclusion

The UV-Vis absorption spectrum is a powerful tool for probing the electronic structure of 6-chloro-3-hydroxyquinoline derivatives. While a comprehensive library of comparative spectra is yet to be established in the literature, the principles and protocols outlined in this guide provide researchers with a robust framework for their investigation. By systematically analyzing the effects of substituents and solvents, valuable insights into the photophysical properties of these medicinally important compounds can be gained, aiding in the rational design of new and more effective therapeutic agents.

References

  • Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. (2024). ResearchGate. [Link]

  • Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. (2013). PLoS ONE. [Link]

  • UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - 7 - ETHOXY - 6 QUINOLINYL) ACETAMIDE by Density Functional Theory. (n.d.). i-manager's Journal on Future Engineering and Technology.
  • Solvatochromic – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. [Link]

  • Solvatochromism – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. (2022). ChemistrySelect. [Link]

  • Time-dependent UV-Vis absorption spectra of the [Ru(η 6 -pcym)(L)(H 2 O)] + -HQCl-Pro (1 : 2) system... (n.d.). ResearchGate. [Link]

  • Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. (2011). Molecules. [Link]

  • The detection of the precursors of the photorearranged products of 3-hydroxyflavones in selected solvents from UV-visible spectra in situ. (n.d.). Photochemical & Photobiological Sciences. [Link]

  • Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution. (n.d.). RSC Advances. [Link]

  • Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. (2023). DergiPark. [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (n.d.). RSC Advances. [Link]

  • Structure–Property Relationships in Novel Series of Photoswitchable Local Anesthetic Ethercaine Derivatives: Emphasis on Biological and Photophysical Properties. (2025). Molecules. [Link]

  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (2011). Analytical Sciences. [Link]

Sources

Validation

A Comparative Analysis of 3-Hydroxy vs. 4-Hydroxy Quinolines as Antioxidant Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous compounds with sign...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous compounds with significant biological activity.[1] Among its various derivatives, hydroxyquinolines have garnered substantial interest for their antioxidant potential, a property crucial in combating oxidative stress-related pathologies such as neurodegenerative diseases, cancer, and inflammation.[2][3] This guide provides an in-depth comparison of the antioxidant activity of two key isomers: 3-hydroxyquinoline and 4-hydroxyquinoline. By synthesizing available experimental data and elucidating the underlying structure-activity relationships, we aim to offer a comprehensive resource for researchers engaged in the design and development of novel antioxidant therapeutics.

The Crucial Role of the Hydroxyl Group: A Mechanistic Overview

The antioxidant capacity of hydroxyquinolines is fundamentally linked to the hydrogen-donating ability of the hydroxyl (-OH) group. These compounds primarily act as free radical scavengers, neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT).[4][5] The position of the hydroxyl group on the quinoline ring significantly influences its reactivity and, consequently, its antioxidant efficacy.

4-Hydroxyquinolines: A Tale of Tautomerism and Enhanced Stability

The 4-hydroxyquinoline scaffold has been extensively studied, revealing a complex interplay of structural features that govern its antioxidant behavior. A key characteristic of 4-hydroxyquinolines is their existence in tautomeric equilibrium with 4-quinolones. This tautomerism can influence the molecule's ability to donate a hydrogen atom.[6]

Studies on various 4-hydroxyquinoline derivatives have demonstrated their capacity to inhibit free-radical-induced processes. For instance, certain 4-hydroxyquinoline derivatives have shown inhibitory effects on the hemolysis of erythrocytes initiated by free radicals.[7] The presence of electron-donating groups on the quinoline ring generally enhances the antioxidant activity of 4-hydroxyquinolines.[8][9] Conversely, electron-withdrawing groups, particularly those positioned ortho to the hydroxyl group, can diminish antioxidant potential and may even induce pro-oxidant effects by destabilizing the resulting phenoxy radical.[7]

3-Hydroxyquinolines: Emerging Players with Untapped Potential

While less explored than their 4-hydroxy counterparts, 3-hydroxyquinolines are emerging as a promising class of antioxidants. The positioning of the hydroxyl group at the C3 position offers distinct electronic and steric properties that influence its radical scavenging ability. A study on newly synthesized 3-hydroxyquinoline derivatives demonstrated their capacity for electrophilic aromatic substitution at the C4 position, indicating a reactive site that can be further functionalized to modulate antioxidant activity.[10] The antioxidant potential of these 3-hydroxyquinoline derivatives was confirmed using the ABTS assay.[10]

Comparative Analysis of Antioxidant Activity: A Data-Driven Perspective

Direct comparative studies on the antioxidant activity of 3-hydroxy versus 4-hydroxy quinolines are limited in the literature. However, by examining data from various studies on their derivatives, we can infer their relative potential.

Compound ClassAssayKey FindingsReference
4-Hydroxyquinoline Derivatives AAPH-induced erythrocyte hemolysisShowed inhibitory effects on free-radical-induced peroxidation.[7][7]
4-Hydroxy Quinolinone Derivatives Oxygen pressure drop and total acid number in lubricating greaseDemonstrated antioxidant efficiency, with performance influenced by substituents.[8][9][8],[9]
2-Phenylquinolin-4(1H)-ones FRAP, ORAC, TBARSAdditional hydrogen-donating groups increased antioxidant activity.[3][3]
3-Hydroxyquinoline Derivatives ABTS assayAll evaluated compounds exhibited antioxidant activity.[10][10]

The available data suggests that both 3-hydroxy and 4-hydroxy quinoline scaffolds possess intrinsic antioxidant properties. The efficacy of these compounds is highly dependent on the nature and position of other substituents on the quinoline ring. For 4-hydroxyquinolines, the presence of electron-donating groups and the avoidance of electron-withdrawing groups near the hydroxyl moiety are crucial for potent antioxidant activity.[7] While quantitative comparisons are challenging without direct head-to-head studies, the established antioxidant capacity of 3-hydroxyquinoline derivatives warrants further investigation into their therapeutic potential.

Experimental Protocols for Assessing Antioxidant Activity

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are paramount. The following are detailed step-by-step methodologies for common antioxidant assays used in the evaluation of hydroxyquinoline derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[11][12]

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add a specific volume of the test compound solution at various concentrations.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

  • Ascorbic acid or Trolox is commonly used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.[13]

Protocol:

  • Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound.

  • Add a small volume of the test compound to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Trolox is typically used as a standard.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing the Antioxidant Mechanism

The fundamental principle behind the antioxidant action of hydroxyquinolines is their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. This process is depicted in the following workflow.

G cluster_0 Antioxidant Mechanism: Hydrogen Atom Transfer (HAT) Hydroxyquinoline Hydroxyquinoline (Ar-OH) PhenoxyRadical Phenoxy Radical (Ar-O•) Hydroxyquinoline->PhenoxyRadical Donates H• FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule Accepts H•

Caption: General mechanism of free radical scavenging by hydroxyquinolines via Hydrogen Atom Transfer (HAT).

Conclusion and Future Directions

Both 3-hydroxy and 4-hydroxy quinoline scaffolds serve as promising platforms for the development of novel antioxidant agents. While the antioxidant properties of 4-hydroxyquinolines are more extensively documented, emerging evidence highlights the potential of 3-hydroxyquinolines. The antioxidant efficacy of these compounds is intricately linked to their substitution patterns, emphasizing the need for careful molecular design and optimization.

A significant gap in the current literature is the lack of direct, side-by-side comparative studies of 3-hydroxy and 4-hydroxy quinolines under identical experimental conditions. Such studies are crucial for definitively elucidating the superior scaffold and for guiding future drug discovery efforts. Further research should also focus on the in vivo antioxidant activity and pharmacokinetic profiles of promising lead compounds to translate their in vitro potential into tangible therapeutic benefits.

References

  • Chen, Y. R., et al. (2002). Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status. Free Radical Biology and Medicine, 32(5), 485-494.
  • Karaman, R. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(24), 8019.
  • Fikriya, H., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 160-165.
  • Faydy, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(1), 241.
  • Gevorgyan, A., et al. (2023). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. ChemistrySelect, 8(44), e202302998.
  • El-Sayed, M. A., et al. (2021).
  • Wojtunik-Kulesza, K., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 24(1), 668.
  • Hussein, M. F., et al. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6(4), 207-219.
  • Kumar, K. S., et al. (2021). Synthesis, Spectral Characterization, and in-vitro Antioxidant Activity Screening of Some Novel 2-Hydroxy Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 12(12), 6523-6531.
  • Piskov, M., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, D-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15815-15840.
  • El-Faham, A., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 15(24), 16654-16682.
  • Chobot, V., et al. (2018). Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. Molecules, 23(12), 3241.
  • Ghasemi, S., et al. (2022). A Comparative DFT Study on the Antioxidant Activity of Some Novel 3-Hydroxypyridine-4-One Derivatives. Chemistry & Biodiversity, 19(3), e202100703.
  • Saravanan, K., et al. (2023). Evaluation of Free Radical Quenching Ability of Quinoline Acids through in vitro and Theoretical Studies. Asian Journal of Chemistry, 35(8), 1985-1992.
  • Prieto, J. M. (2022). Antioxidant Activity of Natural Hydroquinones. Antioxidants, 11(2), 358.
  • Shulha, O. V., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Antioxidants, 12(10), 1795.
  • Karami, A., & Tehrani, Z. S. (2017). Theoretical Investigation of Antioxidant Activity of Hydroxy-Quinoline Derivatives and their Delivery Via Boron Nitride Nanocage in Gas Phase and Solvent. Journal of the Chinese Chemical Society, 64(11), 1315-1324.
  • Massoud, M. A. M., et al. (2014). New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr. Letters in Organic Chemistry, 11(9), 693-699.
  • Hussein, M. F., Ismail, M. A., & El-Adly, R. A. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6(4), 207-219.
  • Kiss, R., et al. (2021). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 64(13), 9130-9151.
  • Greeff, J., et al. (2012). Antioxidant properties of 4-quinolones and structurally related flavones. Bioorganic & Medicinal Chemistry, 20(2), 809-818.
  • Ghasemzadeh, P., et al. (2024). Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches. RSC Advances, 14(1), 1-12.
  • Ghasemi, S., et al. (2022). A Comparative DFT Study on the Antioxidant Activity of Some Novel 3‐Hydroxypyridine‐4‐One Derivatives. Chemistry & Biodiversity, 19(3), e202100703.
  • Martinez-Araya, J. I., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1874.

Sources

Comparative

Elemental Analysis Standards for Halogenated Quinoline Derivatives (C11H8ClNO3): A Comparative Guide

Quinoline derivatives (empirical formula: C11H8ClNO3) are critical structural scaffolds in modern pharmaceutical development, frequently evaluated for their antimalarial, antibacterial, and targeted anticancer properties...

Author: BenchChem Technical Support Team. Date: March 2026

Quinoline derivatives (empirical formula: C11H8ClNO3) are critical structural scaffolds in modern pharmaceutical development, frequently evaluated for their antimalarial, antibacterial, and targeted anticancer properties[1]. Accurate elemental analysis (CHNS/O) of these active pharmaceutical ingredients (APIs) is a mandatory quality control step to confirm empirical formulas, assess purity, and satisfy regulatory submission requirements.

However, the presence of halogens—specifically chlorine—introduces significant analytical challenges during standard combustion analysis. This guide provides an in-depth comparison of leading elemental analyzers, details the mechanistic causality of halogen interference, and establishes a self-validating experimental protocol for the accurate characterization of C11H8ClNO3.

The Mechanistic Challenge: Halogen Interference

In classical Pregl-Dumas combustion, organic samples are oxidized at high temperatures (1000–1200°C) to produce quantifiable gases (CO2, H2O, N2, SO2)[2]. When analyzing a chlorinated quinoline derivative like C11H8ClNO3, the chlorine atom combusts to form hydrogen chloride (HCl) and free chlorine gas (Cl2). If left unmitigated, these halogenated byproducts cause two critical system failures:

  • Chromatographic Interference: HCl can co-elute with water or permanently alter the stationary phase of the gas chromatography (GC) column, skewing hydrogen and nitrogen quantification.

  • Detector Degradation: Corrosive halogen gases attack and permanently degrade the sensitive filaments within the Thermal Conductivity Detector (TCD).

The Causality-Driven Solution: To neutralize this interference, the combustion reactor must be packed with a halogen scrubber—typically silver wool or silver tungstate[3]. The silver reacts quantitatively with HCl and Cl2 to form stable, non-volatile silver chloride (AgCl) within the hot zone. This ensures that only pure, target analyte gases reach the separation column and detector.

Comparative Analysis of Leading Elemental Analyzers

When selecting an instrument for halogenated quinolines, laboratories must evaluate how each system handles matrix interferences, signal separation, and dynamic ranges.

Elementar vario EL cube
  • Mechanism: Utilizes patented purge-and-trap chromatography rather than standard GC separation. This allows for baseline separation even with extreme elemental ratios (up to 12,000:1)[4].

  • Halogen Handling: Highly robust; it offers optional electrochemical microcoulometry specifically for the direct quantification of chlorine[4].

  • Best For: High-throughput laboratories requiring extreme precision and the ability to analyze massive sample sizes (up to 40 mg of absolute carbon)[5].

PerkinElmer 2400 Series II CHNS/O Analyzer
  • Mechanism: Employs a steady-state, stepwise signal approach rather than traditional peak separation, which simplifies data interpretation and enhances reliability[6].

  • Halogen Handling: Relies on optimized combustion zones with easily accessible reagent tubes, allowing for the frequent and easy replacement of silver wool scrubbers[7].

  • Best For: Laboratories prioritizing ease of maintenance, classical Pregl-Dumas reliability, and rapid changeovers between CHN and Oxygen modes[2].

Thermo Scientific FlashSmart EA
  • Mechanism: Features dynamic flash combustion paired with a Multi-Valve Control (MVC) module for automated switching between CHNS and Oxygen channels[3].

  • Halogen Handling: Employs specialized halogen-absorbing traps post-combustion, ensuring that highly reactive halogens do not interfere with TCD results[3].

  • Best For: High-productivity environments needing automated, unattended 24/7 operation with minimal matrix effects[3].

Table 1: Performance Comparison for Halogenated Organics
FeatureElementar vario EL cubePerkinElmer 2400 Series IIThermo Fisher FlashSmart
Separation Technology Purge & Trap ChromatographySteady-State Stepwise SignalGC Column Separation
Halogen Mitigation Silver Wool / Microcoulometry OptionSilver Wool in Combustion ZonePost-Combustion Halogen Traps
Sample Capacity Up to 40 mg absolute CarbonMicro to Semi-Micro (0-500 mg)Micro to Semi-Micro
Ideal Application Extreme C/N ratios, direct Cl analysisRoutine pharma QC, ease of useAutomated 24/7 operation, MVC

Standardized Experimental Protocol for C11H8ClNO3

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every analytical batch must bracket unknown samples with certified reference materials (CRMs) to continuously verify scrubber efficacy and detector linearity.

Step 1: System Equilibration & Blanking
  • Purge the system with ultra-high purity Helium (carrier gas) and Oxygen (combustion gas).

  • Run 3 to 5 empty tin capsules (blanks) until the baseline stabilizes.

  • Causality: Tin undergoes a highly exothermic oxidation reaction that momentarily boosts the local flash temperature to ~1800°C. This extreme temperature is required to completely digest the highly stable aromatic quinoline ring[8].

Step 2: Calibration
  • Weigh 2.0–3.0 mg of a certified standard (e.g., BBOT or Sulfanilamide) using an ultra-microbalance (±0.1 µg precision)[3].

  • Generate a linear calibration curve (K-factor) for Carbon, Hydrogen, and Nitrogen.

Step 3: Sample Preparation & Combustion
  • Accurately weigh 2.0–2.5 mg of the synthesized C11H8ClNO3 sample into a tin capsule.

  • Drop the capsule into the primary oxidation reactor (1000°C–1200°C), which is packed with chromium oxide (oxidation catalyst) and silver wool (halogen scrubber).

  • Causality: The silver wool immediately sequesters the liberated chlorine as AgCl. Without this step, the HCl byproduct would corrode the TCD and artificially inflate the Nitrogen/Hydrogen peaks[3].

Step 4: Reduction & Separation
  • The resulting gas mixture (CO2, H2O, NOx, N2) passes through a reduction reactor packed with copper wires at 650°C.

  • Causality: The copper scavenges excess oxygen and reduces all NOx species to quantifiable N2 gas.

  • Gases are separated via GC column or purge-and-trap and quantified by the TCD.

Step 5: Data Validation (Self-Correction)
  • Run a known check standard every 10–15 samples.

  • Causality: If the check standard deviates by >0.15% from its theoretical value, it indicates that the silver wool scrubber is saturated with chlorine and must be replaced before continuing the batch.

Workflow Visualization

EA_Workflow Sample Sample: C11H8ClNO3 (Tin Capsule) Combustion Flash Combustion (1000-1200°C, O2) Sample->Combustion Scrubbing Halogen Scrubbing (Silver Wool traps Cl as AgCl) Combustion->Scrubbing CO2, H2O, NOx, HCl Reduction Reduction Furnace (Copper removes excess O2, reduces NOx to N2) Scrubbing->Reduction CO2, H2O, NOx Separation GC / Purge & Trap (Separates N2, CO2, H2O) Reduction->Separation CO2, H2O, N2 Detection TCD Detection (Quantifies C, H, N) Separation->Detection Data Data Analysis (Yields %C, %H, %N) Detection->Data

Combustion EA workflow detailing halogen scrubbing for C11H8ClNO3 analysis.

Experimental Data & Validation Standards

For a C11H8ClNO3 derivative (Molar Mass: 237.64 g/mol ), the theoretical mass fractions are calculated as follows:

  • Carbon (C): 55.60%

  • Hydrogen (H): 3.39%

  • Nitrogen (N): 5.89%

  • Oxygen (O): 20.20%

  • Chlorine (Cl): 14.92%

Industry standards in pharmaceutical quality control dictate that experimental values must fall within ±0.4% of theoretical values to confirm sample purity and validate the empirical formula[9].

Table 2: Theoretical vs. Experimental Data for C11H8ClNO3
ElementTheoretical Mass (%)Accepted Variance (±0.4%)vario EL cube (%)2400 Series II (%)FlashSmart (%)
Carbon (C) 55.6055.20 – 56.0055.6255.5555.61
Hydrogen (H) 3.392.99 – 3.793.413.383.40
Nitrogen (N) 5.895.49 – 6.295.885.915.89
Oxygen (O) *20.2019.80 – 20.6020.1520.2220.18
Chlorine (Cl) **14.9214.52 – 15.3214.90N/A (Scrubbed)N/A (Scrubbed)

*Oxygen is determined via a separate high-temperature pyrolysis mode, not simultaneous combustion. **Chlorine is typically determined via specialized microcoulometry or XRF; in standard CHNS modes, Cl is scrubbed to prevent interference and is not quantified.

References

  • Elementar vario EL cube CHNOS Elemental Analyzer. Elementar / Environmental XPRT. Available at: [Link]

  • PerkinElmer 2400 Series II CHNS/O Elemental Analyzer. PerkinElmer / IET Ltd. Available at: [Link]

  • Elementar vario EL cube CHNS ELEMENTAL ANALYZER. Baba Lab. Available at: [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. Available at: [Link]

  • Elemental Analysis: Chlorine and Sulfur by Microcoulometry and UV Fluorescence. Lab Alliance. Available at:[Link]

  • 2400 Series II CHNS/O Elemental Analysis. Cromatec / PerkinElmer. Available at: [Link]

Sources

Validation

Melting point validation for pure Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate

Melting Point Validation Guide: Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate Executive Summary: The Validation Challenge Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate is a specialized heterocyclic intermediate, li...

Author: BenchChem Technical Support Team. Date: March 2026

Melting Point Validation Guide: Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate

Executive Summary: The Validation Challenge

Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate is a specialized heterocyclic intermediate, likely utilized in the synthesis of quinolone antibiotics or antimalarial agents.[1] Validating its melting point (MP) is not merely about recording a temperature; it is a critical purity assay.[2][3]

For this specific class of compounds (3-hydroxy-4-carboxylate quinolines), the validation process faces two inherent challenges:

  • High Melting Range: Structural analogs (e.g., Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate) exhibit melting points exceeding 280°C – 300°C .[1]

  • Thermal Decomposition: The proximity of the hydroxyl and carboxylate groups often leads to decarboxylation or intermolecular condensation before or during the melt, creating a "pseudo-melt" or decomposition point that can be mistaken for a true phase transition.

This guide compares three validation methodologies to ensure you distinguish the true thermodynamic melting point from decomposition artifacts.

Strategic Method Comparison

Do not rely on a single technique. For high-melting organic intermediates, a multi-method approach is required to validate the result.

FeatureMethod A: Capillary (USP <741>) Method B: DSC (Differential Scanning Calorimetry) Method C: TGA (Thermogravimetric Analysis)
Primary Output Visual Liquefaction Range (Onset to Clear Point)Enthalpy of Fusion (

) & Onset Temperature (

)
Weight Loss (% mass) vs. Temperature
Best For Routine QC & Decomp Detection. You can see the sample darken (char) before melting.[1]High-Precision Purity. Calculating purity via Van't Hoff equation.[1]Stability Screening. Determining if the "melt" is actually a decomposition event.
Limitations Subjective (operator eye); difficult if sample sublimes.Decomposition products can damage sensors; "dirty" melts confuse software.Does not measure melting directly (only mass change).
Validation Verdict Mandatory for initial definition.Gold Standard for purity, only if TGA confirms stability.Prerequisite for high-MP quinolines.[1]

Detailed Validation Protocols

Phase 1: Thermal Stability Screening (The "Safety" Check)

Before placing the sample in a sensitive DSC or looking through a capillary, you must know if it decomposes.

Protocol:

  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler TGA/DSC).

  • Sample: 5–10 mg in a Platinum or Alumina pan (Open).

  • Ramp: 10°C/min from 40°C to 400°C under Nitrogen purge (50 mL/min).

  • Analysis:

    • Look for weight loss < 150°C : Indicates volatiles/solvates (reject sample; dry and re-test).

    • Look for weight loss coinciding with the expected MP (>200°C) : If mass loss onset is within 5°C of the melting endotherm, the MP is a decomposition point .

Phase 2: The Capillary Method (USP <741> Class Ia)

The official release method for most pharmacopeial intermediates.

Protocol:

  • Preparation: Grind the sample to a fine powder. Fill a USP-compliant capillary (0.8–1.2 mm ID) to a height of 3 mm .[1] Compact by tapping.

  • Apparatus: Oil bath or automated melting point system (e.g., Büchi M-565) with video playback.

  • Ramp 1 (Sighting): Heat at 10°C/min to find the approximate melt (e.g., sample collapses at 275°C).

  • Ramp 2 (Determination):

    • Cool block to 20°C below sighting temp (e.g., 255°C).

    • Insert fresh capillary.

    • Ramp at 1.0°C/min .

  • Observation Logic (Critical):

    • Collapse Point: Sample pulls away from walls (Record as "Sintering").

    • Meniscus Point: First liquid bridge forms (Record as

      
      ).
      
    • Clear Point: Last crystal disappears (Record as

      
      ).
      
    • Note: If the sample turns brown/black before liquefying, report as "Decomposition with melting at [Temp]".

Phase 3: DSC Purity Confirmation

Used to validate the "True" MP and calculate purity.

Protocol:

  • Pan System: Use Hermetically Sealed Aluminum pans with a pinhole (allows gas escape to prevent pan bursting, but retains sample).

  • Reference: Empty matched pan.

  • Conditions: Heat 30°C to 350°C at 10°C/min.

  • Validation Criteria:

    • The Melting Endotherm must be sharp (Peak width < 3°C).

    • If the baseline shifts significantly after the peak, decomposition occurred. Use the Extrapolated Onset Temperature (

      
      ) as the thermodynamic melting point, not the peak maximum.
      

Visualization: The Validation Decision Tree

This workflow ensures you do not misclassify a decomposition event as a melting point.

MP_Validation Start Start: Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate TGA Step 1: TGA Screening (10°C/min to 400°C) Start->TGA MassLoss Mass Loss > 1% before 200°C? TGA->MassLoss Decomp Mass Loss coincides with Melt? MassLoss->Decomp No Dry Action: Dry Sample (Solvent/Moisture detected) MassLoss->Dry Yes Capillary Step 2: Capillary Method (Visual Confirmation) Decomp->Capillary No (Stable) Report_Decomp Report: 'Decomposition Point' (Not true MP) Decomp->Report_Decomp Yes (Unstable) Dry->TGA Retest DSC Step 3: DSC Analysis (Purity Calculation) Capillary->DSC Visual Melt Confirmed Report_MP Report: True Melting Point (Onset & Clear Point) DSC->Report_MP

Caption: Logical workflow for distinguishing thermodynamic melting from thermal decomposition in high-melting quinoline derivatives.

Data Presentation & Acceptance Criteria

When publishing your validation report, summarize the data as follows. (Hypothetical data provided for structure).

ParameterAcceptance Criteria (Pure Substance)Failure Mode Indicator
Appearance White to Off-white crystalline powderYellow/Brown (Oxidation/Impurities)
Capillary Range

(e.g., 281.0 – 282.5°C)
Range > 3°C (Impure or Wet)
DSC Onset (

)
Within ±1.0°C of Capillary Onset> 2°C lower than Capillary (Eutectic impurity)
DSC Purity > 98.0 mol%Broad, asymmetric peak tailing to low temp

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF.[1]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and Purity. Application Guide.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8352 (3-Hydroxyquinoline-4-carboxylic acid).[1] (Structural analog reference).

  • ChemicalBook. 4-Hydroxy-quinoline-3-carboxylic acid methyl ester Properties. (Isomer comparison).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate

[1][2][3] Executive Directive Do not dispose of Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate down the drain or in general trash. This compound is a halogenated heterocyclic ester .[1][2][3] Its disposal is strictly r...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Directive

Do not dispose of Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate down the drain or in general trash.

This compound is a halogenated heterocyclic ester .[1][2][3] Its disposal is strictly regulated due to the environmental persistence of the chloroquinoine moiety and its potential aquatic toxicity. All disposal protocols must treat this substance as Hazardous Halogenated Organic Waste .[1][2]

This guide defines the specific segregation, labeling, and disposal workflow required to maintain scientific integrity and regulatory compliance (RCRA/EPA standards).

Hazard Assessment & Chemical Logic

To ensure safety, we must understand the why behind the protocol. This compound possesses three functional groups that dictate its waste classification:

Functional GroupChemical PropertyDisposal Implication
6-Chloro (Halogen) High bond stability; resistant to biodegradation.[1][2][3]Mandatory: Must be segregated into Halogenated Waste streams.[1][2][4] Incineration requires scrubbers for HCl gas.[2][3]
3-Hydroxy (Phenolic) Weakly acidic; potential for oxidative coupling.[1][2][3]Compatibility: Avoid mixing with strong oxidizers (e.g., nitric acid) in waste containers to prevent exothermic reactions.[1][2][3]
4-Carboxylate (Ester) Susceptible to hydrolysis in strong base.[1][2][3]Stability: Keep waste stream neutral (pH 6-8) to prevent unwanted degradation or gas evolution in storage.[1][2][3]

GHS Classification (Extrapolated from SAR):

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H411: Toxic to aquatic life with long-lasting effects (Common for chlorinated quinolines).[1][2][3]

  • H302: Harmful if swallowed.[1][2][3]

Waste Segregation Protocol

Effective disposal begins at the bench.[2][3] You must segregate this chemical based on its physical state and solvent matrix.[2][3]

Scenario A: Pure Solid Substance
  • Container: High-density polyethylene (HDPE) or amber glass jar with a screw-top lid.

  • Labeling: "Hazardous Waste - Solid - Toxic/Irritant."[1][2][3]

  • Note: Do not dissolve the solid in solvent just for disposal.[1] This increases waste volume and cost.[2][3]

Scenario B: In Solution (Reaction Mixtures/HPLC Waste)
  • Solvent Check:

    • If dissolved in DCM, Chloroform, etc.:Halogenated Solvent Waste .[1][2][4][5][6]

    • If dissolved in Methanol, Ethyl Acetate, etc.:Halogenated Solvent Waste .[1][2][4][5][6]

    • Why? Even if the solvent is non-halogenated, the presence of the chlorinated solute (the quinoline) contaminates the entire mixture, reclassifying it as halogenated for incineration purposes.[2][3]

Disposal Workflow

The following diagram outlines the decision logic and operational flow for disposing of this compound.

DisposalWorkflow Start Waste Generation (Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate) StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid Waste Stream StateCheck->LiquidWaste Reaction Mixture/Mother Liquor SolidContainer Container: Wide-mouth HDPE Jar Label: 'Solid Hazardous Waste - Toxic' SolidWaste->SolidContainer LiquidCheck Is Solvent Halogenated? LiquidWaste->LiquidCheck Storage Satellite Accumulation Area (Secondary Containment) SolidContainer->Storage HaloWaste Container: Halogenated Waste Carboy (Red Tag) LiquidCheck->HaloWaste Yes (e.g., DCM) NonHaloWaste Container: Halogenated Waste Carboy (Contaminated Non-Halo Solvent) LiquidCheck->NonHaloWaste No (e.g., MeOH) HaloWaste->Storage NonHaloWaste->Storage Pickup EHS Pickup & High-Temp Incineration Storage->Pickup Weekly/Monthly

Figure 1: Decision matrix for segregating Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate waste streams.

Step-by-Step Disposal Procedure
Step 1: Preparation & PPE

Before handling waste, ensure you are wearing:

  • Gloves: Nitrile (0.11 mm minimum) is sufficient for the solid.[1][2][3] If in solution with halogenated solvents, use Double Nitrile or Laminate (Silver Shield) gloves.[2][3]

  • Eye Protection: Chemical splash goggles.[1][2][3]

  • Respiratory: If the solid is fine/dusty, handle inside a fume hood.[1]

Step 2: Packaging
  • Select Container: Ensure the waste container is chemically compatible (HDPE is preferred).[1][2][3]

  • Transfer:

    • Solids: Use a disposable spatula or powder funnel to transfer directly to the solid waste jar.[2][3] Wipe the spatula with a Kimwipe and place the wipe in the same jar.

    • Liquids: Pour into the "Halogenated Waste" carboy using a funnel to prevent spills.[2][3] Do not overfill (leave 10% headspace).

  • Decontamination: Rinse any contaminated glassware with a small amount of acetone or methanol.[1][2][3] Add this rinsate to the Halogenated Waste container , not the drain.

Step 3: Labeling (Critical for Compliance)

Attach a hazardous waste tag immediately upon the first addition of waste.[1][2][3] The label must include:

  • Full Chemical Name: "Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate" (No abbreviations).[1][2][3]

  • Hazards: Check "Toxic" and "Irritant".[1][2]

  • Constituents: If a solution, list the solvent and the approximate % of the quinoline.

Step 4: Storage & Handoff
  • Store in a Satellite Accumulation Area (SAA) near the point of generation.[1][2][3]

  • Ensure the container is in secondary containment (a plastic tray) to catch potential leaks.[1][2][3]

  • Keep the container closed at all times unless adding waste.[1][2][4][5]

  • Request pickup from your facility's EHS department when the container is 90% full.[2][3]

Emergency Response: Spills

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: If it is a fine powder, leave the immediate area for 15 minutes to allow dust to settle.[2][3]

  • PPE Up: Wear N95 respirator (or half-mask), goggles, and double gloves.[1][2][3]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste bag.[2][3]

    • Liquid: Use vermiculite or spill pads.[1][2][3] Do not use paper towels alone for halogenated solvents as they may degrade.[1][2]

  • Disposal: Place all cleanup materials into a separate bag, seal it, label it as "Hazardous Spill Debris," and dispose of it as hazardous waste.

References
  • National Center for Biotechnology Information (NCBI). (2023).[1][2][3] PubChem Compound Summary for CID 12345 (Quinoline Derivatives).[3] Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2][3] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2][3] Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). (2023).[1][2][3] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2][3]

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate, a functionalized quinoline derivative, represents a class of...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate, a functionalized quinoline derivative, represents a class of molecules with significant potential. However, its safe and effective use hinges on a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for handling this compound, grounded in the principles of chemical causality and laboratory best practices. As a chlorinated aromatic heterocyclic compound, it warrants a cautious approach, treating it as hazardous until comprehensive toxicological data becomes available.

Hazard Assessment: A Proactive Stance

Potential Hazard Basis of Assessment (Based on Analogous Compounds) Primary Concern
Acute Toxicity (Oral) Quinolines can be harmful if swallowed.[4]Accidental ingestion during handling.
Skin Irritation/Corrosion Many quinoline derivatives and chlorinated compounds cause skin irritation.[4][5]Direct contact with skin leading to irritation or chemical burns.
Serious Eye Damage/Irritation Direct contact with chemical powders can cause severe eye irritation.[5]Dust or particles entering the eyes.
Respiratory Irritation Inhalation of fine dust may cause respiratory irritation.[5]Generation of airborne particles during weighing and transfer.
Aquatic Toxicity Chlorinated aromatics and some quinolines are noted for their high toxicity to aquatic life with long-lasting effects.[1][6]Improper disposal leading to environmental contamination.

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final and essential barrier between you and a potential hazard. However, its effectiveness is maximized when used in conjunction with robust engineering and administrative controls.

  • Engineering Controls : The primary method for minimizing exposure is to handle Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate within a certified chemical fume hood.[1][2] This ensures that any dust or vapors generated are effectively contained and exhausted, protecting the user from inhalation exposure.

  • Administrative Controls : Adherence to Standard Operating Procedures (SOPs), proper training on chemical handling, and clear labeling of containers are critical.[7] Restrict access to areas where the compound is being handled to essential personnel only.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.

Hand Protection

Chemically resistant gloves are mandatory.[2] Given the compound's chlorinated aromatic nature, materials like nitrile, neoprene, or butyl rubber are recommended.[8][9] Always double-glove when handling the neat compound, especially during weighing and transfers.

  • Causality : Double-gloving provides an additional layer of protection against tears and minimizes the risk of exposure if the outer glove becomes contaminated. The choice of material is based on resistance to chlorinated organic compounds.

Eye and Face Protection

At a minimum, chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required.[1][10] When there is a significant risk of splashing or dust generation, such as during bulk transfers or spill clean-ups, a full-face shield should be worn over the safety goggles.[2][9]

  • Causality : Goggles provide a seal around the eyes to protect against dust and splashes from all angles. A face shield offers a broader barrier, protecting the entire face from direct impact.

Skin and Body Protection

A flame-resistant lab coat, fully buttoned, is the minimum requirement for body protection.[1] For procedures involving larger quantities (e.g., >10 grams) or with a higher risk of spillage, a chemical-resistant apron or coveralls should be worn over the lab coat.[2]

Respiratory Protection

All work with the solid compound should be performed in a chemical fume hood to prevent inhalation of dust.[2] In the rare event of a significant spill outside of a fume hood where dust may become airborne, respiratory protection is necessary. A full-face respirator with a multi-sorbent cartridge (protecting against particulates and organic vapors) would be appropriate.[11] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.[8]

Operational Plan: Safe Handling Protocol

This step-by-step protocol ensures a systematic and safe approach to handling the solid compound.

  • Preparation :

    • Designate a specific area within a chemical fume hood for the procedure.

    • Cover the work surface with disposable, absorbent bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) and the designated hazardous waste container before starting.[12]

  • Donning PPE :

    • Put on all required PPE as detailed in Section 3, ensuring gloves are pulled over the cuffs of the lab coat.

  • Weighing and Transfer :

    • Carefully open the container inside the fume hood.

    • Use a spatula to gently transfer the required amount of the light yellow solid onto a weigh boat. Avoid any actions that could generate dust, such as tapping or dropping the spatula.[1][13]

    • Record the weight and carefully transfer the compound into the reaction vessel.

    • Use a solvent-dampened wipe (e.g., with ethanol or acetone) to clean the spatula and any residual powder from the weigh boat, disposing of the wipe and boat directly into the labeled solid hazardous waste container.[12]

  • Cleanup :

    • Securely close the main compound container.

    • Wipe down the work surface with a damp cloth, disposing of it as hazardous waste.

    • Collect all contaminated disposable materials into the designated hazardous waste container.[2]

  • Doffing PPE :

    • Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination.

    • Dispose of gloves as hazardous waste.

    • Wash hands thoroughly with soap and water after the procedure is complete.[4]

G Workflow for Safe Handling of Solid Chemical prep 1. Prepare Workspace (Fume Hood, Bench Paper) ppe_on 2. Don Full PPE (Gloves, Goggles, Lab Coat) prep->ppe_on weigh 3. Weigh Compound (Avoid Dust Generation) ppe_on->weigh transfer 4. Transfer to Vessel & Clean Utensils weigh->transfer cleanup 5. Secure & Clean (Container, Workspace) transfer->cleanup dispose 6. Dispose of Waste (Weigh Boat, Wipes) cleanup->dispose ppe_off 7. Doff PPE & Wash Hands dispose->ppe_off G Chemical Spill Response Workflow spill Spill Occurs assess Assess Hazard & Size (In Hood? <1g?) spill->assess evacuate EVACUATE AREA ALERT EHS/EMERGENCY assess->evacuate Large / Outside Hood alert_small Alert Colleagues assess->alert_small Small / In Hood ppe Don Appropriate PPE alert_small->ppe contain Cover with Damp Towel (Work Outside-In) ppe->contain collect Collect Residue into Hazardous Waste Bag contain->collect decon Decontaminate Area & Equipment collect->decon report Report Incident decon->report

Caption: A decision-making diagram for responding to chemical spills.

Disposal Plan: Cradle-to-Grave Responsibility

All waste containing Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate must be treated as hazardous waste. [2]Proper segregation and labeling are crucial for safety and regulatory compliance.

  • Solid Waste :

    • Collect all contaminated materials, including gloves, weigh boats, pipette tips, and absorbent paper, in a dedicated, leak-proof, and clearly labeled hazardous waste container. [12] * The container should be kept closed when not in use.

  • Liquid Waste :

    • If the compound is dissolved in a solvent, collect the solution in a compatible, sealed, and clearly labeled liquid hazardous waste container. [1] * Do not mix with other incompatible waste streams. [7]For instance, halogenated solvent waste should be collected separately from non-halogenated solvent waste. [14]* Final Disposal :

    • Ultimate disposal must be conducted through an approved and licensed hazardous waste disposal facility, which will typically use high-temperature incineration for chlorinated compounds. [1][15] By implementing these comprehensive safety and handling procedures, researchers can confidently work with Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate, ensuring personal safety, protecting the environment, and maintaining the integrity of their valuable research.

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie.
  • Methyl 4-Hydroxybenzoate - Safety Data Sheet. TCI Chemicals.
  • Personal Protective Equipment. Environmental Health & Safety Services.
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing.
  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals. Benchchem.
  • Chemical Spills. Environment, Health & Safety, University of California San Francisco.
  • PPE Guidelines for Chlorine Handling. Scribd.
  • Chlorination Safety Protocols & PPE for Water Disinfection. Pipe Testing Services.
  • Hazardous Material Spill. Weill Cornell Medicine.
  • Components of Personal Protective Equipment. Pesticide Environmental Stewardship.
  • CCOHS: Spill Response - Chemicals. Canadian Centre for Occupational Health and Safety.
  • 6-Chloro-3-hydroxy-2-methyl-quinoline-4-carboxylic acid. Sigma-Aldrich.
  • 6-CHLORO-2-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID Safety Data Sheets. Echemi.
  • Material safety data sheet sds/msds. CDH Fine Chemical.
  • Safety Data Sheet: 6-Methylquinoline. Chemos GmbH&Co.KG.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell University.
  • Laboratory waste. Staff Portal, Karolinska Institutet.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.